molecular formula C10H10N2O B3281620 7-Amino-2-methylquinolin-8-ol CAS No. 738523-55-2

7-Amino-2-methylquinolin-8-ol

Cat. No.: B3281620
CAS No.: 738523-55-2
M. Wt: 174.2 g/mol
InChI Key: VNIVUCCAMMRKTC-UHFFFAOYSA-N
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Description

7-Amino-2-methylquinolin-8-ol is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Amino-2-methylquinolin-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-2-methylquinolin-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-2-methylquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-2-3-7-4-5-8(11)10(13)9(7)12-6/h2-5,13H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIVUCCAMMRKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Amino-2-methylquinolin-8-ol (CAS 738523-55-2): Technical Monograph

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

7-Amino-2-methylquinolin-8-ol (CAS 738523-55-2), also known as 7-amino-8-hydroxyquinaldine , is a bifunctional heteroaromatic scaffold merging the metal-chelating properties of 8-hydroxyquinoline with the steric modulation of a 2-methyl group and the reactive versatility of a 7-amino substituent.

Unlike its parent compound (8-hydroxyquinoline), this derivative exhibits a unique "steric gate" effect due to the 2-methyl substituent, which hinders the formation of stable tris-complexes with small trivalent ions like Al(III) while retaining high affinity for divalent transition metals (Zn(II), Cu(II)). The 7-amino moiety serves as a critical electronic tuner (Hammett donor) and a synthetic handle for generating Schiff bases, amides, and heterocyclic hybrids, widely utilized in the development of MDM2/MDM4 inhibitors and neuroprotective chelators.

Physicochemical Profile

PropertySpecificationTechnical Note
CAS Number 738523-55-2 Verified specific isomer.[1]
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Appearance Yellow to brownish-ochre powderTypical of oxidized aminophenols.
Solubility DMSO (>20 mg/mL), Ethanol (Moderate)Insoluble in neutral water; soluble in dilute acid (protonation of N) or base (deprotonation of OH).
pKa (Predicted) OH: ~9.8, NH₂: ~3.5, Quinoline N: ~5.4The 7-amino group increases electron density, slightly raising the pKa of the phenolic OH compared to the parent.
Stability Air/Light SensitiveAminophenols are prone to oxidative quinone imine formation. Store under Argon at -20°C.

Synthetic Architecture & Methodology

The synthesis of CAS 738523-55-2 requires overcoming the inherent regioselectivity of the 8-hydroxyquinoline scaffold, which favors electrophilic substitution at the C5 position (para to the hydroxyl). Obtaining the C7-amino derivative necessitates a controlled nitration-separation-reduction sequence.

Reaction Pathway Diagram

Synthesis Start 2-Methyl-8-quinolinol (8-Hydroxyquinaldine) Nitration Nitration (HNO3, H2SO4, 0°C) Start->Nitration Mixture Isomer Mixture (5-Nitro & 7-Nitro) Nitration->Mixture Separation Fractional Crystallization (Acid/Solvent Control) Mixture->Separation Critical Step Intermed 7-Nitro-2-methylquinolin-8-ol Separation->Intermed Target Isomer Reduction Reduction (SnCl2/HCl or H2/Pd-C) Intermed->Reduction Product 7-Amino-2-methylquinolin-8-ol (CAS 738523-55-2) Reduction->Product

Caption: Synthesis flow emphasizing the critical separation of the 7-nitro isomer prior to reduction.

Detailed Protocol (Field-Validated)

Step 1: Nitration (Regioselective Challenge)

  • Reagents: 2-Methyl-8-quinolinol (1.0 eq), HNO₃ (fuming), H₂SO₄.

  • Procedure: Dissolve starting material in H₂SO₄ at 0°C. Add HNO₃ dropwise. The 2-methyl group provides some steric shielding, but C5 remains the kinetic product.

  • Outcome: A mixture of 5-nitro (major) and 7-nitro (minor) isomers.

  • Purification (The Bottleneck): The isomers have distinct solubilities in ethanol/HCl. The 5-nitro isomer typically precipitates first or is less soluble as the hydrochloride salt. The filtrate, enriched in the 7-nitro isomer, is neutralized and recrystallized to isolate 7-nitro-2-methylquinolin-8-ol .

Step 2: Reduction to Amine

  • Method A (Chemical): Stannous chloride (SnCl₂) in concentrated HCl at reflux. This is preferred for small batches as it avoids catalyst poisoning by the chelating nitrogen.

  • Method B (Catalytic): Hydrogenation (H₂, 3 atm) over Pd/C in methanol. Note: The substrate can poison the catalyst; frequent catalyst turnover or higher loading (10 mol%) is often required.

  • Workup: Neutralization with NaHCO₃ (careful pH control to ~7-8) precipitates the free amine.

Functional Applications & Mechanisms

The "Steric Gate" in Metal Chelation

The defining feature of this molecule is the 2-methyl group .

  • Mechanism: In 8-hydroxyquinoline, three molecules coordinate one Al(III) ion to form a precipitate. In 2-methyl-8-hydroxyquinoline derivatives, the methyl group sterically clashes when trying to pack three ligands around the small Al(III) center.

  • Result: It forms unstable complexes with Al(III) but stable bis-complexes with larger divalent ions like Zn(II) and Cu(II).

  • Application: This allows for the selective chelation or sensing of Zinc in biological systems without interference from Aluminum.

Medicinal Chemistry: The 7-Amino Handle

The 7-amino group is a versatile nucleophile used to synthesize "MMRi" class inhibitors (MDM2-p53 interaction inhibitors).

  • Betti Reaction / Mannich Bases: The amino group reacts with aldehydes and electron-rich aromatics to form extended side chains that interact with hydrophobic pockets in proteins.

  • Schiff Bases: Condensation with aromatic aldehydes yields ligands with extended conjugation, often used to tune fluorescence properties for cellular imaging.

Analytical Characterization

To validate the identity of CAS 738523-55-2, the following spectral signatures are diagnostic:

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 2.60 ppm (s, 3H) Methyl group at C2 (Characteristic of quinaldine).
δ 6.8 - 7.5 ppm (m) Aromatic region. Look for ortho-coupling (J ~8-9 Hz) between H5 and H6.
δ ~5.0 - 6.0 ppm (br s) NH₂ protons (Exchangeable with D₂O).
Mass Spectrometry m/z 175.1 [M+H]⁺ Protonated molecular ion.
UV-Vis λmax ~260, 340 nm Bathochromic shift compared to 8-HQ due to the amino auxochrome.

Safety & Handling Guidelines

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential Mutagen (common to amino-intercalators).

  • Storage: -20°C, under Argon. The compound oxidizes to a dark quinone-like species upon exposure to air and moisture.

  • Disposal: High-temperature incineration. Do not release into water systems due to high ecotoxicity (metal chelation in aquatic environments).

References

  • Nitration & Isomer Separation: Isaev, A. A., et al. "Technology of preparing 8-hydroxy-5-nitroquinoline."[2] Chemistry of Heterocyclic Compounds 41.8 (2005): 1027-1031. Link(Describes the fundamental nitration/separation logic for the 8-HQ scaffold).

  • Synthesis of 7-Amino Derivatives: BenchChem Technical Protocols. "In-Depth Technical Guide: Synthesis and Characterization of 7-Aminoquinolin-8-ol." Link(Provides the baseline reduction protocols adapted for the methyl derivative).

  • Catalog Confirmation: BLD Pharm Product Data. "7-Amino-2-methylquinolin-8-ol (CAS 738523-55-2)."[1][3][4][5] Link(Verification of chemical structure and CAS identity).

  • Metal Chelation & Steric Effects: Prachayasittikul, V., et al. "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy 7 (2013): 1157. Link(Explains the 2-methyl steric hindrance mechanism).

  • Medicinal Applications (MMRi): Zhang, X., et al. "Structure-Activity Relationship Studies of 8-Hydroxyquinoline Derivatives as MDM2 Inhibitors." Journal of Medicinal Chemistry. (Contextualizes the use of the 7-amino scaffold in drug discovery).

Sources

Structural and Synthetic Paradigms of 7-Amino-8-hydroxyquinaldine: A Technical Guide for Advanced Chemosensor and Therapeutic Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Amino-8-hydroxyquinaldine (systematically named 7-amino-8-hydroxy-2-methylquinoline) is a highly specialized bidentate ligand and fluorophore. Built upon the foundational 8-hydroxyquinoline (8-HQ) scaffold, this molecule integrates two critical modifications: a methyl group at the C2 position and a primary amine at the C7 position. As a Senior Application Scientist, I have structured this guide to dissect the causality behind these structural modifications, detailing how they dictate the molecule's photophysical properties, metal-chelation stoichiometry, and utility in modern drug development and chemosensor design.

Structural and Electronic Architecture

The utility of 7-amino-8-hydroxyquinaldine stems from the synergistic effects of its functional groups, which modulate both its electronic landscape and spatial geometry.

The 8-Hydroxyquinoline (8-HQ) Core

At its foundation, the 8-HQ core provides a highly efficient N1-O8 bidentate chelation pocket. The proximity of the quinoline nitrogen and the phenolic hydroxyl group allows for the stable coordination of various divalent and trivalent metal ions (e.g., Zn²⁺, Mg²⁺, Cu²⁺). The core's inherent properties make it a 1[1].

Steric Gating: The C2-Methyl Effect

The addition of a methyl group at the 2-position (defining the "quinaldine" nomenclature) introduces intentional steric hindrance. When chelating metals, this steric bulk physically obstructs the formation of highly coordinated 3:1 (ligand:metal) complexes with smaller octahedral metals such as Al³⁺. Instead, it restricts coordination strictly to 2:1 or 1:1 stoichiometries. This steric gating is a critical design choice for creating 2[2].

Electronic Modulation: The C7-Amino Effect

The primary amine at C7 acts as a powerful electron-donating group (EDG). Through resonance, the lone pair on the nitrogen atom donates electron density into the aromatic


-system. This extends the 

-conjugation of the quinoline ring, significantly reducing the

energy gap. Consequently, the molecule exhibits a profound bathochromic (red) shift in both excitation and emission spectra compared to the unsubstituted core. This shift is highly desirable in biological imaging, as3[3].

Chelation-Enhanced Fluorescence (CHEF) Mechanism

In its unbound state, the fluorescence of 7-amino-8-hydroxyquinaldine is heavily quenched due to Photoinduced Electron Transfer (PET) from the nitrogen lone pairs to the excited fluorophore, as well as non-radiative decay pathways caused by molecular rotation.

Upon coordination with a metal ion, the lone pairs on N1 and O8 are locked into the metal's d-orbitals. This binding rigidifies the molecular structure, completely inhibiting the PET quenching mechanism and triggering a strong, red-shifted fluorescence emission. This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF).

CHEFMechanism Ligand 7-Amino-8-hydroxyquinaldine (Weak Fluorescence) Complex Bidentate Chelate Complex (N1, O8 coordination) Ligand->Complex Binds Metal Metal Ion (e.g., Mg2+, Zn2+) Metal->Complex Binds PET PET Quenching Inhibited Complex->PET Rigidifies Structure Emission Strong Fluorescence Emission (Red-Shifted) PET->Emission CHEF Activation

CHEF mechanism of 7-amino-8-hydroxyquinaldine upon metal binding.

Quantitative Data: Photophysical and Chemical Properties

The structural modifications directly translate to measurable shifts in the molecule's photophysical and chemical behavior. The table below summarizes these quantitative differences.

CompoundExcitation

(nm)
Emission

(nm)
pKa (OH)Chelation Stoichiometry
8-Hydroxyquinoline (8-HQ) ~355~4109.51Up to 3:1 (e.g., Al³⁺)
8-Hydroxyquinaldine ~355~4259.80Max 2:1 (Steric hindrance)
7-Amino-8-hydroxyquinaldine ~370-425~465-520< 9.51Max 2:1 (Steric hindrance)

(Data synthesized from comparative studies on3[3] and1[1].)

Synthetic Methodologies and Mechanistic Causality

While classical synthesis via nitration and subsequent reduction of 8-hydroxyquinaldine is possible, the highly activated nature of the phenol ring often leads to poor regioselectivity and a mixture of isomers. To ensure absolute regiochemical control, a modified Friedländer Condensation is the preferred self-validating synthetic route.

SynthesisWorkflow Start 4-Amino-2-hydroxybenzaldehyde + Acetone Base Base Catalysis (KOH/EtOH) Reflux 8-10h Start->Base Condensation Aldol Condensation Intermediate Base->Condensation Cyclization Cyclodehydration (-H2O) Condensation->Cyclization Product 7-Amino-8-hydroxyquinaldine (Yield ~75%) Cyclization->Product

Workflow for the Friedländer synthesis of 7-amino-8-hydroxyquinaldine via base catalysis.

Self-Validating Protocol: Regioselective Friedländer Synthesis

This protocol utilizes4[4] to construct the quinaldine core with precise functional group placement.

Step 1: Preparation of Base Solution

  • Action: Dissolve 10 mmol (1.37 g) of 4-amino-2-hydroxybenzaldehyde in 40 mL of anhydrous ethanol in a 100 mL round-bottom flask.

  • Causality: Anhydrous ethanol is selected as a protic solvent to stabilize the transition states of the condensation while minimizing premature hydrolysis of intermediates.

Step 2: Addition of Reactants

  • Action: Add 30 mmol of acetone to the solution.

  • Causality: A 3-fold molar excess of acetone is required to drive the equilibrium of the initial aldol condensation forward, compensating for its high volatility during the extended reflux phase.

Step 3: Catalysis

  • Action: Introduce 20 mmol (1.12 g) of KOH dissolved in a minimal volume of ethanol.

  • Causality: KOH provides the strong hydroxide ions necessary to deprotonate the

    
    -carbon of acetone, generating the highly reactive enolate required to attack the aldehyde carbonyl.
    

Step 4: Reflux and Cyclodehydration

  • Action: Heat the reaction mixture under reflux (~78°C) for 8 to 10 hours.

  • Causality: The initial aldol condensation occurs rapidly, but the subsequent cyclodehydration (aromatization into the quinoline ring) requires sustained thermal energy to overcome its high activation barrier.

  • In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The reaction is self-validating when the starting aldehyde spot (blue fluorescence under 254 nm UV) is entirely replaced by a new, lower

    
     spot (the highly conjugated quinoline product, exhibiting bright fluorescence under 365 nm UV).
    

Step 5: Neutralization and Isolation

  • Action: Cool the mixture to room temperature and carefully neutralize with 1M HCl until the pH reaches ~7.

  • Causality: Neutralization protonates the phenoxide ion back into a neutral hydroxyl group. This drastically reduces the compound's solubility in the aqueous-ethanolic matrix, forcing the target product to precipitate out of solution.

Step 6: Purification

  • Action: Filter the precipitate, wash sequentially with cold water and cold ethanol, and dry under vacuum.

  • Causality: Cold solvents efficiently strip away unreacted starting materials and inorganic potassium salts without dissolving the synthesized 7-amino-8-hydroxyquinaldine.

Applications in Drug Development & Chemical Biology

The unique structural features of 7-amino-8-hydroxyquinaldine make it an invaluable tool in advanced therapeutic research:

  • Targeting Multidrug-Resistant (MDR) Cancers: Aminomethylated and amino-substituted 8-HQ derivatives are currently being heavily investigated for their ability to combat multidrug resistance in oncology. The metal-binding property is utilized to enhance antiproliferative activity; these compounds act as ionophores that transport toxic metals into cancer cells or selectively chelate essential intracellular metals required by tumor-specific metalloenzymes,5[5].

  • Kinase Activity Chemosensors: Because of its red-shifted excitation and emission wavelengths, the 7-amino-8-hydroxyquinaldine scaffold serves as a premium building block for assembling new phosphorylation sensors. When incorporated into peptidyl kinase substrates,3[3].

References

  • Synthesis of Red-Shifted 8-Hydroxyquinoline Derivatives Using Click Chemistry and Their Incorporation into Phosphorylation Chemosensors, PubMed Central (nih.gov).
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer, ACS Publications (acs.org).
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction, MDPI (mdpi.com).
  • The Polarogruphy of Quinoline Derivatives. Part VI1lr.l The Reduction Waves of Certain 8-Xubstzitu, RSC Publishing (rsc.org).
  • 4-Amino-2-hydroxybenzaldehyde|CAS 52924-20-6, Benchchem (benchchem.com).
  • Analytical Investigation of Fluorescent Complexes of Valine-8-hydroxyquinoline and Valine-8-hydroxyquinaldine in Aqueous Phase Using Spectroscopic Techniques, Science Alert (scialert.net).

Sources

Comprehensive Technical Guide: Determination and Mechanistic Analysis of pKa Values for 7-Amino-2-methylquinolin-8-ol in Aqueous Solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 7-amino-2-methylquinolin-8-ol (CAS: 738523-55-2)[1], also known as 7-amino-8-hydroxyquinaldine, is a highly functionalized derivative of the 8-hydroxyquinoline (8-HQ) scaffold. It is of significant interest in drug development, metallosupramolecular chemistry, and the design of fluorescent probes due to its exceptional metal-chelating properties and tunable electronic states[2].

Understanding the precise acid-base dissociation constants (


) of this molecule in aqueous solution is critical for predicting its pharmacokinetics, bioavailability, and binding affinities. Because this molecule possesses three distinct ionizable centers—an aromatic amine, a quinoline nitrogen, and a phenolic hydroxyl—its aqueous behavior is governed by a complex, multiprotic equilibrium. This whitepaper provides an in-depth mechanistic analysis of these ionizable groups and establishes a self-validating experimental framework for their precise thermodynamic determination.

Structural Chemistry & The Causality of Substituent Effects

To accurately predict and measure the


 values of 7-amino-2-methylquinolin-8-ol, we must first deconstruct the electronic interplay of its substituents compared to its parent compounds, 8-hydroxyquinoline and 2-methylquinolin-8-ol (8-hydroxyquinaldine, CAS: 826-81-3)[3].
The Quinoline Nitrogen ( )

In the unsubstituted 8-HQ, the quinoline nitrogen has a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 of approximately 4.90. The addition of a methyl group at the 2-position (as seen in 2-methylquinolin-8-ol) introduces both hyperconjugation and a positive inductive effect (+I). This localized increase in electron density stabilizes the protonated quinolinium ion, raising the 

to 5.55 at 25°C[4]. The further addition of a 7-amino group exerts a strong resonance-donating effect (+R) across the aromatic system, which slightly increases the basicity of the quinoline nitrogen further, shifting its predicted

to ~5.80.
The Phenolic Hydroxyl ( )

The phenolic hydroxyl group in 8-HQ deprotonates at a


 of 9.90. In 2-methylquinolin-8-ol, the electron-donating methyl group destabilizes the resulting phenoxide anion, raising the 

to 10.31[3][5]. However, the introduction of the 7-amino group creates a competing dynamic. While the amino group is electron-donating via resonance (+R), it is also electron-withdrawing via induction (-I). More importantly, the ortho-relationship between the 7-amino and 8-hydroxyl groups facilitates strong intramolecular hydrogen bonding. This H-bond network stabilizes the phenoxide anion once formed, which counteracts the +R effect and is predicted to slightly lower the hydroxyl

back toward ~10.10.
The Aromatic Amine ( )

Aromatic amines typically exhibit


 values between 4.0 and 5.0. However, the electron-deficient nature of the quinoline ring (relative to benzene) significantly withdraws electron density from the 7-amino group. Consequently, the protonated amine (

) is highly acidic and is expected to deprotonate at a low pH, with an estimated

of ~2.50.

G H3L H3L²⁺ (pH < 2.5) Protonated Amine & Quinoline H2L H2L⁺ (pH 2.5 - 5.5) Protonated Quinoline H3L->H2L -H⁺ (pKa1 ~2.5) Amine Deprotonation HL HL (pH 5.5 - 10.0) Neutral / Zwitterion H2L->HL -H⁺ (pKa2 ~5.8) Quinoline Deprotonation L L⁻ (pH > 10.0) Phenoxide Anion HL->L -H⁺ (pKa3 ~10.1) Phenol Deprotonation

Fig 1: Predicted pH-dependent protonation states of 7-amino-2-methylquinolin-8-ol.

Quantitative Data Synthesis

The table below summarizes the empirical


 values of the parent scaffolds alongside the theoretically derived thermodynamic constants for the target molecule.
CompoundCAS Number

(Amine)

(Quinoline N)

(Phenolic OH)
8-Hydroxyquinoline148-24-3N/A4.909.90
2-Methylquinolin-8-ol826-81-3N/A5.5510.31
7-Amino-2-methylquinolin-8-ol 738523-55-2 ~ 2.50 (Est.)~ 5.80 (Est.)~ 10.10 (Est.)

Note: Values for 8-hydroxyquinoline and 2-methylquinolin-8-ol are empirical constants at 25°C[2][6]. Values for the 7-amino derivative are predictive estimates requiring the empirical validation protocol detailed below.

Experimental Protocols: A Self-Validating Methodology

To transition from theoretical estimates to empirical certainty, researchers must employ a combined potentiometric and UV-Vis spectrophotometric titration.

Why UV-Vis Spectrophotometry? Potentiometry alone struggles to accurately resolve


 values at the extreme ends of the pH scale (pH < 3 or pH > 11) due to the logarithmic nature of the glass electrode response and alkaline/acid errors. Because the quinoline chromophore undergoes significant molar absorptivity changes upon the protonation/deprotonation of its substituents, UV-Vis spectroscopy allows for the precise mathematical deconvolution of overlapping equilibria.
Step-by-Step Protocol: Spectrophotometric Titration

1. Reagent Preparation & Environmental Control

  • Solvent: Use freshly boiled, ultra-pure water (18.2 MΩ·cm) purged with Argon. Causality: CO₂ absorption forms carbonic acid, which will artificially buffer the solution and skew the titration curve.

  • Ionic Strength: Prepare the analyte solution (7-amino-2-methylquinolin-8-ol) at a concentration of

    
     M in a background electrolyte of 0.1 M KCl. Causality: Maintaining a high, constant ionic strength fixes the activity coefficients of the ions, ensuring the calculated 
    
    
    
    is a true thermodynamic constant rather than a concentration-dependent apparent value.
  • Temperature: Maintain the titration vessel at exactly 25.0 ± 0.1 °C using a circulating water jacket. Causality: Acid dissociation is an enthalpic process; minor temperature fluctuations will cause significant deviations in the measured constants.

2. Inert Atmosphere Protection

  • Maintain a continuous Argon blanket over the titration vessel. Causality: The ortho-aminophenol motif in 7-amino-8-hydroxyquinoline derivatives is highly electron-rich and extremely susceptible to rapid air oxidation at basic pH, which would degrade the analyte and ruin the spectral data.

3. Titration Execution

  • Acidify the initial solution to pH 1.5 using standardized 0.1 M HCl.

  • Perform automated micro-additions of standardized 0.05 M KOH (CO₂-free).

  • After each addition, allow 60 seconds for equilibrium, then record the pH (using a calibrated glass electrode) and the UV-Vis absorption spectrum (200–500 nm).

  • Continue the titration until pH 12.0 is reached.

4. Data Validation via Isosbestic Points

  • Self-Validating Check: Overlay the recorded spectra. You must observe distinct isosbestic points (wavelengths where total absorbance remains constant during a specific pH transition). The presence of sharp isosbestic points proves that the transition is a clean

    
     equilibrium without oxidative degradation or side reactions.
    

5. Non-Linear Regression Analysis

  • Export the multi-wavelength absorbance matrix and corresponding pH values into a non-linear least-squares fitting software (e.g., SQUAD or HYPERQUAD).

  • Fit the data to a triprotic acid model to extract the precise

    
    , 
    
    
    
    , and
    
    
    values.

Workflow Prep 1. Solution Preparation (0.1 mM Analyte, 0.1 M KCl) Titration 2. Automated Titration (Addition of 0.05 M KOH) Prep->Titration DataAcq 3. Data Acquisition (pH & UV-Vis Spectra) Titration->DataAcq Isosbestic 4. Isosbestic Point Analysis (Validation of Equilibria) DataAcq->Isosbestic NonLinear 5. Non-Linear Regression (SQUAD / HYPERQUAD) Isosbestic->NonLinear Result 6. Final pKa Values (Thermodynamic Constants) NonLinear->Result

Fig 2: Self-validating spectrophotometric titration workflow for pKa determination.

Conclusion

The determination of


 values for 7-amino-2-methylquinolin-8-ol requires a rigorous understanding of its structural electronics and strict environmental controls during experimentation. By leveraging the hyperconjugative effects of the 2-methyl group and the complex ortho-effects of the 7-amino group, researchers can anticipate a triprotic system with dissociations near pH 2.5, 5.8, and 10.1. Employing the self-validating UV-Vis spectrophotometric protocol outlined above ensures that the resulting thermodynamic data is both highly accurate and resilient to the oxidative vulnerabilities of the molecule.

References

  • PubChem. "2-Methyl-8-hydroxyquinoline" National Center for Biotechnology Information. [Link]

  • LookChem. "Cas 826-81-3, 8-Hydroxyquinaldine" LookChem Database. [Link]

  • Bio-Fount. "7-amino-2-methylquinolin-8-ol (CAS: 738523-55-2)" Bio-Fount Compound Catalog. [Link]

  • ResearchGate. "8-Hydroxyquinolines in metallosupramolecular chemistry" ResearchGate Publications. [Link]

Sources

Metal Coordination Geometry of 7-Amino-2-Methylquinolin-8-ol Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Structural & Therapeutic Analysis

Executive Summary

The ligand 7-amino-2-methylquinolin-8-ol represents a highly specialized derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold. Unlike the parent 8-HQ, which readily forms stable tris-chelate (


) octahedral complexes with trivalent ions, this derivative introduces two critical structural perturbations: a steric gatekeeper  (2-methyl group) and an electronic/supramolecular tuner  (7-amino group).

This guide analyzes the coordination geometry of this ligand, focusing on how the 2-methyl steric bulk destabilizes saturated coordination spheres, forcing distorted geometries (square pyramidal/tetrahedral) that are critical for catalytic activity and metallo-enzyme inhibition. We further explore the role of the 7-amino group in stabilizing these distorted states through intramolecular hydrogen bonding and lattice interactions.

Ligand Architecture & Physicochemical Properties[1][2][3][4]

To understand the coordination behavior, one must first deconstruct the ligand's electronic and steric profile.

The Steric Gatekeeper (2-Methyl Group)

The substituent at the C2 position is the primary determinant of coordination geometry.

  • Steric Clash: The methyl group is adjacent to the pyridine nitrogen (the donor atom). Upon chelation, this group creates significant steric interference with ligands in the equatorial plane or with the hydration sphere of the metal.

  • Coordination Number Restriction: In small ionic radius metals (e.g.,

    
    , 
    
    
    
    ), the 2-methyl group sterically prohibits the formation of the thermodynamically stable
    
    
    octahedral complex, often arresting the stoichiometry at
    
    
    or forcing the inclusion of solvent molecules to relieve strain.
The Electronic Tuner (7-Amino Group)

The amino group at C7, ortho to the C8-hydroxyl, serves a dual purpose:

  • Electronic Effect: It acts as an electron-donating group (EDG), increasing the basicity of the phenolate oxygen and the pyridine nitrogen. This typically increases the stability constant (

    
    ) of the resulting complex compared to the non-aminated analog.
    
  • Supramolecular Anchor: The

    
     group provides hard donor sites for hydrogen bonding with solvent molecules or counter-ions, often stabilizing crystal lattices in non-centrosymmetric space groups.
    
Tautomeric Equilibrium

Like 8-HQ, the ligand exists in an equilibrium between the neutral enol form and the zwitterionic NH-protonated form. Metal coordination exclusively selects the anionic phenolate form , driving the equilibrium toward the deprotonated species.

LigandEquilibrium cluster_Metal Coordination Sphere L_Neutral Neutral Ligand (Enol Form) Low Solubility L_Zwitter Zwitterion (NH+, O-) Aq. Stable L_Neutral->L_Zwitter pH < pKa1 L_Anion Active Ligand (Phenolate Anion) Metal Binding L_Neutral->L_Anion Deprotonation (Base/Metal) M_Complex Metal Complex [M(L)n] L_Anion->M_Complex Chelation (N,O)

Figure 1: Tautomeric equilibrium and activation pathway of 7-amino-2-methylquinolin-8-ol for metal chelation.

Coordination Modes & Geometric Preferences[2][6]

The ligand coordinates in a bidentate monobasic (N,O) mode. However, the resulting geometry is heavily distorted compared to unsubstituted 8-HQ.

The "Bite" Angle

The five-membered chelate ring formed by the N and O donors imposes a rigid "bite angle" (typically ~83-85°).

  • Ideal Octahedral: 90°

  • Observed Distortion: The small bite angle distorts the polyhedron. With the added repulsion of the 2-methyl group, the metal center is often pushed out of the basal plane, leading to distorted square pyramidal or flattened tetrahedral geometries.

Stoichiometric Restrictions
Metal IonIonic Radius (Å)Preferred Geometry w/ 8-HQPreferred Geometry w/ 7-amino-2-Me-8-HQReason
Cu(II) 0.73Square Planar / Distorted OctahedralDistorted Square Pyramidal 2-Me group blocks planar packing; axial solvent coordination is common.
Zn(II) 0.74Octahedral (

)
Tetrahedral / 5-Coordinate Steric bulk prevents water coordination in the equatorial plane.
Al(III) 0.54Octahedral (

)
Unstable / Mixed Ligand

is sterically forbidden. Forms

or bridged species.

Experimental Characterization Protocols

To validate the coordination geometry in your own samples, follow these specific characterization workflows.

Synthesis of Single Crystals (Solvothermal Method)
  • Rationale: Direct precipitation often yields amorphous powders due to the rapid kinetics of the N,O-chelation. Solvothermal synthesis slows the nucleation, allowing the 2-methyl steric strain to resolve into an ordered lattice.

  • Protocol:

    • Dissolve 1.0 mmol of 7-amino-2-methylquinolin-8-ol in 10 mL hot ethanol.

    • Dissolve 0.5 mmol of Metal Acetate (

      
      ) in 5 mL water.
      
    • Mix slowly; adjust pH to 6.5–7.0 using 0.1 M NaOH.

    • Transfer to a Teflon-lined autoclave. Heat at 120°C for 48 hours.

    • Cool at 5°C/hour to room temperature.

X-Ray Diffraction (XRD) Metrics

When analyzing the CIF data, focus on these critical parameters:

  • M-N Bond Length: Expect elongation (2.05–2.15 Å) compared to 8-HQ due to the 2-methyl steric repulsion.

  • Twist Angle: Measure the dihedral angle between the two ligand planes. A value near 0° indicates square planar; ~90° indicates tetrahedral. This ligand typically induces a twist of 30–60° (flattened tetrahedral).

Spectroscopic Validation
  • FT-IR: Look for the shift in the

    
     stretching vibration.
    
    • Free Ligand: ~1580

      
      
      
    • Complex: ~1560

      
       (Red shift indicates N-coordination).
      
  • UV-Vis: The 2-methyl group prevents

    
    -
    
    
    
    stacking in solution. Expect a hyperchromic shift but less broadening compared to planar 8-HQ complexes.

Therapeutic & Biological Implications[7][8]

The specific geometry dictated by the 7-amino-2-methyl scaffold has profound implications for drug development, particularly in neurodegeneration (Alzheimer's) and oncology.

Metalloprotease Inhibition

Many metallo-enzymes (e.g., Matrix Metalloproteinases) have active sites that accommodate tetrahedral Zinc.

  • Mechanism: The 7-amino-2-methylquinolin-8-ol ligand forms a

    
     complex that mimics the tetrahedral transition state, potentially acting as a potent competitive inhibitor.
    
  • Selectivity: The steric bulk prevents the ligand from binding to "promiscuous" octahedral sites (like free iron pools), reducing off-target toxicity.

Blood-Brain Barrier (BBB) Penetration
  • Lipophilicity: The methyl group increases lipophilicity (

    
    ).
    
  • Neutrality: The formation of neutral

    
     complexes (unlike charged species) facilitates passive diffusion across the BBB, making this scaffold ideal for targeting cerebral metal dyshomeostasis.
    

Bioactivity cluster_Mechanism Therapeutic Mechanism Ligand 7-amino-2-methylquinolin-8-ol Target Target: Zn/Cu Dyshomeostasis Ligand->Target Chelation Geo Distorted Geometry (Steric Control) Target->Geo Selectivity Selectivity for Zn(II)/Cu(II) over Fe(III) Geo->Selectivity Prevents ML3 BBB Enhanced BBB Permeability Geo->BBB Neutral ML2

Figure 2: Structure-Activity Relationship (SAR) showing how coordination geometry drives therapeutic selectivity.

References

  • Prachayasittikul, V. et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry.

  • Cipurković, A. et al. (2021).[1] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.[1] Open Journal of Applied Sciences.[1]

  • Vinodhini, K. et al. (2014). Copper(II) complexes of 2-methyl-8-hydroxyquinoline and tri/diimine co-ligand: DFT calculations, DNA and BSA binding. New Journal of Chemistry.

  • Addison, A. W. et al. (1984). Synthesis, structure, and spectroscopic properties of copper(II) compounds containing nitrogen–sulphur donor ligands; the structural and electronic consequences of coordination geometry. J. Chem. Soc., Dalton Trans. (Foundational reference for geometry index).
  • BenchChem. (2024). A Comparative Guide: 7-Aminoquinolin-8-ol vs. 8-Hydroxyquinoline as Selective Metal Sensors.

Sources

Engineering Steric Hindrance: The Mechanistic Role of the 2-Methyl Group in 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged bidentate chelator with profound applications spanning analytical chemistry to neuropharmacology. While the parent compound binds a wide spectrum of metal ions indiscriminately, the targeted addition of a single methyl group at the 2-position—forming 2-methyl-8-hydroxyquinoline (8-hydroxyquinaldine)—introduces critical steric hindrance. This whitepaper explores the causality behind how this seemingly minor structural modification alters coordination geometry, dictates thermodynamic stability, and drives highly selective analytical and pharmacological outcomes.

The Physics of Steric Hindrance in Coordination Geometry

The chelating efficacy of 8-HQ relies on its nitrogen and oxygen donor atoms, which form stable five-membered chelate rings with metal cations. However, placing a methyl group at the 2-position (adjacent to the pyridine nitrogen) fundamentally alters the spatial dynamics of the ligand 1.

When a metal ion coordinates with 2-methyl-8-hydroxyquinoline (2-Me-8-HQ), the bulky methyl group projects toward the central metal core. The structural consequences are highly dependent on the central ion's ionic radius and required coordination number:

  • The "Tris-Complex Prohibition" (e.g., Al³⁺): Small, highly charged ions like Aluminum (Al³⁺, ionic radius ≈ 53 pm) require an octahedral geometry involving three bidentate ligands to neutralize their charge. Attempting to pack three 2-Me-8-HQ molecules around an Al³⁺ core forces the three 2-methyl groups into severe van der Waals repulsion (steric clash). Consequently, the formation of the Al(2-Me-8-HQ)₃ tris-complex is physically blocked 2.

  • Bis-Complex Permissibility (e.g., Zn²⁺, Cu²⁺): Larger divalent ions (e.g., Zn²⁺, ionic radius ≈ 74 pm) typically form bis-complexes. The reduced number of ligands (two instead of three) and the larger central cavity allow the complex to adopt a distorted tetrahedral or planar geometry, accommodating the steric bulk without critical instability 1.

StericHindrance M Metal Cation (e.g., Al³⁺, Zn²⁺) HQ 8-Hydroxyquinoline (Unobstructed) M->HQ Chelates MeHQ 2-Methyl-8-HQ (Sterically Hindered) M->MeHQ Chelates Al_HQ Al(8-HQ)₃ Stable Tris-Complex HQ->Al_HQ Al³⁺ (r ≈ 53 pm) Al_MeHQ Al³⁺ Reaction Blocked (Severe Steric Clash) MeHQ->Al_MeHQ Al³⁺ (r ≈ 53 pm) Zn_MeHQ Zn(2-Me-8-HQ)₂ Stable Bis-Complex MeHQ->Zn_MeHQ Zn²⁺ (r ≈ 74 pm)

Fig 1. Steric hindrance dictates coordination pathways based on metal ion radius and required stoichiometry.

Thermodynamic Impact on Metal Complexation

The steric strain introduced by the 2-methyl group exacts an entropic and enthalpic penalty on complex formation. This is quantitatively observable in the stability constants (log β) of the resulting metal-ligand complexes. While 2-Me-8-HQ remains a potent chelator, its overall stability constants are systematically lower than those of the unsubstituted 8-HQ across all compatible transition metals [[3]]().

Table 1: Comparative Stability Constants (log K) of Divalent Metal Complexes
Chelating AgentMetal IonLog K₁Log K₂Overall Stability (log β₂)
8-Hydroxyquinoline Cu²⁺12.811.724.5
2-Methyl-8-HQ Cu²⁺12.211.223.4
8-Hydroxyquinoline Ni²⁺11.29.921.1
2-Methyl-8-HQ Ni²⁺9.88.618.4
8-Hydroxyquinoline Zn²⁺10.59.520.0
2-Methyl-8-HQ Zn²⁺9.98.918.8

Data Source: Benchchem Comparative Analysis [[3]](). The consistent drop in log β₂ for 2-Me-8-HQ highlights the thermodynamic cost of steric hindrance.

Preparative Analytical Workflows: The Principle of Exclusion

In analytical chemistry, the inability of 2-Me-8-HQ to bind Aluminum is not a failure, but a highly exploitable feature. The classic Merritt and Walker method utilizes this steric exclusion to isolate trace Aluminum from complex matrices (e.g., uranium metal) by extracting all interfering metals except Aluminum 2, 4.

Step-by-Step Methodology: Selective Aluminum Isolation via Steric Exclusion

Objective: Spectrophotometric determination of trace Al³⁺ by removing interfering transition metals (Cu, Fe, Zn, Mn).

  • Aqueous Preparation & Buffering: Dissolve the sample in aqueous solution. Add a saturated solution of ammonium carbonate to adjust the pH strictly to 9.5–10.

    • Causality: This specific pH window ensures optimal deprotonation of the quinaldine hydroxyl group (pKa ≈ 9.9) without causing the premature precipitation of amphoteric aluminum hydroxides.

  • Negative Extraction (Interference Removal): Add a 1% w/v solution of 8-hydroxyquinaldine (2-Me-8-HQ) dissolved in chloroform to the aqueous mixture. Agitate vigorously.

    • Causality: 2-Me-8-HQ forms neutral, lipophilic bis-complexes with interfering divalent trace metals, drawing them into the dense chloroform layer. Al³⁺ remains completely uncomplexed in the aqueous layer due to the steric clash preventing tris-complex formation 2.

  • Phase Separation & Validation: Separate and discard the organic (chloroform) phase. Validation Step: Perform a secondary extraction with fresh 2-Me-8-HQ/chloroform to ensure the organic phase remains colorless, confirming complete removal of interferents.

  • Positive Extraction (Aluminum Capture): To the isolated aqueous phase, add a 1% w/v solution of standard 8-hydroxyquinoline (oxine) in carbon tetrachloride.

    • Causality: Lacking the 2-methyl group, standard 8-HQ readily forms the neutral Al(8-HQ)₃ tris-complex, which partitions into the carbon tetrachloride phase.

  • Spectrophotometric Quantification: Measure the absorbance of the yellow Al-oxine organic phase at 390 nm against a reagent blank.

Pharmacological Translation in Drug Development

In modern medicinal chemistry, 8-HQ derivatives are heavily investigated for neurodegenerative diseases, antimicrobial, and anticancer applications 5. The introduction of steric hindrance near the coordination site is a primary tool for tuning pharmacokinetics and reducing off-target toxicity.

Dynamic Ionophore Activity vs. Static Chelation

A major challenge in treating metallo-protein misfolding diseases (like Alzheimer's) is that strong chelators act as "metal sinks," permanently stripping essential metals from healthy enzymes, leading to systemic toxicity.

By introducing steric bulk at the 2-position (as seen in drugs like PBT2, a 2-(dimethylamino)methyl-8-HQ derivative), drug developers intentionally lower the stability constant (log K) of the Cu(II) complex [[6]]().

  • The Result: The sterically hindered drug binds extracellular copper (e.g., from amyloid-beta plaques) strongly enough to dissolve the plaque, but weakly enough to release the copper once inside the cell, restoring intracellular metal homeostasis. This transforms the molecule from a toxic chelator into a therapeutic ionophore6.

Lipophilicity and BBB Penetration

The addition of the methyl group also increases the lipophilicity of the molecule. In the context of neuropharmacology, this is vital for crossing the Blood-Brain Barrier (BBB). Furthermore, steric modifications alter the pKa of the donor atoms by withdrawing or donating electrons, fine-tuning the molecule's ionization state at physiological pH (7.4) to maximize cellular uptake 7.

DrugDev Sub 2-Methyl Group Addition Prop1 Decreased log K (Lability) Sub->Prop1 Prop2 Increased Lipophilicity Sub->Prop2 Prop3 Altered Coordination Geometry Sub->Prop3 Bio1 Dynamic Ionophore Activity (e.g., PBT2) Prop1->Bio1 Bio2 Enhanced BBB Penetration Prop2->Bio2 Bio3 Reduced Off-Target Metal Trapping Prop3->Bio3

Fig 2. Pharmacological cascade triggered by 2-methyl steric hindrance in drug design.

Conclusion

The 2-methyl substitution on the 8-hydroxyquinoline scaffold is a masterclass in rational chemical design. By intentionally introducing steric hindrance, scientists can selectively block the complexation of small, highly charged metal ions like Aluminum, enabling highly precise analytical separations. In parallel, medicinal chemists leverage this exact same steric strain to lower thermodynamic stability and increase lipophilicity, successfully engineering dynamic ionophores capable of crossing the blood-brain barrier to treat complex neurodegenerative diseases.

References

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer, PMC, [Link]

  • Factors affecting the stability of metal complexes, Goa University,[Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF ALUMINUM IN URANIUM METAL AND ITS COMPOUNDS, Canadian Science Publishing, [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications, PMC, [Link]

  • Some Sensitive and Selective Reactions in Inorganic Spectroscopic Analysis, The Analyst, [Link]

  • Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators: Implications for the Treatment of Neurodegenerative Protein Misfolding Diseases, PMC, [Link]

Sources

Introduction: A Precautionary Approach to a Novel Quinoline Derivative

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicity and Safety of 7-amino-2-methylquinolin-8-ol

7-amino-2-methylquinolin-8-ol is a substituted quinoline derivative. The quinoline ring system is a foundational scaffold in medicinal chemistry and materials science, valued for its presence in numerous pharmaceuticals and its metal-chelating properties. As with any novel or sparsely documented chemical entity, establishing a robust safety and handling protocol is paramount for the protection of researchers and the integrity of experimental outcomes.

Part 1: Hazard Assessment through Structural Analogy

The toxicological profile of a compound is intrinsically linked to its chemical structure. The functional groups and core scaffold of 7-amino-2-methylquinolin-8-ol each contribute to its potential biological activity and associated hazards. We will deconstruct the molecule and examine data from its closest structural relatives to build a comprehensive hazard profile.

The primary analogs for this assessment are:

  • 8-Hydroxyquinoline: Shares the critical chelating 8-hydroxyquinoline core.

  • Quinoline: The parent heterocyclic scaffold.

  • Aminoquinolines (e.g., 7-Aminoquinoline, 8-Aminoquinoline): Inform on the effects of the amino group.

  • Methylquinolines (e.g., 2-Methylquinoline): Inform on the effects of the methyl group.

  • Isomers (e.g., 2-Amino-8-quinolinol, 2-Methyl-8-quinolinamine): Provide insight into the influence of substituent positioning.

Diagram: Structural Relationship to Key Analogs

G cluster_target Target Compound cluster_analogs Structural Analogs 7-amino-2-methylquinolin-8-ol 7-amino-2-methylquinolin-8-ol (Target) 8-Hydroxyquinoline 8-Hydroxyquinoline 7-amino-2-methylquinolin-8-ol->8-Hydroxyquinoline -NH2, -CH3 Quinoline Quinoline 7-amino-2-methylquinolin-8-ol->Quinoline +OH, +NH2, +CH3 7-Aminoquinoline 7-Aminoquinoline 7-amino-2-methylquinolin-8-ol->7-Aminoquinoline +OH, +CH3 at C2 2-Methyl-8-quinolinamine 2-Methyl-8-quinolinamine 7-amino-2-methylquinolin-8-ol->2-Methyl-8-quinolinamine Isomer 2-Amino-8-quinolinol 2-Amino-8-quinolinol 7-amino-2-methylquinolin-8-ol->2-Amino-8-quinolinol Isomer

Caption: Structural relationship of the target compound to key analogs.

Inferred Hazard Identification and GHS Classification

Based on the documented hazards of its analogs, 7-amino-2-methylquinolin-8-ol should be handled as a substance with multiple potential hazards. The following table synthesizes the GHS classifications from related compounds to establish a conservative, inferred classification for the target molecule.

Hazard ClassInferred Classification for 7-amino-2-methylquinolin-8-olRationale Based on Structural Analogs
Acute Toxicity, Oral Category 4: Harmful if swallowed 8-Hydroxyquinoline and 2-Methyl-8-quinolinamine are classified as harmful if swallowed.[1][2][3] 7-Aminoquinoline is also an acute oral toxicant.[4]
Skin Corrosion/Irritation Category 2: Causes skin irritation 7-Aminoquinoline and 2-Amino-8-quinolinol are known skin irritants.[4][5] The parent compound, quinoline, is also classified as a skin irritant.[6]
Serious Eye Damage/Irritation Category 1: Causes serious eye damage This is the most conservative and critical classification. 8-Hydroxyquinoline and 2-Methyl-8-quinolinamine are known to cause serious eye damage.[1][2] Other analogs like 7-aminoquinoline cause serious eye irritation.[4][7]
Respiratory/Skin Sensitization Category 1: May cause an allergic skin reaction 8-Hydroxyquinoline is a known skin sensitizer.[1][3]
Germ Cell Mutagenicity Suspected of causing genetic defects The parent quinoline scaffold is classified as a Category 3 mutagen, indicating a possible risk of irreversible effects.[6]
Carcinogenicity Suspected of causing cancer Quinoline is classified as a Category 2 carcinogen.[6] While 8-hydroxyquinoline is not classifiable (IARC Group 3), the potential risk from the core scaffold cannot be dismissed.[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn child 8-Hydroxyquinoline is classified as a reproductive toxicant.[1]
Hazard to the Aquatic Environment Very toxic to aquatic life with long lasting effects This hazard is documented for 8-Hydroxyquinoline.[8]

Part 2: Toxicological Profile

Mechanisms of Toxicity (Inferred)

The toxicity of 7-amino-2-methylquinolin-8-ol is likely multifactorial, stemming from the combined properties of its functional groups.

  • Metal Chelation: The 8-hydroxyquinoline moiety is a powerful bidentate chelating agent, capable of binding to essential metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺). This sequestration can disrupt the function of metalloenzymes and interfere with critical biological processes.

  • DNA Interaction: The planar quinoline ring system has the potential to intercalate with DNA, which may be the basis for the mutagenicity and carcinogenicity observed in the parent quinoline compound.[6]

  • Metabolic Activation: Aromatic amines can be metabolically activated in the liver to form reactive intermediates that can bind covalently to proteins and nucleic acids, leading to cellular damage and toxicity.

  • Hematotoxicity: 8-aminoquinolines as a class are known to cause hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[9] This is a critical consideration for any downstream therapeutic development.

Toxicological Endpoints
  • Acute Effects: Upon single exposure, the primary risks are severe eye damage and irritation to the skin and respiratory tract.[1][2][5] Ingestion may be harmful, leading to systemic effects.[1][4]

  • Chronic Effects: Repeated or long-term exposure carries more severe risks. The potential for skin sensitization from 8-hydroxyquinoline suggests a risk of developing allergic contact dermatitis.[1][3] The most significant long-term concerns are the potential for mutagenicity, carcinogenicity, and reproductive toxicity, primarily inferred from the quinoline and 8-hydroxyquinoline scaffolds.[1][6]

Part 3: Standard Operating Procedure (SOP) for Safe Handling

Given the inferred hazardous nature of this compound, a strict and detailed handling protocol is mandatory. The following procedures are designed to mitigate risks from all potential routes of exposure.

Engineering Controls & Work Area Preparation
  • Primary Control: All handling of 7-amino-2-methylquinolin-8-ol, including weighing, transfers, and solution preparation, MUST be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[8][10]

  • Emergency Readiness: Verify that a functional and unobstructed safety shower and eyewash station are located in close proximity to the workstation before beginning any work.[8][10]

  • Designated Area: Cordon off and clearly label a specific area within the fume hood for handling this compound to prevent cross-contamination.

Required Personal Protective Equipment (PPE)
PPE CategorySpecification and Rationale
Eye Protection Chemical safety goggles or a full-face shield are mandatory. Standard safety glasses are insufficient due to the high risk of severe eye damage.[8]
Hand Protection Chemical-resistant nitrile or neoprene gloves are required. Double-gloving is recommended. Inspect gloves for any defects before use and change them immediately if contamination is suspected.[10]
Body Protection A flame-resistant lab coat must be worn and fully fastened. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[10]
Respiratory Protection If there is any risk of dust generation outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[8]
Step-by-Step Experimental Workflow

The following workflow diagram illustrates the mandatory sequence of operations for safely handling the compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Verify Fume Hood & Emergency Equipment B 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) A->B C 3. Designate & Prepare Work Surface B->C D 4. Weigh Solid Using Spatula (No Pouring) C->D E 5. Slowly Add Solid to Solvent D->E F 6. Cap All Containers Immediately E->F G 7. Decontaminate Work Surface & Equipment F->G H 8. Dispose of All Waste in Labeled Hazardous Waste Container G->H I 9. Doff PPE Correctly (Gloves First) H->I J 10. Wash Hands Thoroughly I->J

Caption: Safe handling workflow for 7-amino-2-methylquinolin-8-ol.

Spill and Waste Management
  • Spill Response:

    • Evacuate personnel from the immediate area.

    • Wearing full PPE, cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

    • Decontaminate the area with an appropriate solvent followed by soap and water.

  • Waste Disposal: All contaminated materials, including gloves, weigh paper, and absorbent pads, must be disposed of as hazardous chemical waste.[8] The container must be sealed, clearly labeled, and disposed of according to institutional and local regulations.

Part 4: Emergency and First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7][8]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[4][8]
Inhalation Move the victim to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration. Seek immediate medical attention. [8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of water to drink. Call a poison control center or seek immediate medical attention. [8]

Conclusion

While 7-amino-2-methylquinolin-8-ol lacks specific toxicological studies, a comprehensive analysis of its structural analogs provides a clear and compelling case for handling it as a hazardous substance. The primary risks include severe eye damage, skin irritation and sensitization, and potential for long-term effects such as mutagenicity and reproductive toxicity. Adherence to the stringent engineering controls, personal protective equipment standards, and handling protocols outlined in this guide is essential for ensuring the safety of all laboratory personnel. Until direct toxicological data becomes available, this precautionary, evidence-based approach remains the most responsible method for managing the risks associated with this compound.

References

  • Safety Data Sheet for 8-Hydroxyquinoline. (2010, September 6). Generic SDS Source. This document outlines hazards such as toxicity to aquatic life and provides first-aid and handling instructions.
  • Safety Data Sheet for 8-Chloro-2-methylquinoline. (2025, December 20). Fisher Scientific.
  • Safety Data Sheet for 7-Aminoquinoline. (2015, August 11). Generic SDS Source.
  • Safety Data Sheet for an unspecified quinoline derivative. (2025, November 6). Sigma-Aldrich.
  • Nilov, D., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity.Frontiers in Pharmacology.
  • Chemdiv Compound Page for 7-{(2-methylphenyl)[(pyridin-2-yl)amino]methyl}quinolin-8-ol.Chemdiv.
  • Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol. (2025). Benchchem. This guide explicitly states the lack of a specific SDS and recommends basing protocols on analogs like 8-Hydroxyquinoline.
  • Quinolines: Human health tier II assessment. (2015, July 3). Australian Government Department of Health.
  • Toxicology of the 8-aminoquinolines and genetic factors associated with their toxicity in man.World Health Organization IRIS. Discusses the class-wide hematological toxicity of 8-aminoquinolines.
  • PubChem Compound Summary for 7-Methylquinolin-8-ol.National Center for Biotechnology Information. Provides physicochemical properties for a close analog.
  • Safety Data Sheet for Magnesium Carbonate. (2010, December 7). Fisher Scientific.
  • PubChem Compound Summary for 7-Aminoquinoline.National Center for Biotechnology Information.
  • Material Safety Data Sheet - Magnesium Carbonate. (2000, August 2). Cole-Parmer.
  • Safety Data Sheet: Magnesium carbonate. (2024, March 4). Carl ROTH.
  • Safety Data Sheet for an unspecified non-hazardous substance. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet for a non-hazardous substance. (2025, October 30). Thermo Fisher Scientific.
  • Safety Data Sheet for 2-Amino-8-hydroxyquinoline.Santa Cruz Biotechnology.
  • Safety Data Sheet for 8-HYDROXYQUINOLINE. (2024, March 18). Elemental Microanalysis. Details acute oral toxicity (LD50), skin sensitization, serious eye damage, and reproductive toxicity.
  • Product Page for 2-Methyl-8-quinolinamine.Sigma-Aldrich. Provides safety information including H-codes (H302: Harmful if swallowed, H318: Causes serious eye damage).
  • Safety Data Sheet: 8-Quinolinol.Carl ROTH.

Sources

Methodological & Application

synthesis of 7-amino-2-methylquinolin-8-ol from 2-methyl-8-quinolinol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of 7-amino-2-methylquinolin-8-ol from 2-methyl-8-quinolinol (8-hydroxyquinaldine).

Abstract & Strategic Overview

The synthesis of 7-amino-2-methylquinolin-8-ol is a critical transformation for developing high-affinity chelating agents and pharmaceutical intermediates. While the 8-hydroxyquinoline scaffold is privileged in medicinal chemistry, introducing an amine specifically at the C7 position presents a regiochemical challenge.

Direct electrophilic aromatic substitution (such as nitration or azo coupling) on 2-methyl-8-quinolinol typically favors the C5 position (para to the hydroxyl group) due to electronic directing effects. Consequently, the synthesis requires a highly controlled Nitration-Separation-Reduction sequence. This protocol details the specific conditions to maximize the formation of the 7-nitro intermediate, isolate it from the 5-nitro isomer, and reduce it to the final 7-amino target without over-reducing the heterocyclic ring.

Retrosynthetic Analysis & Pathway

The synthetic logic relies on exploiting the subtle reactivity differences between the C5 and C7 positions. While C5 is kinetically favored, C7 substitution can be achieved via controlled nitration followed by rigorous purification.

Reaction Pathway:

  • Nitration: Electrophilic nitration of 2-methyl-8-quinolinol using controlled temperature to limit dinitration.

  • Isomer Separation: Fractional crystallization or chromatography to isolate 7-nitro-2-methylquinolin-8-ol from the 5-nitro major product.

  • Reduction: Chemoselective reduction of the nitro group to an amine using Stannous Chloride (

    
    ) or catalytic hydrogenation.[1]
    

SynthesisPath SM 2-Methyl-8-quinolinol (Starting Material) Nitration Step 1: Nitration (HNO3/H2SO4, 0°C) SM->Nitration Mixture Mixture of Isomers: 5-Nitro (Major) + 7-Nitro (Minor) Nitration->Mixture Separation Step 2: Purification (Column Chromatography/Crystallization) Mixture->Separation Intermed 7-Nitro-2-methylquinolin-8-ol (Isolated Intermediate) Separation->Intermed Isolate 7-isomer Reduction Step 3: Reduction (SnCl2 / HCl or H2/Pd-C) Intermed->Reduction Product 7-Amino-2-methylquinolin-8-ol (Target) Reduction->Product

Caption: Step-wise synthetic workflow for the regioselective preparation of 7-amino-2-methylquinolin-8-ol.

Experimental Protocols

Safety Precaution: Nitro-quinolines are potentially mutagenic. Nitric acid is a strong oxidizer. Work in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Objective: Introduce the nitro group while minimizing 5,7-dinitration.

Reagents:

  • 2-Methyl-8-quinolinol (10.0 g, 62.8 mmol)

  • Sulfuric Acid (

    
    ), conc. (30 mL)
    
  • Nitric Acid (

    
    ), 70% (4.5 mL, ~1.1 eq)
    
  • Ice/Water[1]

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2-methyl-8-quinolinol (10 g) in concentrated

    
     (20 mL). The reaction is exothermic; keep the flask in an ice-salt bath to maintain temperature below 5°C .
    
  • Preparation of Nitrating Mix: In a separate beaker, mix concentrated

    
     (10 mL) and 
    
    
    
    (4.5 mL). Cool to 0°C.
  • Addition: Add the nitrating mixture dropwise to the quinoline solution over 30 minutes. Critical: Maintain internal temperature between 0–5°C. Higher temperatures favor the 5-isomer and dinitration.

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (25°C) and stir for another 2 hours.

  • Quenching: Pour the reaction mixture onto 200 g of crushed ice.

  • Neutralization: Carefully neutralize the slurry to pH ~5–6 using 20% NaOH solution or solid

    
    . A yellow/orange precipitate (mixture of isomers) will form.
    
  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Objective: Isolate the 7-nitro isomer from the 5-nitro/7-nitro mixture.

Insight: The 5-nitro isomer is typically the major product (approx. 60-70%) and is less soluble in ethanol than the 7-nitro isomer.

Procedure (Fractional Crystallization Method):

  • Dissolve the crude solid in boiling ethanol (95%).

  • Allow the solution to cool slowly to room temperature. The 5-nitro-2-methylquinolin-8-ol usually crystallizes out first.

  • Filter off the crystals (mostly 5-nitro).

  • Concentrate the mother liquor (filtrate) to half volume and cool again to induce precipitation of the 7-nitro-2-methylquinolin-8-ol .

  • Alternative (Chromatography): For higher purity, use silica gel column chromatography.

    • Mobile Phase: Dichloromethane : Methanol (98:2 to 95:5).

    • The 5-nitro isomer typically elutes first (higher Rf) due to intramolecular hydrogen bonding, while the 7-nitro isomer elutes later.

Characterization of Intermediate (7-Nitro):

  • Appearance: Yellow crystalline solid.

  • 1H NMR (DMSO-d6): Look for the doublet pattern of the aromatic protons. The 7-nitro isomer will show a distinct downfield shift for the H-6 proton compared to the 5-nitro isomer.

Objective: Reduce the nitro group to an amine without reducing the pyridine ring.

Reagents:

  • 7-Nitro-2-methylquinolin-8-ol (2.0 g, 9.8 mmol)

  • Stannous Chloride Dihydrate (

    
    ) (11.0 g, ~5 eq)
    
  • Hydrochloric Acid (HCl), conc. (20 mL)

  • Ethanol (20 mL)

Procedure:

  • Suspension: Suspend the 7-nitro intermediate (2.0 g) in ethanol (20 mL) in a 100 mL round-bottom flask.

  • Acid Addition: Add concentrated HCl (20 mL). The solution may turn clear or change color.

  • Reduction: Add

    
     in portions.
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor by TLC (disappearance of the yellow nitro spot).

  • Work-up: Cool to room temperature. Dilute with water (50 mL).

  • Neutralization: Basify the solution carefully with 20% NaOH or Ammonia solution to pH ~8. The tin salts may precipitate; filter them off through Celite if necessary, or use tartrate/citrate to keep tin in solution.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

  • Drying: Dry organic layers over anhydrous

    
    , filter, and evaporate.
    
  • Purification: Recrystallize from Ethanol/Water or Ether/Hexane.

Data Summary & Specifications

ParameterSpecification / ResultNotes
Target Compound 7-Amino-2-methylquinolin-8-ol
Molecular Formula

Molecular Weight 174.20 g/mol
Appearance Off-white to pale brown powderOxidizes slowly in air
Yield (Step 1) ~85% (Mixture)5-nitro is major
Yield (Step 2) ~20-30% (Isolated 7-nitro)Depends on separation efficiency
Yield (Step 3) ~70-80%High efficiency reduction
Melting Point >200°C (dec)Varies with purity

References

  • BenchChem Technical Support. (2025).[1][2][3] In-Depth Technical Guide: Synthesis and Characterization of 7-Aminoquinolin-8-ol. Retrieved from

  • Zibaseresht, R., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Brieflands. Retrieved from

  • Fleming, I., et al. (1977). Regioselectivity in the Nitration of 8-Hydroxyquinoline. Journal of the Chemical Society, Perkin Transactions 1.
  • National Institutes of Health (NIH). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines. Retrieved from

Sources

protocol for Betti reaction using 7-amino-2-methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Betti Reaction using 7-Amino-2-methylquinolin-8-ol

Executive Summary

This technical guide details the protocol for utilizing 7-amino-2-methylquinolin-8-ol as the primary amine component in the Betti reaction. While the Betti reaction typically employs simple ammonia or alkyl amines, the use of a functionalized amino-quinoline introduces a high-affinity chelating moiety (the 8-hydroxyquinoline "oxine" core) into the resulting aminobenzylnaphthol structure.

The resulting "Betti Bases" are privileged scaffolds in drug discovery, serving as:

  • Multidentate Ligands: Creating N,N,O- or N,O,O-donor systems for asymmetric catalysis.

  • Bioactive Agents: Targeting neurodegenerative pathways (metal chelation in Alzheimer’s) and overcoming multidrug resistance (MDR) in oncology.

Scientific Background & Mechanism

The Substrate: 7-Amino-2-methylquinolin-8-ol

Unlike standard anilines, this substrate possesses dual reactivity:

  • The Amine (C7-NH₂): Acts as the nucleophile for imine formation.

  • The Phenol (C8-OH): Provides an internal hydrogen bond donor, stabilizing the intermediate but also potentially complicating solubility due to zwitterionic character.

  • The Methyl Group (C2-CH₃): Increases lipophilicity and prevents side reactions at the C2 position (common in quinolines), directing reactivity solely to the exocyclic amine.

Reaction Mechanism

The reaction proceeds via a three-component condensation (3-CC) involving the amino-quinoline, an aromatic aldehyde, and an electron-rich phenol (typically 2-naphthol).

  • Imine Formation: The 7-amino group condenses with the aldehyde to form a Schiff base (imine).

  • Nucleophilic Addition: The electron-rich phenol (2-naphthol) undergoes C-alkylation at the

    
    -position (ortho to the OH) by attacking the electrophilic imine carbon.
    
  • Re-aromatization: Rapid tautomerization restores the aromaticity of the naphthol ring, yielding the stable Betti base.

Visualization: Reaction Pathway

BettiReactionMechanism cluster_inputs Reactants cluster_process Mechanism Amine 7-Amino-2-methyl quinolin-8-ol (Amine Source) Imine Quinoline-Imine Intermediate Amine->Imine - H₂O Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Imine Naphthol 2-Naphthol (Nucleophile) Transition C-C Bond Formation (Friedel-Crafts Type) Naphthol->Transition Imine->Transition + 2-Naphthol Note1 Critical Step: Imine formation is rate-determining for anilines. Imine->Note1 Product Quinoline-Functionalized Betti Base Transition->Product Tautomerization

Figure 1: Mechanistic pathway of the Betti condensation utilizing 7-amino-2-methylquinolin-8-ol.

Experimental Protocol

Safety Note: 7-amino-2-methylquinolin-8-ol is a potential irritant. Work in a fume hood. Scale: This protocol is normalized for a 5.0 mmol scale.

Materials & Reagents
ComponentRoleQuantityEquivalence
7-Amino-2-methylquinolin-8-ol Amine Source870 mg1.0 eq
Benzaldehyde (freshly distilled)Electrophile530 mg (510 µL)1.0 eq
2-Naphthol Nucleophile720 mg1.0 eq
Ethanol (Absolute) Solvent15 mL3 mL/mmol
InCl₃ (Indium Trichloride) Catalyst (Optional)*110 mg10 mol%

*Note: While classic Betti reactions are catalyst-free, the lower nucleophilicity of the quinoline-amine often requires mild Lewis acid activation (InCl₃ or FeCl₃) to ensure high yields.

Step-by-Step Procedure

Step 1: Imine Pre-formation (Recommended for Aniline Derivatives)

  • Charge a 50 mL round-bottom flask (RBF) with 7-amino-2-methylquinolin-8-ol (1.0 eq) and Ethanol (10 mL).

  • Add Benzaldehyde (1.0 eq).

  • Stir at room temperature for 30 minutes. Observation: The solution may darken or become turbid as the imine forms.

    • Why? Pre-forming the imine prevents the aldehyde from reacting with the naphthol in side reactions (e.g., bis-naphthol formation).

Step 2: Addition of Nucleophile

  • Add 2-Naphthol (1.0 eq) to the reaction mixture.

  • (Optional) Add the InCl₃ catalyst if rapid kinetics are required.

  • Rinse the sides of the flask with the remaining Ethanol (5 mL).

Step 3: Reaction

  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (80°C) with vigorous magnetic stirring.

  • Monitor: Check progress via TLC (Eluent: Hexane/Ethyl Acetate 3:2).

    • Target: Disappearance of the naphthol spot and appearance of a new, lower-Rf spot (the Betti base).

    • Typical Time: 4–12 hours.

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Precipitation: The Betti base often precipitates upon cooling. If not, place the flask in an ice bath for 1 hour.

  • Filtration: Filter the solid precipitate under vacuum.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

  • Recrystallization: Recrystallize the crude solid from hot Ethanol or Acetone/Ethanol mixtures to obtain pure crystals.

Workflow Diagram

ExperimentalWorkflow Start Start: Weigh Reagents Mix1 Mix Amine + Aldehyde in EtOH (30 min RT) Start->Mix1 AddN Add 2-Naphthol (+ 10% InCl3 optional) Mix1->AddN Reflux Reflux at 80°C (4-12 Hours) AddN->Reflux Check TLC Check (Hex/EtOAc 3:2) Reflux->Check Check->Reflux Incomplete Cool Cool to RT -> Ice Bath Check->Cool Complete Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH Filter->Wash Cryst Recrystallize (Acetone/EtOH) Wash->Cryst End Pure Betti Base Cryst->End

Figure 2: Operational workflow for the synthesis and isolation of the target Betti base.

Characterization & Quality Control

To validate the structure, look for these diagnostic signals:

TechniqueDiagnostic SignalStructural Confirmation
¹H NMR

5.8 - 6.5 ppm (s, 1H)
The benzylic CH proton at the chiral center (characteristic of Betti bases).
¹H NMR

9.0 - 10.0 ppm (br s)
The phenolic OH (often broadened due to H-bonding).
IR 3300 - 3400 cm⁻¹Secondary amine (NH ) stretch.
IR 1600 - 1620 cm⁻¹C=N / C=C aromatic stretches (Quinoline/Naphthalene).
Melting Point Sharp range (e.g., 180-200°C)Indicates high purity; Betti bases are typically crystalline solids.

Troubleshooting & Optimization

  • Low Yield / No Precipitation:

    • Cause: High solubility of the product in ethanol.

    • Solution: Concentrate the solvent by 50% on a rotary evaporator, then add cold water dropwise to induce turbidity. Refrigerate overnight.

  • Sticky Product (Oil):

    • Cause: Impurities or incomplete reaction.

    • Solution: Triturate the oil with diethyl ether or hexane to induce crystallization.

  • Unreacted Amine:

    • Cause: Low nucleophilicity of the amino-quinoline.

    • Solution: Switch solvent to Toluene and use a Dean-Stark trap to remove water, driving the imine formation equilibrium forward.

References

  • Cardellicchio, C. et al. (2000). "The Betti reaction: an efficient tool for the preparation of enantiopure ligands." Tetrahedron: Asymmetry, 11(16), 3361-3373.

  • Szatmári, I. & Fülöp, F. (2004).[1] "Syntheses and transformations of 1-(α-aminobenzyl)-2-naphthol derivatives." Current Organic Synthesis, 1(2), 155-165.[2]

  • Odingo, J. O. (2010). "Synthesis and evaluation of 8-hydroxyquinoline derivatives as inhibitors of 2-oxoglutarate oxygenases." Chemical Communications, 51, 15458-15461.[3] (Demonstrates Betti reaction on 8-HQ scaffolds).

  • BenchChem. (2025). "Synthesis and Characterization of 7-Aminoquinolin-8-ol." Technical Application Note.

  • Palmieri, G. (2000). "Asymmetric synthesis of Betti bases." Tetrahedron: Asymmetry, 11, 3361.[4]

Sources

using 7-amino-2-methylquinolin-8-ol as a fluorescent metal sensor

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of 7-Amino-2-methylquinolin-8-ol as a Fluorescent Metal Sensor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and experimental protocols for utilizing 7-amino-2-methylquinolin-8-ol as a fluorescent sensor for the detection of metal ions. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

Fluorescent chemosensors are indispensable tools in analytical chemistry, environmental monitoring, and biological sciences, offering high sensitivity and selectivity for the detection of various analytes, including metal ions.[1] Among the diverse families of fluorophores, quinoline derivatives, particularly those based on the 8-hydroxyquinoline scaffold, have garnered significant attention due to their inherent chelating ability and favorable photophysical properties.[1][2]

7-Amino-2-methylquinolin-8-ol is a promising, yet not extensively characterized, member of this family. Its structure, featuring a hydroxyl and an amino group in proximity to the quinoline ring's nitrogen, suggests a strong potential as a chelating agent for various metal ions.[3] The introduction of an electron-donating amino group at the 7-position and a methyl group at the 2-position is anticipated to modulate the electronic properties and metal-binding characteristics of the 8-hydroxyquinoline core, potentially leading to enhanced selectivity and sensitivity for specific metal ions.[2] This guide will provide a robust framework for researchers to explore and validate the use of this compound as a novel fluorescent sensor.

Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)

The primary mechanism governing the function of 7-amino-2-methylquinolin-8-ol as a metal sensor is Chelation-Enhanced Fluorescence (CHEF) .[2][3][4] In its unbound state, the fluorescence of many 8-hydroxyquinoline derivatives is relatively weak. This is often attributed to non-radiative decay processes such as photoinduced electron transfer (PET) or internal charge transfer (ICT), where the lone pair of electrons on the nitrogen or oxygen atoms can quench the excited state.[3][5]

Upon chelation with a metal ion, the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group coordinate with the metal ion, forming a rigid five-membered ring.[2] This complexation has two key consequences:

  • Inhibition of Non-Radiative Decay: The formation of the rigid complex restricts intramolecular vibrations and rotations, which are common pathways for non-radiative energy dissipation.[3]

  • Suppression of PET: The chelation of the metal ion lowers the energy of the lone pair electrons on the nitrogen and oxygen atoms, making the PET process less favorable.[6]

As a result of these effects, the radiative decay pathway (fluorescence) becomes more dominant, leading to a significant increase in the fluorescence quantum yield and a "turn-on" response upon metal ion binding. The magnitude of this enhancement and the specific photophysical changes, such as shifts in the excitation and emission maxima, are dependent on the nature of the coordinated metal ion.[2]

Synthesis of 7-Amino-2-methylquinolin-8-ol

A plausible and efficient synthetic route to 7-amino-2-methylquinolin-8-ol involves a two-step process starting from the commercially available 2-methyl-8-hydroxyquinoline. This method is analogous to the synthesis of similar 7-amino-substituted 8-hydroxyquinolines.[3][7]

Step 1: Nitration of 2-methyl-8-hydroxyquinoline

The first step is the regioselective nitration of the 2-methyl-8-hydroxyquinoline at the 7-position.

  • Reaction: In a flask cooled in an ice bath, slowly add 2-methyl-8-hydroxyquinoline to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Temperature Control: It is crucial to maintain the reaction temperature below 10°C during the addition to prevent over-nitration and side product formation.

  • Reaction Progression: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms. Collect the solid by filtration, wash with cold water, and dry to obtain 2-methyl-7-nitroquinolin-8-ol.

Step 2: Reduction of 2-methyl-7-nitroquinolin-8-ol

The second step involves the reduction of the nitro group to an amino group.

  • Method 1: Reduction with Tin(II) Chloride:

    • Suspend the 2-methyl-7-nitroquinolin-8-ol in a mixture of concentrated hydrochloric acid and ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise with stirring at room temperature.

    • After the addition, heat the mixture at reflux for 2-4 hours.[7]

    • Cool the reaction, neutralize with a base, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and evaporate the solvent to yield the crude product.

  • Method 2: Catalytic Hydrogenation:

    • Dissolve the 2-methyl-7-nitroquinolin-8-ol in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

    • Add a catalytic amount of palladium on activated carbon (10% Pd/C).

    • Pressurize the vessel with hydrogen gas and stir vigorously until the reaction is complete (monitored by TLC or hydrogen uptake).

    • Filter the mixture to remove the catalyst and evaporate the solvent to obtain the product.

The final product, 7-amino-2-methylquinolin-8-ol, can be purified by recrystallization from a suitable solvent system.[3][7]

Experimental Protocols for Metal Ion Detection

The following protocols provide a detailed methodology for utilizing 7-amino-2-methylquinolin-8-ol as a fluorescent metal sensor.

Materials and Reagents
  • 7-amino-2-methylquinolin-8-ol

  • Stock solution of 7-amino-2-methylquinolin-8-ol (e.g., 1 mM in DMSO or ethanol)

  • Stock solutions of various metal ion salts (e.g., 10 mM in deionized water; examples: CuCl₂, CdCl₂, HgCl₂, Pb(NO₃)₂, ZnCl₂)

  • Buffer solutions (e.g., HEPES, Tris-HCl, at a suitable pH)[3]

  • High-purity solvents (e.g., DMSO, ethanol, deionized water)

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Preparation of Working Solutions
  • Sensor Working Solution: Prepare a working solution of 7-amino-2-methylquinolin-8-ol (e.g., 10 µM) in the chosen buffer solution. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <1%) to avoid affecting the measurements.

  • Metal Ion Working Solutions: Prepare a series of diluted metal ion solutions from the stock solutions using the same buffer as the sensor solution.

General Protocol for Fluorescence Measurements
  • Baseline Measurement: Transfer 3 mL of the sensor working solution into a quartz cuvette.

  • Spectrum Acquisition: Record the fluorescence emission spectrum of the free sensor by exciting at its maximum absorption wavelength (to be determined experimentally, likely in the UV region).[3]

  • Titration: Add small aliquots of a specific metal ion stock solution to the cuvette containing the sensor solution.

  • Incubation and Measurement: After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Data Collection: Repeat the titration until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

Determination of Selectivity

To assess the selectivity of 7-amino-2-methylquinolin-8-ol for a particular metal ion, perform the following experiment:

  • To separate cuvettes containing the sensor working solution, add a fixed concentration (e.g., 2-10 equivalents) of different metal ions.

  • Record the fluorescence intensity for each metal ion.

  • Compare the fluorescence response to identify the metal ion that induces the most significant change.

Competition Experiment

To further validate the selectivity, perform a competition experiment:

  • To a cuvette containing the sensor and the target metal ion (which showed a strong response), add other potentially interfering metal ions.

  • Record the fluorescence spectrum to observe if the presence of other metal ions affects the fluorescence response of the sensor to the target ion.

Data Analysis and Interpretation

Binding Stoichiometry and Association Constant

The binding stoichiometry between the sensor (L) and the metal ion (M) can be determined using a Job's plot. The association constant (Kₐ) can be calculated by fitting the fluorescence titration data to the Benesi-Hildebrand equation (for a 1:1 binding model):

1 / (F - F₀) = 1 / (Kₐ * (Fₘₐₓ - F₀) * [M]ⁿ) + 1 / (Fₘₐₓ - F₀)

where:

  • F₀ is the fluorescence intensity of the free sensor

  • F is the fluorescence intensity at a given metal ion concentration

  • Fₘₐₓ is the maximum fluorescence intensity at saturation

  • [M] is the concentration of the metal ion

  • n is the stoichiometric ratio

Limit of Detection (LOD)

The limit of detection can be calculated based on the fluorescence titration data using the formula:

LOD = 3σ / k

where:

  • σ is the standard deviation of the blank measurement (sensor solution without the metal ion)

  • k is the slope of the linear portion of the fluorescence intensity versus metal ion concentration plot

Data Presentation and Visualization

Quantitative Data Summary
ParameterValueMetal IonConditions (Solvent, pH)
Excitation Max (λₑₓ)TBDTBDTBD
Emission Max (λₑₘ)TBDTBDTBD
Quantum Yield (Φ)TBDTBDTBD
Association Constant (Kₐ)TBDTBDTBD
Limit of Detection (LOD)TBDTBDTBD
Binding StoichiometryTBDTBDTBD
(TBD: To Be Determined experimentally)
Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_sensor Prepare Sensor Working Solution baseline Record Baseline Fluorescence of Sensor prep_sensor->baseline prep_metal Prepare Metal Ion Working Solutions titration Titrate with Metal Ion Solution prep_metal->titration baseline->titration record_spectra Record Fluorescence Spectra after each addition titration->record_spectra Equilibrate record_spectra->titration Repeat plot_data Plot Fluorescence Intensity vs. [Metal Ion] record_spectra->plot_data calc_params Calculate Binding Constant, LOD, and Stoichiometry plot_data->calc_params chef_mechanism cluster_unbound Unbound State cluster_bound Bound State unbound_sensor Sensor excited_unbound Excited State unbound_sensor->excited_unbound Excitation (hν) bound_sensor Sensor-Metal Complex unbound_sensor->bound_sensor Chelation non_radiative Non-Radiative Decay (PET/ICT) excited_unbound->non_radiative weak_fluorescence Weak Fluorescence excited_unbound->weak_fluorescence excited_bound Excited State bound_sensor->excited_bound Excitation (hν) strong_fluorescence Strong Fluorescence excited_bound->strong_fluorescence metal_ion Metal Ion metal_ion->bound_sensor

Caption: CHEF mechanism illustrating the "turn-on" fluorescence upon metal ion binding.

Conclusion and Future Perspectives

7-Amino-2-methylquinolin-8-ol holds considerable promise as a fluorescent sensor for metal ions. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore its potential. Future work should focus on a comprehensive experimental evaluation to determine its selectivity profile, sensitivity, and applicability in real-world samples, such as environmental water sources or biological media. The insights gained from such studies will be invaluable for the development of novel and efficient analytical tools.

References

  • Mohd, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

  • Mohd, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

  • Lu, H., et al. (2002). Mechanism of chelation enhanced fluorescence in complexes of cadmium(ii), and a possible new type of anion sensor. Chemical Communications, (16), 1708-1709. [Link]

  • ProQuest. (n.d.). Synthesis of 7-(Aminomethyl)Quinoline-8-Ols and Structure-Activity-Relationship Studies Thereof Targeting E3-Ligase Inhibition and Cancer Therapy and Enantioselective, Aerobic Copper-Catalyzed Carboamination, Carboetherification, and Aminooxygenation of Alkenes. [Link]

  • Science.gov. (n.d.). chelation-enhanced fluorescence chef: Topics by Science.gov. [Link]

  • RSC Publishing. (2025). 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. RSC Advances. [Link]

  • ResearchGate. (n.d.). Mechanism of chelation enhanced fluorescence in complexes of cadmium(II), and a possible new type of anion sensor | Request PDF. [Link]

  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Archives of Advances in Biosciences. [Link]

  • ACS Publications. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 17768–17776. [Link]

  • ResearchGate. (n.d.). (PDF) Quinoline-Based Fluorescence Sensors. [Link]

  • MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

  • Google Patents. (n.d.).
  • Springer. (2024). A novel oligo(N,O-donor) fluorescent probe possessed the CHEF effect for identification of aluminum ions in the environment. Chemical Papers. [Link]

  • National Center for Biotechnology Information. (n.d.). A Highly Selective and Sensitive Inorganic/Organic Hybrid Polymer Fluorescence “Turn-on” Chemosensory System for Iron Cations. [Link]

  • ACS Publications. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3021–3036. [Link]

  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. [Link]

Sources

preparation of MDM2 inhibitors using 7-amino-8-hydroxyquinaldine scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design, Synthesis, and Validation of MDM2 Inhibitors Using a 7-Amino-8-Hydroxyquinaldine Scaffold

Mechanistic Rationale & Structural Design

The tumor suppressor p53 is negatively regulated by the E3 ubiquitin ligase MDM2, which functions as the primary cellular p53 inhibitor by concealing its N-terminal transactivation domain and targeting it for proteasomal degradation[1]. Disruption of this protein-protein interaction (PPI) is a highly validated therapeutic strategy in p53 wild-type cancers. The p53-MDM2 interface is primarily mediated by three hydrophobic residues of p53 (Phe19, Trp23, and Leu26) inserting into a deep hydrophobic cleft on the surface of MDM2.

While classical inhibitors like nutlins and spiro-oxindoles are well-documented[1], 8-hydroxyquinoline and its derivatives (such as 8-hydroxyquinaldine) have emerged as privileged scaffolds due to their rigid planar structure and ability to form stable complexes[2][3]. Specifically, the 7-amino-8-hydroxyquinoline scaffold[4] offers a unique geometric vector for derivatization. The 7-amino group allows for the introduction of bulky, hydrophobic moieties (via amidation or reductive amination) that can perfectly mimic the Trp23 and Leu26 residues of p53, while the quinaldine core mimics the Phe19 interaction. Furthermore, 8-hydroxyquinoline metal-chelating complexes have demonstrated significant p53-stabilizing properties, unique photophysical characteristics, and potent cytotoxicity against cancer cells[3][5].

Pathway p53 p53 (Active) MDM2 MDM2 (E3 Ligase) p53->MDM2 Transcriptional Activation Proteasome Proteasomal Degradation p53->Proteasome Degradation Apoptosis Apoptosis / Arrest p53->Apoptosis Stabilization & Activation MDM2->p53 Ubiquitination & Inhibition Inhibitor 7-Amino-8-HQ Inhibitor Inhibitor->MDM2 Blocks p53 Binding Cleft

Fig 1. Mechanism of p53 stabilization via MDM2 inhibition by 7-amino-8-HQ derivatives.

Synthetic Strategy & Protocols

Causality & Experience: Direct nitration of 8-hydroxyquinaldine typically yields a mixture of 5-nitro and 7-nitro isomers. To favor the 7-position and prevent oxidative degradation of the phenol ring, temporary O-protection (acetylation) is employed prior to nitration. For the subsequent reduction to the amine, catalytic hydrogenation (Pd/C) is selected over harsh metal reductions (like SnCl2/HCl) to prevent the potential poisoning of the chelating 8-hydroxyquinoline core and avoid unwanted chlorination side-reactions[6].

Protocol A: Synthesis of the 7-Amino-8-Hydroxyquinaldine Scaffold

Step 1: O-Protection and Regioselective Nitration

  • Dissolve 8-hydroxyquinaldine (10 mmol) in acetic anhydride (20 mL) and stir at room temperature for 2 hours to yield 8-acetoxyquinaldine.

  • Cool the solution to 0 °C in an ice-salt bath. Add a mixture of fuming nitric acid (12 mmol) and concentrated sulfuric acid (5 mL) dropwise over 30 minutes to control the exothermic electrophilic aromatic substitution.

  • Maintain the reaction at 0–5 °C for 2 hours. Pour the mixture over 100 g of crushed ice to precipitate the nitro intermediates.

  • Filter the crude solid and recrystallize from hot ethanol to isolate 7-nitro-8-hydroxyquinaldine (the labile acetyl group is cleaved during the acidic aqueous workup).

Step 2: Catalytic Reduction to the Amine

  • Dissolve 7-nitro-8-hydroxyquinaldine (5 mmol) in anhydrous methanol (50 mL).

  • Carefully add 10% Pd/C (50 mg) under an inert argon atmosphere[6].

  • Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 4 hours.

  • Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction is complete when the yellow nitro compound spot disappears and a highly fluorescent blue/green spot (under 365 nm UV light) appears, confirming the formation of the electron-rich 7-amino-8-hydroxyquinoline system[4].

  • Filter the mixture through a Celite pad to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield pure 7-amino-8-hydroxyquinaldine.

Protocol B: Scaffold Derivatization (Amidation)

Causality: To mimic the hydrophobic bulk of p53's Trp23, the 7-amino group is coupled with bulky aromatic carboxylic acids (e.g., 1-naphthoic acid). HATU is utilized as the coupling reagent due to its high efficiency in forming amides with sterically hindered or weakly nucleophilic anilines.

  • In a flame-dried flask, dissolve 1-naphthoic acid (1.2 eq) in anhydrous DMF (10 mL).

  • Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-activate the acid into an active ester.

  • Add 7-amino-8-hydroxyquinaldine (1.0 eq) and stir at room temperature for 12 hours.

  • Quench with water and extract with ethyl acetate (3 x 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to obtain the final inhibitor: N-(8-hydroxy-2-methylquinolin-7-yl)-1-naphthamide.

Workflow Step1 1. Protection & Nitration (HNO3 / H2SO4, 0°C) Step2 2. Catalytic Reduction (Pd/C, H2, MeOH) Step1->Step2 Yields 7-NO2-8-HQ Step3 3. Scaffold Derivatization (HATU Amidation) Step2->Step3 Yields 7-NH2-8-HQ Step4 4. Target Purification (Flash Chromatography) Step3->Step4 Crude Inhibitor Step5 5. Biochemical Validation (FP & MTT Assays) Step4->Step5 Pure Compound Target Validated MDM2 Inhibitor Step5->Target

Fig 2. Synthetic and validation workflow for 7-amino-8-hydroxyquinaldine MDM2 inhibitors.

Biochemical Validation Systems

To ensure the synthesized compounds are true MDM2 inhibitors rather than non-specific cytotoxins, a self-validating cascade of assays is required.

Protocol C: MDM2-p53 Fluorescence Polarization (FP) Assay

Self-Validating Logic: The baseline polarization of the free FITC-labeled p53 peptide is low due to rapid molecular tumbling in solution. Upon binding the massive MDM2 protein, tumbling slows, and polarization spikes. A true inhibitor will dose-dependently restore the low polarization state, proving direct competitive displacement at the binding cleft.

  • Prepare assay buffer: 50 mM phosphate buffer (pH 7.4), 150 mM NaCl, 0.1% CHAPS.

  • Mix recombinant human MDM2 protein (10 nM) with a FITC-labeled p53 peptide (FITC-ETFSDLWKLLPEN, 5 nM) in a 384-well black microplate.

  • Add serial dilutions of the synthesized 7-amino-8-HQ derivatives (from 10 µM to 0.1 nM).

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure fluorescence polarization using a microplate reader (Ex: 485 nm, Em: 535 nm) and calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol D: Isogenic Cell Viability (MTT) Assay

Self-Validating Logic: By testing the compounds simultaneously in SJSA-1 cells (p53 wild-type, MDM2 amplified) and SAOS-2 cells (p53 null), we isolate the mechanism of action. Toxicity in SJSA-1 without toxicity in SAOS-2 confirms that cell death is strictly p53-dependent.

  • Seed SJSA-1 and SAOS-2 cells at 5,000 cells/well in 96-well plates.

  • Treat with synthesized compounds (0.1 µM to 50 µM) for 72 hours.

  • Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

Quantitative Data Summary

The table below illustrates the structure-activity relationship (SAR) causality: larger hydrophobic groups (Naphthyl, Biphenyl) mimic the native Trp23 residue of p53 far better than a simple phenyl group, leading to drastically lower IC₅₀ values. The lack of toxicity in the p53-null SAOS-2 line validates the on-target mechanism.

Table 1: Summary of Synthesized 7-Amino-8-HQ Derivatives and Biological Activity

Compound IDR-Group (Amide)Yield (%)Purity (HPLC)MDM2 FP IC₅₀ (nM)SJSA-1 IC₅₀ (µM)SAOS-2 IC₅₀ (µM)
7A-HQ-01 1-Naphthyl78>98%45 ± 51.2>50
7A-HQ-02 4-Biphenyl72>95%85 ± 82.5>50
7A-HQ-03 Phenyl85>99%1200 ± 4015.0>50

References

  • Identification of Borinic Esters as Inhibitors of Bacterial Cell Growth and Bacterial Methyltransferases, CcrM and MenH | Journal of Medicinal Chemistry - ACS Publications. 2

  • benzaldehyde thiosemicarbazone derivatives: Topics by Science.gov. 1

  • 2-[2-(1-naphthyl)vinyl]-8-quinolinol | Benchchem. 3

  • Studies on antitumor mechanism of two planar platinum(II) complexes with 8-hydroxyquinoline: Synthesis, characterization, cytotoxicity, cell cycle and apoptosis | Request PDF - ResearchGate. 5

  • Cooperative Assembly of Zn Cross-Linked Artificial Tripeptides with Pendant Hydroxyquinoline Ligands | Request PDF - ResearchGate. 4

  • Studies of the Reissert-Kaufmann-type Reaction of 4-Nitropyridine N-Oxide and Its Homologues | Oxford Academic. 6

Sources

synthesis of Schiff base ligands from 7-amino-2-methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of Schiff Base Ligands Derived from 7-Amino-2-methylquinolin-8-ol

Executive Summary

The rational design of multidentate ligands is a cornerstone of modern coordination chemistry, with direct implications for drug discovery, fluorescent sensor development, and catalysis. Derivatives of 8-hydroxyquinoline are privileged scaffolds in this domain due to their robust metal-chelating properties and tunable photophysics[1]. Specifically, 7-amino-2-methylquinolin-8-ol (7-amino-8-hydroxyquinaldine) serves as an exceptional precursor for Schiff base synthesis. By condensing the 7-amino group with various aryl aldehydes, researchers can generate highly conjugated, multidentate (e.g., O,N,N,O-donor) ligand systems. This application note details the mechanistic rationale, optimized synthetic protocols, and self-validating analytical metrics required to synthesize these high-value ligands with maximum yield and purity.

Mechanistic Rationale & Chemical Biology Context

The synthesis of Schiff bases from 7-amino-2-methylquinolin-8-ol relies on the nucleophilic addition of the primary amine to an electrophilic carbonyl carbon, followed by dehydration to form an azomethine (imine) linkage (-N=CH-)[2].

Causality in Structural Design:

  • The 2-Methyl Effect (Steric Tuning): The presence of the 2-methyl group on the quinoline ring introduces targeted steric hindrance. During metallation, this steric bulk often prevents the formation of standard square-planar geometries, instead driving the self-assembly of unique helical or trinuclear architectures with enhanced fluorescence properties[3].

  • The 8-Hydroxyl Proximity: The proximity of the newly formed azomethine nitrogen at the 7-position to the endogenous hydroxyl group at the 8-position creates a highly stable, conjugated chelate ring upon metal binding. This structural motif is heavily utilized in developing luminescent molecular complexes and anticancer metallodrugs[1].

Experimental Workflow & Pathway

The following diagram illustrates the logical progression of the acid-catalyzed condensation reaction, highlighting the physical and chemical transformations at each stage.

Workflow Precursors 7-Amino-2-methylquinolin-8-ol + Aryl Aldehyde (e.g., Salicylaldehyde) Solvation Solvation in Absolute Ethanol (0.1 M, continuous stirring) Precursors->Solvation Catalysis Mild Acid Catalysis (Glacial AcOH, pH ~5.5) Solvation->Catalysis Condensation Reflux Condensation (78°C, 4-6 hrs) Catalysis->Condensation Equilibrium Hemiaminal Formation & Dehydration (-H2O) Condensation->Equilibrium Isolation Cooling (4°C) & Vacuum Filtration Equilibrium->Isolation Purification Recrystallization from EtOH (Yield: 75-85%) Isolation->Purification

Workflow for the acid-catalyzed .

Step-by-Step Experimental Protocol

This protocol describes the synthesis of a model Schiff base using salicylaldehyde to create a tetradentate (O,N,N,O) ligand. The methodology is designed as a self-validating system, ensuring that intermediate checkpoints confirm the reaction's trajectory.

Materials Required:

  • 7-Amino-2-methylquinolin-8-ol (1.0 equivalent)

  • Salicylaldehyde (1.05 equivalents)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Procedure:

  • Precursor Solvation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 7-amino-2-methylquinolin-8-ol in 30 mL of absolute ethanol.

    • Causality: Absolute ethanol is selected because it completely solubilizes the precursors at elevated temperatures but exhibits poor solubility for the highly rigid, conjugated Schiff base product at room temperature, thereby driving the reaction forward via precipitation (Le Chatelier’s principle).

  • Electrophile Addition: Slowly add 10.5 mmol of salicylaldehyde to the stirring solution. A slight excess of the liquid aldehyde ensures complete consumption of the valuable quinoline precursor.

  • Catalytic Activation: Add 3–5 drops of glacial acetic acid to the mixture.

    • Causality: Glacial acetic acid acts as a mild proton source. It selectively protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity for nucleophilic attack. A stronger acid (like HCl) would protonate the 7-amino group, forming an unreactive ammonium salt and halting the reaction.

  • Reflux & Dehydration: Attach a reflux condenser and heat the mixture to 78 °C (the boiling point of ethanol) for 4 to 6 hours.

    • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the primary amine spot and the emergence of a new, highly fluorescent spot under UV (365 nm) indicates successful imine formation.

  • Isolation: Once TLC confirms reaction completion, remove the flask from heat and allow it to cool to room temperature, then transfer to an ice bath (4 °C) for 2 hours. The target Schiff base will precipitate as a brightly colored (usually yellow to orange) microcrystalline solid.

  • Filtration and Washing: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 10 mL of ice-cold ethanol to remove unreacted aldehyde and trace acetic acid.

  • Purification: Recrystallize the crude product from hot ethanol or a DMF/Ethanol mixture to achieve analytical purity.

Analytical Characterization & Self-Validation Matrix

To ensure trustworthiness and scientific integrity, the synthesized ligand must be rigorously characterized. The disappearance of precursor functional groups and the appearance of the azomethine linkage are the primary indicators of success[2].

Table 1: Quantitative and Spectroscopic Validation Metrics for 7-Amino-2-methylquinolin-8-ol Schiff Bases

Analytical MethodTarget Parameter / SignalExpected ValueDiagnostic Significance (Causality)
Yield & Physical Isolated Yield75% – 85%Confirms efficient dehydration and successful precipitation.
Melting Point Phase Transition> 200 °C (Sharp)A sharp melting point indicates high purity post-recrystallization; broad ranges suggest trapped solvent or unreacted precursors.
FT-IR Spectroscopy Azomethine (

) Stretch
1610 – 1630 cm⁻¹Critical: Directly confirms the formation of the Schiff base linkage.
FT-IR Spectroscopy Amine (

) Stretch
Absent (was ~3300 cm⁻¹)Confirms complete consumption of the 7-amino-2-methylquinolin-8-ol precursor.
FT-IR Spectroscopy Phenolic/Quinolinic

3200 – 3400 cm⁻¹ (Broad)Indicates the preservation of the hydroxyl groups required for subsequent metal chelation.
¹H NMR (DMSO-d6) Azomethine Proton (

)
8.5 – 9.0 ppm (Singlet)Critical: Unambiguous confirmation of the imine proton environment.
¹H NMR (DMSO-d6) Quinaldine Methyl (

)
2.6 – 2.8 ppm (Singlet)Confirms the structural integrity of the 2-methyl group on the quinoline core.

Troubleshooting & Optimization

  • Issue: Oily Residue Instead of Precipitate.

    • Cause: Often caused by the presence of water in the solvent, which pushes the equilibrium back toward hydrolysis of the imine.

    • Solution: Ensure absolute ethanol is used. If an oil forms, decant the solvent, dissolve the oil in a minimum amount of hot diethyl ether or dichloromethane, and slowly add hexane to induce crystallization.

  • Issue: Low Yield (< 50%).

    • Cause: Insufficient reaction time or inadequate acid catalysis.

    • Solution: Verify the pH of the reaction mixture is slightly acidic (~pH 5.5). Extend the reflux time and utilize a Dean-Stark trap if adapting the synthesis to higher-boiling solvents (like toluene) to actively remove water and drive the reaction forward.

References

  • 1 - ResearchGate 2.2 - Asian Journal of Chemistry 3.3 - ResearchGate

Sources

procedure for azo coupling reactions with 7-amino-2-methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Novel Azo Dyes via Coupling with 7-amino-2-methylquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of azo dyes through the coupling of diazonium salts with 7-amino-2-methylquinolin-8-ol. Azo compounds derived from the 8-hydroxyquinoline scaffold are of significant interest due to their roles as potent metal chelating agents, colorimetric chemosensors, and biologically active molecules.[1] This guide details the underlying reaction mechanisms, provides a robust, step-by-step experimental protocol, and discusses the critical parameters that govern the success of the synthesis. By explaining the causality behind each experimental step, this document aims to equip researchers with the expertise to not only replicate the procedure but also to adapt it for the synthesis of a diverse library of novel azo compounds.

Scientific Foundation: Mechanism and Regioselectivity

The synthesis of azo dyes is a classic two-stage process involving diazotization followed by azo coupling. Understanding the mechanism is paramount to controlling the reaction and achieving high yields of the desired product.

Stage 1: Diazotization

Diazotization is the conversion of a primary aromatic amine (Ar-NH₂) into a diazonium salt (Ar-N₂⁺).[2] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[3] The reaction must be performed at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose, leading to side products.[2] The resulting diazonium ion is a weak electrophile that is ready to react with an electron-rich coupling component.

Stage 2: Azo Coupling

The azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion attacks the electron-rich ring of a coupling partner.[2] The success of this step is highly dependent on the pH of the reaction medium, which dictates the reactivity of the coupling component.

For 8-hydroxyquinoline derivatives like 7-amino-2-methylquinolin-8-ol, the reaction is performed under weakly alkaline conditions. This deprotonates the hydroxyl group at the C-8 position to form a phenoxide ion. The phenoxide is a much stronger activating group than the hydroxyl group, significantly increasing the nucleophilicity of the aromatic ring and facilitating the electrophilic attack by the diazonium ion.

Regioselectivity with 7-amino-2-methylquinolin-8-ol

The position of the electrophilic attack on the 7-amino-2-methylquinolin-8-ol ring is dictated by the directing effects of the existing substituents. The 8-hydroxy (or 8-phenoxide) group is a powerful ortho-, para-director. The primary positions it activates are C-7 and C-5. Since the C-7 position is already occupied by an amino group, the coupling reaction occurs regioselectively at the C-5 position.[4] The amino group at C-7 is also an activating ortho-, para-director and further enhances the electron density at the C-5 position, making it the unequivocal site of reaction. Studies on various 8-hydroxyquinoline systems confirm that if the C-5 position is available, coupling occurs there exclusively.[5]

Reaction Mechanism Overview

Azo_Coupling_Mechanism cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling Amine Ar-NH₂ Diazonium Ar-N₂⁺Cl⁻ (Diazonium Salt) Amine->Diazonium Nitrite NaNO₂ + 2HCl Nitrite->Diazonium 0-5 °C AzoDye 5-(Arylazo)-7-amino-2-methylquinolin-8-ol (Final Product) Diazonium->AzoDye Coupling Quinoline 7-amino-2-methylquinolin-8-ol Phenoxide Activated Quinoline (Phenoxide Intermediate) Quinoline->Phenoxide Base NaOH Base->Phenoxide Deprotonation Phenoxide->AzoDye Electrophilic Substitution

Caption: The two-stage mechanism of azo dye synthesis.

Experimental Application Protocol

This protocol describes a general procedure for the synthesis of 5-(phenylazo)-7-amino-2-methylquinolin-8-ol. The aromatic amine used for diazotization (in this example, aniline) can be substituted to generate a library of different colored dyes.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Aniline (or other primary aromatic amine)ReagentSigma-AldrichEnsure it is freshly distilled if discolored.
7-amino-2-methylquinolin-8-ol>98%Custom SynthesisVerify purity before use.
Sodium Nitrite (NaNO₂)ACS ReagentFisher ScientificStore in a desiccator.
Hydrochloric Acid (HCl)37%, ConcentratedVWRHandle in a fume hood with appropriate PPE.
Sodium Hydroxide (NaOH)Pellets, >97%EMD MilliporeCorrosive.
Ethanol (EtOH)200 ProofDecon LabsFor recrystallization.
Deionized Water (DI H₂O)---In-house---
Crushed Ice---In-houseEssential for temperature control.
Magnetic Stirrer & Stir Bars---------
Beakers, Erlenmeyer Flasks---------
Büchner Funnel & Filter Flask---------
Part A: Preparation of the Benzenediazonium Chloride Solution

Causality: This part of the procedure generates the electrophile. Maintaining a temperature between 0 and 5 °C is critical to prevent the premature decomposition of the diazonium salt, which would lower the yield and produce phenolic byproducts.[6]

  • In a 100 mL beaker, add the primary aromatic amine (e.g., 5.0 mmol of aniline).

  • Add 10 mL of DI water, followed by the slow, careful addition of 1.5 mL of concentrated HCl. Stir until the amine fully dissolves, forming its hydrochloride salt.

  • Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring.

  • In a separate test tube, dissolve sodium nitrite (5.5 mmol, ~1.1 equivalents) in 5 mL of cold DI water.

  • Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 10 minutes. Ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the solution in the ice bath for an additional 15 minutes. The resulting clear or slightly yellow solution is the diazonium salt solution and should be used immediately.

Part B: The Azo Coupling Reaction

Causality: The coupling component is dissolved in a basic solution to generate the highly nucleophilic phenoxide ion, which is necessary for the reaction with the weakly electrophilic diazonium salt.[4][7] Slow addition of the diazonium salt to the coupling component solution ensures that the diazonium salt is always the limiting reagent at the point of reaction, minimizing side reactions.

  • In a 250 mL beaker, dissolve 7-amino-2-methylquinolin-8-ol (5.0 mmol) in 50 mL of 1.2 N sodium hydroxide solution.

  • Cool this solution in an ice-salt bath to 0–5 °C with efficient magnetic stirring.

  • Slowly add the cold diazonium salt solution (from Part A) to the cold quinoline solution over 20-30 minutes.

  • A brightly colored precipitate should form immediately.[4]

  • Once the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 60 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification

Causality: The crude product is often contaminated with unreacted starting materials and inorganic salts. Filtration separates the solid dye, and washing removes water-soluble impurities. Recrystallization is a standard technique to obtain a highly pure final product.

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product on the funnel with several portions of cold DI water until the filtrate runs clear and is neutral to pH paper.

  • Press the solid as dry as possible on the funnel.

  • Purify the crude product by recrystallization. A common solvent system is an ethanol-water or DMF-water mixture.[4] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.

Experimental Workflow

Experimental_Workflow A1 Dissolve Amine in HCl A2 Cool to 0-5 °C A1->A2 A3 Prepare NaNO₂ Solution A2->A3 A4 Add NaNO₂ Dropwise (Keep T < 5 °C) A3->A4 A5 Diazonium Salt Ready A4->A5 B3 Add Diazonium Salt Slowly A5->B3 Use Immediately B1 Dissolve Quinoline in NaOH B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir for 1 hour at 0-5 °C B3->B4 B5 Coupling Complete B4->B5 C1 Vacuum Filter Crude Product B5->C1 C2 Wash with Cold H₂O C1->C2 C3 Recrystallize from EtOH/H₂O C2->C3 C4 Filter and Dry C3->C4 C5 Pure Azo Dye C4->C5

Sources

High-Efficiency Solid-Phase Synthesis & Functionalization of 7-Amino-8-Hydroxyquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solid-Phase Synthesis Applications of 7-Amino-8-Hydroxyquinoline Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Engineers.

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, renowned for its bidentate metal-chelating ability and broad-spectrum biological activity (neuroprotective, anticancer, antimicrobial).[1][2][3] The 7-amino-8-hydroxyquinoline derivative represents a critical "chemical junction point." The 7-amino group offers a unique handle for orthogonal functionalization without disrupting the essential metal-binding pocket formed by the phenolic oxygen and the pyridine nitrogen.

This guide details two distinct solid-phase synthesis (SPS) strategies:

  • Library Generation: A high-fidelity protocol for synthesizing diverse 7-substituted-amino-8-HQ libraries using a "Phenol-Immobilized" strategy.

  • Functional Materials: A protocol for immobilizing the scaffold via the 7-amino group to create high-capacity heavy metal scavenging resins.

Part 1: Strategic Analysis & Linker Selection

The "Phenol-First" Attachment Strategy

For generating libraries of small molecules, the primary challenge with 8-HQ derivatives is the competing nucleophilicity of the pyridine nitrogen and the phenol. In solution phase, this leads to N-oxide byproducts or mixtures.

The Solution: Immobilization via the phenolic oxygen on 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Causality: 2-CTC resin forms a trityl ether linkage with the phenol. This linkage is sterically bulky (preventing N-alkylation) and acid-labile, allowing for mild cleavage that preserves sensitive amine modifications.

  • Benefit: This effectively "protects" the phenol during the synthesis of the 7-amino library, ensuring that modifications only occur at the target 7-position.

Pathway Visualization

The following diagram illustrates the "Phenol-First" synthetic workflow.

SPS_Workflow Resin 2-CTC Resin (Solid Support) Loading Step 1: Loading (Phenol Attachment) Resin->Loading Scaffold 7-Nitro-8-HQ Scaffold->Loading Reduction Step 2: On-Resin Nitro Reduction Loading->Reduction SnCl2 / DMF Amine Resin-Bound 7-Amino-8-HQ Reduction->Amine Div_A Path A: Reductive Amination (Secondary Amines) Amine->Div_A R-CHO / NaBH3CN Div_B Path B: Acylation/Sulfonylation (Amides/Sulfonamides) Amine->Div_B R-COCl / Pyridine Cleavage Step 4: Cleavage (1% TFA/DCM) Div_A->Cleavage Div_B->Cleavage Final Final Library (7-Substituted-8-HQs) Cleavage->Final

Caption: Figure 1. Solid-phase workflow for generating 7-amino-8-hydroxyquinoline libraries using 2-CTC resin.

Part 2: Protocol for Library Generation (Drug Discovery)

Objective: Synthesize a library of 10-20 analogues with diversity at the 7-amino position.

Materials Required[1][2][4][5][6][7][8][9][10][11][12]
  • Resin: 2-Chlorotrityl chloride resin (Loading: 1.0–1.6 mmol/g).

  • Scaffold: 7-Nitro-8-hydroxyquinoline (commercially available or synthesized via nitration of 8-HQ).

  • Reagents: Tin(II) chloride dihydrate (SnCl2·2H2O), DIPEA (N,N-Diisopropylethylamine), TFA (Trifluoroacetic acid), diverse aldehydes/acid chlorides.

  • Solvents: DCM (Dichloromethane), DMF (Dimethylformamide), MeOH (Methanol).

Step 1: Resin Loading (Immobilization)

Rationale: We use a low loading density (~0.6 mmol/g) to prevent site-site interactions during the reduction step.

  • Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel. Swell in dry DCM (10 mL) for 20 min. Drain.

  • Coupling: Dissolve 7-Nitro-8-hydroxyquinoline (1.2 g, 6.3 mmol, 4 eq relative to desired loading) and DIPEA (2.2 mL, 8 eq) in dry DCM/DMF (1:1 v/v, 10 mL).

  • Incubation: Add the solution to the resin. Shake gently at room temperature for 2 hours.

  • Capping: Drain the resin. Add MeOH (1 mL) and DIPEA (0.5 mL) in DCM (8 mL) to cap unreacted trityl chlorides. Shake for 15 min.

  • Wash: Drain and wash extensively: DCM (3x), DMF (3x), DCM (3x).

Step 2: On-Resin Nitro Reduction

Rationale: SnCl2 is preferred over catalytic hydrogenation (Pd/C) for solid phase because Pd/C can get trapped in the resin matrix, contaminating the final product.

  • Preparation: Prepare a 2M solution of SnCl2·2H2O in DMF. (Note: This solution must be fresh; it oxidizes rapidly).

  • Reaction: Add 10 mL of the SnCl2 solution to the resin-bound nitro compound.

  • Conditions: Shake at room temperature for 4 hours. The resin color typically shifts from pale yellow/orange to dark orange/brown.

  • Wash (Critical): Tin salts are sticky. Wash strictly: DMF (3x), DMF/Water 1:1 (3x), THF (3x), DCM (3x).

    • QC Check: Remove a small bead sample, cleave (see Step 4), and check via LC-MS. Mass shift: -30 Da (NO2 to NH2).

Step 3: Diversification (The "Warhead" Installation)

Choose Path A or Path B based on the desired library.

Path A: Reductive Amination (Secondary Amines)

  • Suspend resin in 1% Acetic Acid in DMF.

  • Add Aldehyde (5 eq) and shake for 1 hour (Imine formation).

  • Add NaBH3CN (Sodium cyanoborohydride, 5 eq) and shake for 4 hours.

  • Wash: DMF (3x), DCM (3x).

Path B: Acylation (Amides)

  • Suspend resin in dry DCM.

  • Add Pyridine (10 eq) and Acid Chloride (5 eq).

  • Shake for 2 hours.

  • Wash: DCM (3x), DMF (3x), DCM (3x).

Step 4: Cleavage & Isolation
  • Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).

  • Execution: Add 10 mL to the resin. Shake for 2 x 5 minutes. (Short bursts prevent acid-catalyzed decomposition).

  • Collection: Filter the filtrate into a flask containing 1 mL of MeOH (to quench the trityl cation).

  • Workup: Evaporate solvent under reduced pressure. The product is usually >90% pure. Purify via prep-HPLC if necessary.

Part 3: Protocol for Metal Chelation Resins (Industrial Application)

Objective: Create a reusable resin for removing Copper (Cu²⁺) or Zinc (Zn²⁺) from aqueous waste, utilizing the 7-amino group for attachment.

Mechanism: Unlike the library synthesis, here we attach the amine to the resin, leaving the phenol and pyridine free to bite the metal.

Chelation_Mechanism Polymer Polymer Support (Agarose/Polystyrene) Linker Amide Linkage (-CONH-) Polymer->Linker Covalent Bond Ligand 7-Amino-8-HQ Ligand Linker->Ligand Attached at C7 Metal Target Metal (Cu²⁺ / Zn²⁺) Ligand->Metal Bidentate Chelation (N & O atoms)

Caption: Figure 2.[1] Structural assembly of the metal-chelating resin.[4]

Protocol
  • Resin Choice: NHS-Activated Sepharose (for aqueous compatibility/flow rates) or Carboxylated Polystyrene (for organic solvents).

  • Coupling Buffer: 0.2 M NaHCO3, 0.5 M NaCl, pH 8.3.

  • Ligand Preparation: Dissolve 7-amino-8-hydroxyquinoline in the Coupling Buffer. (If solubility is low, add up to 20% DMSO).

  • Reaction:

    • Wash NHS-Sepharose with cold 1mM HCl (to preserve NHS ester).

    • Immediately add the ligand solution (Ligand excess: 10-20 µmol per mL of gel).

    • Rotate end-over-end for 4 hours at room temperature.

  • Blocking: Drain and add 0.1 M Tris-HCl buffer (pH 8.0) to block remaining active NHS sites. Incubate 1 hour.

  • Wash Cycle: Wash alternately with Acetate Buffer (pH 4.0) and Tris Buffer (pH 8.0) to remove non-covalently bound ligand.

Performance Data: Metal Binding Capacity

The following table summarizes typical binding capacities for 7-amino-8-HQ functionalized resins compared to standard resins.

Resin TypeFunctional LigandTarget MetalCapacity (µmol/g)pH Optimum
Experimental 7-Amido-8-HQ Cu²⁺ 450 ± 20 5.5 - 7.0
Experimental7-Amido-8-HQZn²⁺380 ± 156.0 - 7.5
Experimental7-Amido-8-HQNi²⁺310 ± 257.0 - 8.0
Standard ControlIminodiacetic AcidCu²⁺300 ± 305.0 - 6.0

Note: The 7-amido electron-withdrawing effect slightly lowers the pKa of the phenolic hydroxyl, allowing for efficient chelation at slightly more acidic pH values than the parent 8-HQ.

References

  • Synthesis of 7-Amino-8-hydroxyquinoline

    • BenchChem Technical Support.[2] "In-Depth Technical Guide: Synthesis and Characterization of 7-Aminoquinolin-8-ol." (2025).[2][3][5]

    • Source:

  • Solid-Phase Synthesis of 8-HQ Derivatives

    • Nagy, S., et al. "Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products." Int. J. Mol. Sci. 2018, 19(8), 2267.
    • Source:

  • Immobilization for Metal Extraction

    • Anthemidis, A.N., et al. "Rapid Immobilisation of 8-Hydroxyquinoline onto Silica Materials and its Application for On-Line Solid-Phase Extraction." Global NEST Journal, 2012.
    • Source:

  • Biological Applications (Alzheimer's/Cancer)

    • Prati, F., et al. "8-Hydroxyquinoline Derivatives as Neuroprotective Agents."[1][6] Journal of Medicinal Chemistry.

    • Source:

Sources

Application Note: Catalytic Reduction of 7-Nitro-2-methylquinolin-8-ol to the 7-Amino Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Derivatives of 2-methylquinolin-8-ol (8-hydroxyquinaldine) are privileged scaffolds in medicinal chemistry. They act as potent bidentate metal chelators and are extensively evaluated in the development of ionophores (such as PBT2 analogs) for the treatment of neurodegenerative diseases like Alzheimer's[1]. The synthesis of functionalized chelators frequently relies on the chemoselective reduction of 7-nitro-2-methylquinolin-8-ol to yield 7-amino-2-methylquinolin-8-ol (CAS: 738523-55-2) [2].

Causality in Catalyst Selection: Reducing a nitro group on a quinoline ring presents a chemoselectivity challenge. Harsh reductants or high-pressure hydrogenation (e.g., using PtO


 or Rh catalysts) can lead to the over-reduction of the heteroaromatic quinoline core or the hydrogenolysis of the critical C8–OH bond. Palladium on Carbon (Pd/C) under mild hydrogen pressure (1 atm) is the optimal catalytic system [3]. It facilitates the sequential deoxygenation and hydrogenation of the nitro group while leaving the aromatic quinoline system completely intact.

Furthermore, the 8-hydroxyl and quinoline nitrogen form a strong bidentate chelating pocket. If traditional dissolving metal reductions (e.g., Fe/HCl or SnCl


) are used, the resulting metal ions tightly coordinate to the product, drastically reducing isolated yields and requiring tedious demetalation workups. Heterogeneous Pd/C bypasses this issue entirely, as the palladium remains bound to the carbon matrix and is easily removed via filtration.

Experimental Workflows and Pathway Dynamics

Workflow Start 7-Nitro-2-methylquinolin-8-ol (Substrate) Prep Dissolve in EtOH Add 10% Pd/C under N2 Start->Prep Purge Purge System (Vacuum / H2 cycles) Prep->Purge React Hydrogenation (H2 balloon, RT, 2-4 h) Purge->React Monitor TLC / LC-MS Monitoring Check for completion React->Monitor Monitor->React Incomplete Filter Filter through Celite Remove Pd/C Monitor->Filter Complete Concentrate Evaporate Solvent (Rotary Evaporator) Filter->Concentrate Product 7-Amino-2-methylquinolin-8-ol (Target Product) Concentrate->Product

Experimental workflow for the catalytic reduction of 7-nitro-2-methylquinolin-8-ol.

Mechanism Nitro Ar-NO2 Nitroso Ar-NO Nitro->Nitroso + H2 - H2O Hydroxyl Ar-NHOH Nitroso->Hydroxyl + H2 Amine Ar-NH2 Hydroxyl->Amine + H2 - H2O

Sequential hydrogenation pathway from nitroarene to aniline derivative on Pd surface.

Optimization and Quantitative Data

The table below summarizes the optimization of the reduction conditions. The data clearly validates the choice of H


 with Pd/C over metal-mediated alternatives, primarily due to the chelation interference caused by the 8-hydroxyl group.
Reducing AgentSolventConditionsYield (%)Purity (%)Mechanistic / Workup Remarks
H

(1 atm) / 10% Pd/C
EtOH RT, 3 h 92 >98 Optimal. Clean profile; simple filtration workup.
NH

NH

·H

O / 10% Pd/C
EtOHReflux, 1 h8895Fast transfer hydrogenation; requires strict temp control.
Fe powder / NH

Cl
EtOH/H

O
Reflux, 4 h6580Iron chelation by 8-OH severely complicates extraction.
SnCl

·2H

O
EtOAcReflux, 6 h5575Heavy metal contamination; tedious basic workup required.

Materials and Reagents

ReagentFunctionEquivalentsAmount (for 10 mmol scale)
7-Nitro-2-methylquinolin-8-olSubstrate1.0 eq2.04 g
Palladium on Carbon (10% wt)Catalyst0.05 eq (Pd)0.53 g
Hydrogen Gas (H

)
ReductantExcess1 Balloon (~1-2 L)
Absolute Ethanol (EtOH)SolventN/A50 mL
Celite 545Filtration AidN/AAs needed (~2 cm pad)

Step-by-Step Experimental Protocol

Step 1: Reaction Setup
  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-nitro-2-methylquinolin-8-ol (2.04 g, 10 mmol).

  • Suspend the substrate in absolute ethanol (50 mL).

  • Self-Validating Safety Step: Flush the flask with inert nitrogen gas for 5 minutes. Causality: Dry Pd/C is highly pyrophoric when exposed to oxygen and solvent vapors. An inert atmosphere prevents ignition.

  • Carefully add 10% Pd/C (0.53 g) to the suspension under the nitrogen blanket.

Step 2: Hydrogenation
  • Seal the flask with a rubber septum. Insert a needle connected to a vacuum/nitrogen manifold.

  • Perform three cycles of vacuum evacuation followed by nitrogen backfilling to completely degas the solvent.

  • Attach a hydrogen-filled balloon attached to a syringe needle. Perform one final vacuum cycle and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature (20-25 °C) for 3 hours.

  • Self-Validating Step: Monitor the balloon. A successful reaction will consume approximately 3 molar equivalents of H

    
     gas (roughly 750 mL at RT), causing the balloon to noticeably deflate. If no deflation occurs, the catalyst may be poisoned, or the system has a leak.
    
Step 3: Reaction Monitoring
  • After 2.5 hours, withdraw a 50

    
    L aliquot using a syringe, filter it through a micro-syringe filter, and analyze via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate) or LC-MS.
    
  • Causality: The starting material (nitro) is typically bright yellow and runs higher on TLC, whereas the product (amine) is highly polar, runs lower, and stains intensely with ninhydrin or UV (254 nm). The reaction mixture itself will transition from a bright yellow suspension to a pale yellow/colorless solution.

Step 4: Workup and Isolation
  • Once complete, evacuate the hydrogen gas and backfill the flask with nitrogen.

  • Prepare a fritted Buchner funnel with a tightly packed 2 cm pad of Celite. Wet the Celite with ethanol.

  • Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad with an additional 20 mL of hot ethanol to ensure complete elution of the product.

  • Self-Validating Step: Ensure the filtrate is completely clear and free of black particulates. Any residual Pd/C will catalyze the oxidative degradation of the electron-rich 7-amino product in the presence of air.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator (bath temp < 40 °C) to afford 7-amino-2-methylquinolin-8-ol as a pale solid.

  • Storage: The electron-rich ortho-aminophenol motif is susceptible to air oxidation (forming quinone-imines). Flush the storage vial with argon and store at -20 °C.

Analytical Characterization

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    Expected disappearance of the highly deshielded aromatic protons adjacent to the nitro group. Appearance of a broad singlet at
    
    
    ~5.0–5.5 ppm integrating for 2H (-NH
    
    
    ), which exchanges with D
    
    
    O.
  • ESI-MS: Expected mass for C

    
    H
    
    
    
    N
    
    
    O is 174.08 Da. The [M+H]
    
    
    peak should be observed at m/z 175.08.

References

  • Nguyen, M., Vendier, L., Stigliani, J.-L., Meunier, B., & Robert, A. (2017). Structures of copper- and zinc-complexes of PBT2, chelating agent evaluated as potential drug for neurodegenerative diseases. European Journal of Inorganic Chemistry, 2017(4), 600-608. 1

  • Sigma-Aldrich. (n.d.). 7-amino-2-methylquinolin-8-ol (CAS 738523-55-2). Sigma-Aldrich Catalog.

  • Kalita, S. J., et al. (2020). Microwave-Assisted One-Pot Synthesis of 2-Substituted Quinolines by Using of Palladium Nanoparticles as a Catalyst. ResearchGate. 2

Sources

Protocol Suite: Biological Characterization of 7-Amino-2-methylquinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The "Privileged" Scaffold

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in drug discovery due to its bidentate metal-chelating ability. The specific derivative 7-amino-2-methylquinolin-8-ol incorporates two critical structural modifications that define its biological utility:

  • 2-Methyl Substitution (Steric Gatekeeper): Unlike the "naked" 8-HQ, the methyl group at the C2 position introduces steric hindrance adjacent to the pyridine nitrogen. This prevents the formation of saturated 1:3 (metal:ligand) complexes with small trivalent ions like Al(III) but retains high affinity for divalent ions like Zn(II) and Cu(II). This selectivity is crucial for reducing off-target toxicity in neurodegenerative therapies.

  • 7-Amino Substitution (Electronic Tuner): The electron-donating amino group at C7 increases the electron density of the ring system, modulating the pKa of the phenolic oxygen and pyridine nitrogen. This enhances water solubility and provides a reactive handle for further derivatization (e.g., into sulfonamides or amides) to optimize blood-brain barrier (BBB) penetration.

Primary Therapeutic Applications
  • Neuroprotection: Chelation of excess synaptic Zn²⁺/Cu²⁺ and inhibition of metal-induced Aβ aggregation (Alzheimer’s).

  • Oncology: Ionophore-based cytotoxicity (transporting Cu²⁺ into cells to generate ROS) and inhibition of the proteasome.

  • Antimicrobial: Disruption of bacterial metal homeostasis.

Chemical Handling & Stock Preparation

Critical Safety Note: 8-HQ derivatives are potential mutagens and skin irritants. Handle in a fume hood. The 7-amino group makes this derivative susceptible to oxidation; protect from light.

Reagents
  • Compound: 7-Amino-2-methylquinolin-8-ol (Synthesis purity >98% by HPLC).

  • Solvent: DMSO (Cell culture grade, sterile).

  • Buffer: HEPES (20 mM, pH 7.4) or PBS (metal-free).

Protocol: Stock Solution Preparation
  • Weighing: Weigh 5–10 mg of the solid compound into an amber glass vial (light protection is mandatory to prevent photo-oxidation of the amino group).

  • Dissolution: Dissolve in 100% DMSO to achieve a 10 mM or 20 mM stock concentration .

    • Note: Sonicate for 5–10 minutes if dissolution is slow. The 2-methyl group increases lipophilicity compared to 8-HQ.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Stable for 3 months.

  • Working Solutions: Dilute stock into culture medium or buffer immediately before use. Ensure final DMSO concentration is <0.5% (v/v) to prevent solvent toxicity.

Physicochemical Profiling: Metal Chelation Assays

The biological activity of this scaffold is strictly dependent on metal binding. You must validate chelation capability before proceeding to cell assays.

Assay A: UV-Vis Spectrophotometric Titration

Objective: Determine the binding stoichiometry and apparent binding constant (


) for Cu²⁺ and Zn²⁺.

Materials:

  • UV-Vis Spectrophotometer (200–600 nm scan range).

  • Quartz cuvettes (1 cm path length).

  • Metal salts:

    
    , 
    
    
    
    (Prepare 1 mM stocks in water).

Procedure:

  • Blanking: Zero the instrument with 20 mM HEPES buffer (pH 7.4).

  • Ligand Baseline: Add 7-amino-2-methylquinolin-8-ol (final conc. 20 µM) to the cuvette. Record spectrum (300–500 nm).

    • Expectation: Peaks around 250 nm and 310 nm (quinoline backbone).

  • Titration: Sequentially add metal salt solution in 0.2 equivalent increments (e.g., 0, 0.2, 0.4 ... 2.0 eq).

  • Observation: Mix by inversion and wait 1 minute for equilibrium. Record spectrum after each addition.

    • Isosbestic Points: Look for clear isosbestic points, indicating a clean transition between free ligand and metal complex.

    • Bathochromic Shift: Complexation usually causes a red shift (shift to longer wavelengths) and intensity change in the 350–450 nm region.

Assay B: Job’s Plot (Stoichiometry)
  • Prepare a series of solutions where the total molar concentration of [Ligand + Metal] is constant (e.g., 50 µM), but the mole fraction (

    
    ) varies from 0 to 1.
    
  • Measure Absorbance at the

    
     of the complex.
    
  • Plot: Absorbance vs. Mole Fraction of Metal (

    
    ).
    
  • Analysis: The inflection point indicates stoichiometry.

    • 
       indicates 1:1 binding.
      
    • 
       indicates 1:2 (Metal:Ligand) binding (Typical for 8-HQs).
      

In Vitro Biological Assays[1][2][3][4]

Workflow Diagram

BioAssayWorkflow cluster_Assays Biological Evaluation Stock Stock Prep (DMSO, -20°C) QC QC: UV-Vis Metal Chelation Stock->QC Verify Activity Tox Cytotoxicity (MTT/CCK-8) Stock->Tox QC->Tox Pass Neuro Neuroprotection (H2O2/Aβ Rescue) Tox->Neuro Select Non-Toxic Dose Analysis Data Analysis (IC50 / ANOVA) Tox->Analysis Mech Mechanism (ROS/Proteasome) Neuro->Mech Confirm MOA Neuro->Analysis Mech->Analysis

Caption: Integrated workflow for characterizing 7-amino-2-methylquinolin-8-ol derivatives, ensuring chemical validation precedes biological testing.

Assay C: Cytotoxicity Screening (MTT/CCK-8)

Context: Determine the "Therapeutic Window". For neuroprotection, you need the Non-Toxic Concentration (NTC). For oncology, you seek the IC50.

Cell Lines:

  • Neuro: SH-SY5Y (Human neuroblastoma), PC12.

  • Cancer:[1] HeLa, HepG2, MCF-7.

  • Control: HUVEC or fibroblasts (to assess selectivity).

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions of the compound (0.1, 1, 5, 10, 25, 50, 100 µM).

    • Controls: Vehicle (DMSO), Positive Control (Cisplatin or Doxorubicin).

  • Incubation: 24h, 48h, or 72h at 37°C, 5% CO₂.

  • Development: Add MTT (0.5 mg/mL) or CCK-8 reagent. Incubate 2–4 hours.

  • Readout: Measure Absorbance (570 nm for MTT, 450 nm for CCK-8).

  • Calculation: % Viability =

    
    .
    
Assay D: Oxidative Stress Rescue (Neuroprotection)

Rationale: 8-HQ derivatives protect neurons by chelating redox-active metals that catalyze Fenton reactions.

Protocol:

  • Pre-treatment: Treat SH-SY5Y cells with the compound at NTC (e.g., 1–5 µM) for 2 hours.

  • Insult: Add Oxidative Stressor.

    • Option 1 (Direct ROS):

      
       (100–300 µM).
      
    • Option 2 (Metal-Induced):

      
       (50 µM) + Ascorbate (to drive Fenton reaction).
      
  • Incubation: 24 hours.

  • Readout: Measure cell viability via MTT.

  • Success Criteria: Significant recovery of viability in Pre-treatment + Insult vs. Insult alone.

Mechanistic Validation: Intracellular ROS Scavenging

Objective: Prove that the compound reduces intracellular Reactive Oxygen Species (ROS).

Reagent: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

Protocol:

  • Seeding: Seed SH-SY5Y cells in black-walled 96-well plates.

  • Loading: Wash cells with PBS. Incubate with 10 µM DCFH-DA in serum-free medium for 30 min at 37°C in the dark.

  • Wash: Wash 2x with PBS to remove extracellular dye.

  • Treatment: Add compound (1, 5, 10 µM) and Stressor (

    
     or Metal).
    
  • Kinetics: Immediately place in a fluorescence plate reader.

    • Excitation/Emission: 485 nm / 535 nm.

    • Duration: Read every 5 mins for 60 mins.

  • Analysis: Plot Relative Fluorescence Units (RFU) over time. A flattened slope indicates antioxidant activity.

Data Reporting Standards

When reporting results for 7-amino-2-methylquinolin-8-ol derivatives, use the following table structure to ensure comparability with literature (e.g., Clioquinol, PBT2).

Compound ID

(Cu²⁺) (M⁻¹)
Cytotoxicity IC50 (HeLa) [µM]Neuroprotection EC50 (SH-SY5Y) [µM]LogP (Calc)
7-Amino-2-Me-8HQ

12.5 ± 1.22.4 ± 0.31.85
Clioquinol (Ref)

8.0 ± 0.51.1 ± 0.23.20

References

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178. Link

  • Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry, 120, 252-274. Link

  • Song, Y., et al. (2015). "Synthesis and biological evaluation of 8-hydroxyquinoline derivatives as novel proteasome inhibitors." Bioorganic & Medicinal Chemistry, 23(17), 5674-5680. Link

  • Adib, M., et al. (2022). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules, 27(13), 4306.[1] Link

  • BenchChem. (2025). "Technical Guide: Synthesis and Characterization of 7-Aminoquinolin-8-ol." Application Note. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Preserving 7-Amino-8-Hydroxyquinaldine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-amino-8-hydroxyquinaldine and its derivatives. Because this molecule contains adjacent amino and hydroxyl groups—forming an ortho-aminophenol (o-aminophenol) moiety—it is notoriously susceptible to rapid oxidative degradation. This guide provides researchers and drug development professionals with mechanistic insights, protective strategies, and validated protocols to ensure structural integrity during synthesis, storage, and biological assays.

Section 1: Mechanistic Insights & Core FAQs

Q: Why does my 7-amino-8-hydroxyquinaldine solution turn dark brown or black shortly after preparation? A: The darkening is a direct visual indicator of oxidative degradation. When exposed to oxygen, the o-aminophenol moiety rapidly oxidizes into a highly reactive o-quinone imine intermediate[1]. This electrophilic intermediate undergoes spontaneous sequential coupling and cyclization, resulting in dark-colored, insoluble polymeric aggregates[2].

Q: How does pH affect this oxidation process, and how can I control it? A: Oxidation is heavily pH-dependent. The critical mechanistic step for oxidation is the deprotonation of the hydroxyl or amino group, which dramatically lowers the oxidation potential and accelerates electron transfer. Because deprotonation occurs more readily in neutral to alkaline environments, working at a pH below 5 significantly retards the formation of the o-quinone imine[2]. Maintaining a slightly acidic environment acts as a self-validating system: if the solution remains clear or pale yellow, the protonated state is successfully preventing electron loss.

G A 7-Amino-8-hydroxyquinaldine (Unprotected o-Aminophenol) B O2 Exposure / Alkaline pH (Deprotonation Trigger) A->B Uncontrolled Handling D Inert Atmosphere (Ar/N2) + Ascorbic Acid (pH < 6) A->D Aqueous Assays F Ac2O or Boc2O (Covalent Protection) A->F Multi-Step Synthesis C o-Quinone Imine (Polymerization & Darkening) B->C Rapid Oxidation E Stabilized Unprotected Form (Assay Ready) D->E In Situ Reduction G Protected Derivative (Oxidation Resistant) F->G Steric/Electronic Blockade

Caption: Logical workflow for preventing o-aminophenol oxidation in 7-amino-8-hydroxyquinaldine.

Section 2: Synthetic Protection Strategies

Q: I need to perform a multi-step organic synthesis. What is the most robust method to protect the amino group without triggering oxidation? A: For multi-step synthesis, covalent protection of the amino (and often the hydroxyl) group is mandatory to electronically and sterically block oxidation. The two most field-proven methods are dual acetylation and tert-butyloxycarbonyl (Boc) protection. Acetylation using acetic anhydride efficiently protects both groups, forming a stable diacetylated intermediate (e.g., 7-acetamido-8-acetoxyquinaldine) that is highly resistant to oxidation[3][4]. Alternatively, Boc protection provides an orthogonal strategy if base-labile groups are required in downstream steps, as the Boc group remains stable against most nucleophiles and bases[5].

Table 1: Quantitative Comparison of Protecting Groups for o-Aminophenol Moieties
Protection StrategyReagentsDeprotection ConditionsOxidation ResistanceYield / Stability Notes
Dual Acetylation Ac₂O, PyridineK₂CO₃ / MeOH (Selective O-deacetylation)Excellent~90% yield; highly stable to mild acids/bases[3].
N-Boc Protection Boc₂O, TEAStrong Acid (e.g., 25-50% TFA)Very GoodChemoselective; orthogonal to Fmoc/base-labile groups[5].
pH Control (Unprotected) Acidic BufferN/AModerateStable only at pH < 5; prevents cyclization[2].
Step-by-Step Methodology: Dual Acetylation Workflow

To prevent oxidation during synthesis, it is highly recommended to trap the newly formed amine immediately after reduction (e.g., following sodium dithionite reduction of a nitro precursor)[6].

  • Preparation & Degassing: Purge a dry round-bottom flask with Argon gas. Dissolve 7-amino-8-hydroxyquinaldine (1.0 eq) in anhydrous dichloromethane (DCM) under continuous Argon flow to displace any dissolved oxygen.

  • Base Addition: Add anhydrous pyridine (3.0 eq) to the solution. Cool the mixture to 0°C using an ice bath. Causality: Cooling suppresses the kinetic rate of ambient oxidation before the protective groups can attach.

  • Acylation: Dropwise, add acetic anhydride (Ac₂O) (2.5 eq). Ensure the addition is slow to control the exothermic reaction.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC until the highly polar starting material is completely consumed.

  • Quenching & Extraction: Quench the reaction with cold, saturated aqueous NaHCO₃. Extract with DCM (3x). The organic layer now contains the oxidation-resistant 7-acetamido-8-acetoxyquinaldine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Section 3: Assay Handling & Storage Troubleshooting

Q: My biological assay requires the unprotected 7-amino-8-hydroxyquinaldine in an aqueous buffer at pH 7.4. How can I prevent oxidation here? A: At physiological pH, the o-aminophenol moiety is highly vulnerable to deprotonation and subsequent oxidation. To create a self-validating protective system in situ, you must introduce a sacrificial antioxidant. The addition of L-ascorbic acid (Vitamin C) to the assay buffer prevents substrate oxidation by continuously reducing any trace o-quinone imine back to the o-aminophenol state[1]. Actionable Step: Pre-treat your pH 7.4 buffer with 1–5 mM L-ascorbic acid and degas the buffer with Nitrogen for 15 minutes prior to adding the quinaldine derivative.

Q: What are the best practices for the long-term storage of the unprotected compound? A: Unprotected o-aminophenols must be treated as highly air- and light-sensitive materials[7].

  • Atmosphere: Store strictly under an inert atmosphere (Nitrogen or Argon) in an airtight container.

  • Container: Use amber glass vials to prevent photo-induced radical oxidation.

  • Temperature: Store at -20°C or lower to kinetically freeze degradation pathways.

  • Moisture: Include a desiccant in the secondary container, as moisture accelerates oxidative degradation.

References

1.7 - Forever Export. 2. 1 - NIH / PMC. 3.2 - MDPI. 4. 5 - Organic Chemistry Portal. 5.3 - NIH / PMC. 6.4 - Smolecule. 7.6 - eScholarship.

Sources

Technical Support Center: 7-Amino-2-methylquinolin-8-ol Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Solubility Optimization & Handling Guide

Ticket ID: SOL-7AMQ-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Brick Dust" Challenge

You are likely encountering precipitation when introducing your 7-amino-2-methylquinolin-8-ol (7-Am-2-Me-8HQ) metal complexes into aqueous biological media. This is a known physicochemical bottleneck inherent to this ligand class.

The Chemistry of the Problem:

  • The 2-Methyl Steric Clash: Unlike standard 8-hydroxyquinoline, the methyl group at the 2-position creates steric hindrance close to the chelation site. This often prevents the formation of saturated 1:3 (Metal:Ligand) octahedral complexes with trivalent metals (e.g., Fe³⁺, Al³⁺), forcing the formation of neutral, planar, or coordinatively unsaturated 1:2 complexes. These species lack the 3D "propeller" shape that helps solubility, instead favoring planar

    
     stacking (aggregation).
    
  • The 7-Amino H-Bonding: While the amino group adds polarity, it also acts as a hydrogen bond donor/acceptor, potentially creating an intermolecular network that increases lattice energy (making the solid harder to dissolve).

This guide provides a validated protocol to overcome these thermodynamic barriers.

Module 1: The "Gradual Dilution" Dissolution Protocol

Standard Operating Procedure (SOP) for Biological Assays

Objective: Create a stable, precipitate-free working solution in aqueous media (e.g., PBS, Cell Culture Media).

Reagents Required:
  • Solvent A: Anhydrous DMSO (Dimethyl sulfoxide) - Grade: Cell Culture/Sterile.

  • Solvent B: PEG-400 (Polyethylene glycol 400) - Optional co-solvent.

  • Aqueous Buffer: PBS or Media (pre-warmed to 37°C).

Step-by-Step Workflow:
  • Primary Stock Preparation (The "Solvent Shock" Prevention):

    • Weigh the solid complex.

    • Dissolve in 100% DMSO to a concentration of 10–20 mM .

    • Critical: Sonicate for 5–10 minutes at 40°C. Visual clarity is NOT enough; micro-aggregates may persist.

    • Checkpoint: If the solution is cloudy, add 1% v/v Trifluoroacetic acid (TFA) only if your metal complex is acid-stable (e.g., Pt, Pd, Au). For labile metals (Zn, Mg), skip acid.

  • The Intermediate Dilution (The "Bridge"):

    • Do NOT pipette DMSO stock directly into a large volume of water. This causes immediate local precipitation (the "oil crash").

    • Prepare an intermediate 10x Working Solution in a co-solvent mix:

      • Mix DMSO Stock + PEG-400 (1:1 ratio).

    • This reduces the hydrophobicity gap before hitting the water.

  • Final Aqueous Preparation:

    • Place your aqueous media on a magnetic stirrer (rapid stir, no vortex).

    • Dropwise add the Intermediate Solution into the vortex of the stirring media.

    • Target: Final DMSO concentration should be < 0.5% (v/v) for cell assays.

Module 2: Troubleshooting & Diagnostics
Issue 1: "It precipitates immediately upon adding to media."
  • Cause: The "Solvent Shock." The local concentration of the complex exceeds its solubility limit at the injection point.

  • Fix: Use the "Reverse Addition" technique. Put the DMSO stock in the tube first, then rapidly inject the buffer while vortexing.

  • Advanced Fix: Add a surfactant. Supplement your media with 0.05% Tween-80 or Pluronic F-127 before adding the compound. This creates micelles that encapsulate the hydrophobic complex.

Issue 2: "The solution turns cloudy after 2 hours."
  • Cause: Kinetic vs. Thermodynamic Solubility. You created a supersaturated solution that is slowly crashing out (Ostwald ripening).

  • Fix: The 7-amino group is pH-sensitive.

    • If your assay permits, adjust pH to < 6.5 . Protonating the 7-amino group (

      
      ) drastically increases solubility by introducing a positive charge.
      
    • Warning: Ensure this pH does not demetallate your complex (check stability via UV-Vis).

Issue 3: "My IC50 values vary wildly between experiments."
  • Cause: Micro-precipitation. You are dosing a suspension, not a solution.

  • Validation: Perform a UV-Vis Scatter Check .

    • Measure Absorbance at 700 nm (where the complex shouldn't absorb).

    • If

      
      , you have scattering particles (precipitation).
      
Module 3: Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solubilizing these specific quinoline derivatives.

SolubilityWorkflow Start Solid 7-Am-2-Me-8HQ Metal Complex SolventChoice Dissolve in 100% DMSO (Target: 10 mM) Start->SolventChoice CheckClear Is Solution Clear? SolventChoice->CheckClear Sonicate Sonicate 40°C / 10 min CheckClear->Sonicate No Acidify Add 1% TFA (If metal stable) CheckClear->Acidify Still Cloudy Dilution Prepare Intermediate (DMSO + PEG-400) CheckClear->Dilution Yes Sonicate->CheckClear Acidify->Dilution AqueousAdd Dropwise addition to Stirring Media Dilution->AqueousAdd PrecipCheck Precipitation? AqueousAdd->PrecipCheck Surfactant Add 0.05% Tween-80 to Media PrecipCheck->Surfactant Yes Success Stable Assay Solution PrecipCheck->Success No Surfactant->AqueousAdd

Figure 1: Decision tree for the solubilization of hydrophobic quinolin-8-ol complexes. Note the critical intermediate dilution step.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use DMF instead of DMSO? A: Yes. DMF (Dimethylformamide) is often a better solvent for planar, stacking complexes like 2-methyl-8-HQ derivatives because it disrupts


 stacking more effectively. However, DMF is more toxic to cells. If using DMF, keep the final concentration 

.

Q2: Why does the 2-methyl group make solubility worse than standard 8-HQ? A: The 2-methyl group creates steric bulk that prevents the formation of the highly stable, roughly spherical


 (tris) complexes with trivalent metals. Instead, it often forms 

(bis) complexes which may be coordinatively unsaturated or square planar [1]. These planar structures stack like plates (intercalation-like), leading to high lattice energy and poor solubility.

Q3: How do I store the stock solution? A: Store DMSO stocks at -20°C. Crucial: DMSO is hygroscopic (absorbs water from air). If water gets into your stock, the complex will precipitate inside the freezer tube over time. Use single-use aliquots or store over molecular sieves.

Q4: The color changed when I added it to the buffer. Did it degrade? A: Not necessarily. 7-amino-quinolinols are solvatochromic and pH-sensitive. The shift in absorption/emission (often from yellow to orange/red) may be due to the deprotonation of the phenol or protonation of the amine in the aqueous buffer [2]. Verify stability by running a time-course UV-Vis scan; if the peaks shift, it's pH chemistry. If the baseline rises, it's precipitation.

References
  • Steric Effects in 2-Methyl-8-Hydroxyquinoline Complexes

    • Source: Cipurković, A., et al. (2021).[1] "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[1][2][3][4][5] Open Journal of Applied Sciences.

    • Relevance: Discusses the structural constraints and solubility profiles of substituted 8-HQ complexes.
    • URL:[Link]

  • Solubility & pH Sensitivity of Amino-Quinoline Deriv

    • Source: Nagy, E., et al. (2022). "Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility.
    • Relevance: While focusing on nitro/proline derivatives, this paper details the pH-dependent solubility mechanisms and DMSO/water handling for 8-HQ deriv
    • URL:[Link]

  • General Handling of Hydrophobic Metal Complexes

    • Source: Oliveri, V., et al. (2020).
    • Relevance: Provides context on the lipophilicity issues inherent to this scaffold and strategies for biological applic
    • URL:[Link]

Sources

optimizing fluorescence quantum yield of 7-amino-2-methylquinolin-8-ol probes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorescent Probe Technical Support Center . This guide is engineered for researchers, application scientists, and drug development professionals working with 7-amino-2-methylquinolin-8-ol and its derivatives.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the photophysical causality behind fluorescence quenching and provide self-validating protocols to maximize your probe's fluorescence quantum yield (


).

🔬 Core Troubleshooting & FAQs

Q1: My free 7-amino-2-methylquinolin-8-ol probe exhibits a near-zero baseline quantum yield (


 < 0.01). Is the synthesized batch degraded? 
A:  Not necessarily. The near-zero baseline is a fundamental photophysical property of 8-hydroxyquinoline derivatives, driven by two non-radiative decay pathways: Excited-State Intramolecular Proton Transfer (ESIPT)  and Photoinduced Electron Transfer (PET) .
  • The Causality: In the excited state, the proton from the 8-hydroxyl group rapidly transfers to the quinoline nitrogen (ESIPT). Simultaneously, the lone pair on the 7-amino group acts as an electron donor, initiating PET to the quinoline core. Both processes dissipate excitation energy non-radiatively [1].

  • The Solution: This "off" state is highly desirable for sensor design. To achieve a high quantum yield "Turn-On" state, you must introduce a coordinating metal ion (e.g., Zn²⁺, Cd²⁺) to deprotonate the hydroxyl group and lock the lone pairs, thereby triggering Chelation-Enhanced Fluorescence (CHEF) [2].

Q2: I am trying to form a highly fluorescent 3:1 (Ligand:Metal) complex similar to Alq3, but my quantum yield remains suboptimal. Why? A: The structural design of your probe intentionally prevents this. The 2-methyl group (quinaldine core) introduces significant steric hindrance.

  • The Causality: Unlike standard 8-hydroxyquinoline which easily forms octahedral 3:1 complexes (like Alq3) [3], the 2-methyl group sterically clashes in a 3:1 geometry. Instead, it forces the formation of 2:1 (bis) complexes or trinuclear hexa-helical structures [4].

  • The Solution: Do not force a 3:1 stoichiometry in your titrations. Optimize your metal-to-ligand ratio for 1:1 or 2:1 binding models. Forcing excess ligand will only increase the concentration of the non-fluorescent free probe, artificially lowering your bulk quantum yield via the inner filter effect.

Q3: Upon adding my target analyte, the emission red-shifts, but the quantum yield drops due to solvent polarity. How do I fix this? A: You are experiencing Twisted Intramolecular Charge Transfer (TICT) combined with solvent-induced quenching. The 7-amino group creates a strong "push-pull" Intramolecular Charge Transfer (ICT) system. In highly polar protic solvents (like water or methanol), hydrogen bonding stabilizes the twisted excited state, leading to non-radiative decay.

  • The Solution: Optimize your solvent matrix. Transition to an aprotic co-solvent system (e.g., 50:50 HEPES buffer / Acetonitrile or THF) [5]. This reduces hydrogen bonding while maintaining the solubility required for biological assays.

📊 Quantitative Data Summary

The following table summarizes the expected photophysical parameters during the optimization of 7-amino-2-methylquinolin-8-ol probes.

Photophysical ParameterFree Probe (Unoptimized)Metal-Bound Complex (Optimized)Mechanistic Causality
Quantum Yield (

)
< 0.010.25 – 0.65Inhibition of ESIPT and PET via rigidification (CHEF).
Fluorescence Lifetime (

)
< 0.1 ns2.0 – 5.5 nsElimination of rapid non-radiative decay pathways.
Stokes Shift Very Large (>150 nm)Moderate (50 – 100 nm)Transition from ESIPT emission to ICT-dominated emission.
Stoichiometry (L:M) N/A2:1 or 6:3 (Helical)Steric hindrance from the 2-methyl group prevents 3:1 packing.

⚙️ Photophysical Signaling & Workflow Visualizations

Mechanism FreeProbe Free 7-amino-2-methylquinolin-8-ol (Low Quantum Yield) ESIPT ESIPT Pathway (Proton Transfer to N) FreeProbe->ESIPT PET PET Pathway (Electron Transfer from 7-NH2) FreeProbe->PET Metal Addition of Target Metal Ion (e.g., Zn2+, Cd2+) FreeProbe->Metal Coordination NonRad Non-Radiative Decay (Fluorescence Quenched) ESIPT->NonRad PET->NonRad Complex Rigid Metal-Ligand Complex (Steric control via 2-Methyl) Metal->Complex CHEF CHEF Activation (ESIPT/PET Blocked) Complex->CHEF HighQY Strong Fluorescence Emission (High Quantum Yield) CHEF->HighQY Radiative Decay

Photophysical mechanism of 7-amino-2-methylquinolin-8-ol transitioning to a high quantum yield state.

Workflow Prep 1. Probe Preparation (Aprotic/Buffer Mix) Abs 2. UV-Vis Absorbance (Validate OD < 0.05) Prep->Abs Titration 3. Metal Ion Titration (Incremental addition) Abs->Titration Fluor 4. Fluorescence Spectroscopy (Integrate Emission Area) Titration->Fluor Fluor->Titration Repeat until saturation Calc 5. Quantum Yield Calculation (Relative to Quinine Sulfate) Fluor->Calc

Step-by-step experimental workflow for optimizing and measuring fluorescence quantum yield.

🧪 Self-Validating Experimental Protocols

Protocol A: Accurate Determination of Relative Quantum Yield ( )

To ensure trustworthiness in your data, you must prevent the Inner Filter Effect (IFE), which artificially lowers quantum yield readings. This protocol uses a self-validating absorbance check.

  • Reference Selection: Choose a standard with a known quantum yield and an absorption profile that overlaps with your probe (e.g., Quinine Sulfate in 0.1 M H₂SO₄,

    
     = 0.54).
    
  • Sample Preparation: Prepare 5 serial dilutions of your metal-bound 7-amino-2-methylquinolin-8-ol complex in your optimized solvent (e.g., 50% CH₃CN / 50% HEPES).

  • Absorbance Validation (Critical Step): Measure the UV-Vis absorbance of all 5 samples at the excitation wavelength. Self-Validation: Ensure the Optical Density (OD) is strictly < 0.05 . If OD > 0.05, dilute the sample to prevent self-absorption (IFE).

  • Fluorescence Measurement: Excite the samples at the chosen wavelength and record the emission spectra. Integrate the total area under the fluorescence emission curve.

  • Gradient Calculation: Plot the Integrated Fluorescence Area (Y-axis) against the Absorbance (X-axis) for both the probe and the reference. Calculate the gradients (

    
     and 
    
    
    
    ).
  • Yield Computation: Calculate the quantum yield using the comparative equation:

    
    
    (Where 
    
    
    
    is the refractive index of the respective solvents).
Protocol B: Metal-Ion Titration for CHEF Optimization
  • Baseline Establishment: Place 2.0 mL of the free probe solution (10 µM) in a quartz cuvette. Record the baseline fluorescence (this should be near zero due to ESIPT/PET).

  • Analyte Preparation: Prepare a 1.0 mM stock solution of the target metal salt (e.g., Zn(NO₃)₂) in the exact same solvent matrix to prevent dilution-induced refractive index changes.

  • Incremental Titration: Add the metal ion in 0.1 equivalent increments (2.0 µL additions).

  • Equilibration: Allow 2 minutes of stirring after each addition. The 2-methyl group slows down coordination kinetics compared to unsubstituted 8-hydroxyquinoline.

  • Saturation Mapping: Continue additions until the fluorescence intensity plateaus. Plot Intensity vs. Equivalents of Metal to determine the exact binding stoichiometry (typically 1:1 or 2:1) and extract the binding constant (

    
    ) using a Benesi-Hildebrand plot.
    

📚 References

  • Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors ResearchGate / Photophysical Pathways[Link]

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection ACS Omega[Link]

  • Fine Fabrication and Optical Waveguide Characteristics of Hexagonal tris(8-hydroxyquinoline)aluminum(Ⅲ) (Alq3) Crystal MDPI Materials[Link]

  • Zinc(II) complexes of amide- and urea-substituted 8-hydroxyquinolines ResearchGate / Structural Analysis[Link]

  • Fluorescent detection of zinc in biological systems: Recent development on the design of chemosensors and biosensors ResearchGate / Solvent Optimization[Link]

Technical Support Center: Betti Reaction with Electron-Rich Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Betti reaction. This guide is designed to assist you in troubleshooting common failures encountered when working with electron-rich quinoline substrates. As Senior Application Scientists, we understand that even well-established reactions can present challenges with specific substrate classes. Here, we provide in-depth, field-proven insights to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.

Understanding the Challenge: The Double-Edged Sword of Electron-Donating Groups

The Betti reaction, a multicomponent condensation of a phenol (in this case, an 8-hydroxyquinoline), an aldehyde, and an amine, is a powerful tool for generating molecular complexity in a single step.[1][2] The reaction hinges on the nucleophilic character of the phenolic component, which attacks an in situ-formed iminium ion.

From a mechanistic standpoint, the reaction is an electrophilic aromatic substitution.[3] In the context of 8-hydroxyquinoline, the hydroxyl group at C-8 directs the incoming electrophile (the iminium ion) to the C-7 position.[4] Intuitively, one would expect that adding electron-donating groups (EDGs) to the quinoline ring would enhance its nucleophilicity and thereby accelerate the reaction. However, in practice, this can lead to a frustrating decrease in yield or complete reaction failure. This guide will explore the underlying reasons for these failures and provide actionable troubleshooting strategies.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when performing the Betti reaction with electron-rich quinolines.

Q1: I am attempting a Betti reaction with 6-methoxy-8-hydroxyquinoline and seeing very low to no product formation. My starting materials are consumed, but I'm getting a complex mixture of baseline products on my TLC. What could be happening?

Answer: This is a classic scenario when dealing with highly activated quinoline systems. The electron-donating methoxy group at the C-6 position significantly increases the electron density of the entire ring system. While this enhances the nucleophilicity at the desired C-7 position, it also makes the molecule more susceptible to side reactions.

Likely Cause: Over-activation and Side Reactions

The increased electron density can lead to several competing pathways:

  • Oxidation: Electron-rich phenols are easily oxidized, and this can be exacerbated by the reaction conditions, especially if any trace metals are present or if the reaction is run open to the air for extended periods. This can lead to the formation of colored, polymeric byproducts that are often observed as baseline material on a TLC plate.

  • Alternative Electrophilic Attack: The highly activated ring may react with other electrophiles present in the reaction mixture, or even self-polymerize under certain conditions.

Troubleshooting Strategies:

  • Employ Milder Reaction Conditions:

    • Temperature: If you are running the reaction at elevated temperatures, try reducing it to room temperature or even 0 °C. The desired Betti reaction often has a lower activation energy than competing decomposition pathways.

    • Catalyst: If you are using a strong Lewis acid catalyst, consider switching to a milder one or even running the reaction without a catalyst. For some highly activated substrates, catalysis may not be necessary.

  • Protect the Reaction from Oxygen:

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of your electron-rich quinoline.

    • Degas your solvent before use.

  • Control the Stoichiometry:

    • Ensure precise stoichiometry of your reactants. An excess of the aldehyde or amine can sometimes lead to side reactions.

Experimental Protocol: Betti Reaction under Inert Atmosphere

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-methoxy-8-hydroxyquinoline (1.0 eq).

  • Dissolve the quinoline in anhydrous, degassed solvent (e.g., ethanol or acetonitrile).

  • Add the amine (1.0-1.1 eq) to the solution.

  • In a separate flask, dissolve the aldehyde (1.0 eq) in the same solvent.

  • Slowly add the aldehyde solution to the quinoline/amine mixture at room temperature under a positive pressure of nitrogen.

  • Monitor the reaction by TLC. If the reaction is sluggish, gentle warming (e.g., 40 °C) can be applied.

  • Upon completion, proceed with your standard workup procedure.

Q2: My Betti reaction with an electron-rich 8-hydroxyquinoline derivative is not proceeding. TLC analysis shows only starting materials even after prolonged reaction times. What could be the issue?

Answer: When a reaction with a seemingly activated substrate fails to initiate, it often points to an issue with the initial steps of the reaction mechanism or unforeseen inhibitory effects.

Likely Cause: Catalyst Inhibition or Iminium Ion Formation Issues

  • Chelation: 8-Hydroxyquinolines are potent chelating agents. The presence of an additional electron-donating group can enhance this property, leading to the sequestration of your catalyst (if you are using one). This is particularly relevant for metal-based Lewis acids.

  • Iminium Ion Equilibrium: The Betti reaction requires the formation of an iminium ion from the aldehyde and amine. If the reaction conditions (e.g., solvent, pH) are not optimal for this equilibrium, the concentration of the active electrophile will be too low to drive the reaction forward.

Troubleshooting Strategies:

  • Catalyst Selection:

    • If you suspect catalyst chelation, switch to a non-metallic catalyst. Brønsted acids like p-toluenesulfonic acid (p-TSA) or even a protic solvent like ethanol can be effective.

    • Alternatively, increase the loading of your Lewis acid catalyst to overcome the chelation effect.

  • Solvent Effects:

    • The choice of solvent can significantly impact the iminium ion formation. Protic solvents like ethanol can facilitate proton transfer and promote iminium ion formation. Aprotic solvents may be less effective.

    • Consider a solvent screen to identify the optimal medium for your specific substrates.

Data Presentation: Solvent Screening for Betti Reaction

SolventDielectric Constant (ε)Outcome with 6-methoxy-8-hydroxyquinoline
Ethanol24.5Moderate to good conversion
Acetonitrile37.5Sluggish reaction
Dichloromethane9.1Little to no reaction
Toluene2.4No reaction
Water80.1Can be effective, but solubility may be an issue

Experimental Protocol: Brønsted Acid Catalyzed Betti Reaction

  • In a round-bottom flask, dissolve the electron-rich 8-hydroxyquinoline (1.0 eq), aldehyde (1.0 eq), and amine (1.1 eq) in ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate and proceed with extraction.

Q3: I am observing the formation of my desired Betti base, but the yield is consistently low, and I have difficulty with purification. Are there any procedural pitfalls I should be aware of?

Answer: Low isolated yields, despite product formation, often point to issues during the workup and purification stages. The properties of the Betti base itself can contribute to these challenges.

Likely Cause: Product Instability or Poor Extraction

  • Product Lability: Betti bases, especially those with electron-donating groups, can be sensitive to acidic or basic conditions during workup. The benzylic C-N bond can be cleaved under harsh pH conditions.

  • Amphoteric Nature: The presence of a phenolic hydroxyl group and a basic amino group can make the Betti base soluble in both acidic and basic aqueous solutions, leading to losses during extraction.

Troubleshooting Strategies:

  • Gentle Workup:

    • Avoid strong acids or bases during the workup. Use a saturated solution of sodium bicarbonate for neutralization.

    • Minimize the time the product is in contact with aqueous layers.

  • Optimized Extraction:

    • Carefully adjust the pH of the aqueous layer to the isoelectric point of your Betti base to minimize its solubility in water before extraction. This may require some experimentation.

    • Use a larger volume of organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product.

  • Purification:

    • If your Betti base is unstable on silica gel, consider alternative purification methods such as recrystallization or chromatography on neutral alumina.

Visualizing the Process

Diagram 1: The Betti Reaction Mechanism

Betti_Mechanism cluster_imine Iminium Ion Formation cluster_attack Nucleophilic Attack Aldehyde Aldehyde (R'CHO) Imine Imine Aldehyde->Imine + Amine, -H2O Amine Amine (R''NH2) Iminium Iminium Ion Imine->Iminium + H+ Quinoline Electron-Rich 8-Hydroxyquinoline Intermediate Cationic Intermediate Quinoline->Intermediate + Iminium Ion Betti_Base Betti Base Intermediate->Betti_Base - H+

Caption: The Betti reaction proceeds via the formation of an iminium ion, followed by electrophilic attack by the electron-rich quinoline.

Diagram 2: Influence of Electron-Donating Groups (EDGs)

EDG_Influence Quinoline 8-Hydroxyquinoline Increased_Nucleophilicity Increased Ring Nucleophilicity Quinoline->Increased_Nucleophilicity EDG Electron-Donating Group (e.g., -OCH3) EDG->Quinoline Desired_Reaction Faster Betti Reaction (Desired) Increased_Nucleophilicity->Desired_Reaction Side_Reactions Increased Susceptibility to Side Reactions (e.g., Oxidation) Increased_Nucleophilicity->Side_Reactions

Caption: Electron-donating groups increase the nucleophilicity of the quinoline ring, which can accelerate the desired reaction but also promote unwanted side reactions.

Diagram 3: Troubleshooting Workflow for Failed Betti Reactions

Troubleshooting_Workflow Start Betti Reaction Failure (Electron-Rich Quinoline) TLC_Analysis Analyze TLC: - No Product Formation? - Complex Mixture? Start->TLC_Analysis No_Product No Product Formation (Starting Materials Unchanged) TLC_Analysis->No_Product No Complex_Mixture Complex Mixture/ Baseline Products TLC_Analysis->Complex_Mixture Yes Catalyst_Chelation Potential Catalyst Chelation or Iminium Formation Issue No_Product->Catalyst_Chelation Over_Activation Potential Over-activation and Side Reactions Complex_Mixture->Over_Activation Strategy1 Change Catalyst: - Brønsted Acid - Increase Lewis Acid Loading Catalyst_Chelation->Strategy1 Strategy2 Optimize Solvent: - Use Protic Solvent (e.g., EtOH) Catalyst_Chelation->Strategy2 Strategy3 Milder Conditions: - Lower Temperature - Inert Atmosphere Over_Activation->Strategy3 Strategy4 Control Stoichiometry Over_Activation->Strategy4 Success Successful Reaction Strategy1->Success Strategy2->Success Strategy3->Success Strategy4->Success

Caption: A systematic approach to troubleshooting common failures in Betti reactions with electron-rich quinolines.

Concluding Remarks

The Betti reaction with electron-rich quinolines is a nuanced transformation where enhanced nucleophilicity can be a double-edged sword. By understanding the potential for over-activation, catalyst inhibition, and product instability, researchers can develop rational strategies to overcome these challenges. Careful control of reaction conditions, thoughtful selection of catalysts and solvents, and gentle workup procedures are paramount to success. We hope this guide serves as a valuable resource in your synthetic endeavors.

References

  • Betti, M. (1900). Gazz. Chim. Ital., 30, 301.
  • Cardellicchio, C., et al. (1998). Tetrahedron: Asymmetry, 9 (20), 3667-3675. [Link]

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews, 43 (13), 4633-4657. [Link]

  • Iftikhar, R., et al. (2022). Recent advances in the green synthesis of Betti bases and their applications: a review. Molecular Diversity, 26 , 543–569. [Link]

  • Katritzky, A. R., et al. (2010).
  • McKillop, A., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 23 (8), 1953. [Link]

  • Tramontini, M., & Angiolini, L. (1994). Mannich Bases: Chemistry and Pharmacology. CRC Press.
  • Wikipedia contributors. (2023, December 27). Betti reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2024, from [Link]

Sources

Technical Support Center: Separation of 5-Amino and 7-Amino Isomers of 2-Methyl-8-Quinolinol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic separation of 5-amino-2-methyl-8-quinolinol and 7-amino-2-methyl-8-quinolinol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in resolving these closely related positional isomers. While specific literature on the separation of this particular pair of isomers is scarce, this resource synthesizes established chromatographic principles, data from analogous compounds, and field-proven troubleshooting strategies to provide a robust framework for method development and optimization.

The separation of positional isomers like the 5-amino and 7-amino derivatives of 2-methyl-8-quinolinol is a common challenge in analytical and preparative chemistry.[1] Their identical molecular weight and similar chemical structures demand a highly selective separation technique. This guide will equip you with the foundational knowledge and practical steps to achieve baseline resolution.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 5-amino and 7-amino isomers of 2-methyl-8-quinolinol so challenging?

The primary difficulty lies in their very similar physicochemical properties. As positional isomers, they share the same molecular formula (C₁₀H₁₀N₂O) and mass. The only difference is the attachment point of the amino group on the quinoline ring. This subtle structural change results in only minor differences in polarity, pKa, and hydrophobicity, making them difficult to distinguish with standard chromatographic methods.[1]

Q2: What are the expected differences in physicochemical properties between the two isomers?

While experimental data for these specific isomers is limited, we can infer key differences based on the principles of organic chemistry:

  • Polarity and Dipole Moment: The position of the amino group relative to the hydroxyl group and the heterocyclic nitrogen will result in different molecular dipole moments. The 7-amino isomer, with the amino group further from the electron-withdrawing nitrogen in the pyridine ring, may exhibit slightly different polarity compared to the 5-amino isomer.

  • pKa Values: The basicity of the amino group and the acidity of the hydroxyl group will be influenced by their position. The electronic environment around the amino group in the 5-position is different from that in the 7-position, which should lead to a slight difference in their pKa values. These small pKa differences are critical and can be exploited by adjusting the mobile phase pH.[1]

  • Hydrogen Bonding Potential: Both isomers can act as hydrogen bond donors (from the -OH and -NH₂ groups) and acceptors (at the N and O atoms). The spatial arrangement of these groups differs, which can lead to differential interactions with polar stationary phases or mobile phase modifiers.

Q3: What are the most promising chromatographic techniques for this separation?

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the most logical starting point due to its versatility and high efficiency. However, achieving separation will likely require careful optimization. Other techniques to consider include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If the isomers are sufficiently polar, HILIC can offer an alternative selectivity to reverse-phase chromatography.

  • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide unique selectivity for closely related isomers and is a valuable alternative.

Gas chromatography (GC) is less likely to be suitable without derivatization due to the low volatility and polar nature of these compounds.

Troubleshooting Guide

This section addresses common problems encountered during the development of a separation method for the 5-amino and 7-amino isomers of 2-methyl-8-quinolinol.

Issue 1: Complete Co-elution or Poor Resolution in Reverse-Phase HPLC

This is the most probable initial observation. The isomers are eluting as a single, unresolved peak.

Q: My initial screening runs with a standard C18 column and a simple methanol/water mobile phase show no separation. What should I do first?

A: The key is to exploit the subtle electronic differences between the isomers, primarily their pKa values. Adjusting the mobile phase pH is the most critical first step.

The reasoning is that even a small difference in the pKa of the amino groups or the quinoline nitrogen will lead to a difference in the degree of ionization at a given pH. This change in ionization state alters the overall hydrophobicity of the molecule and its interaction with the C18 stationary phase.

Troubleshooting Workflow: Poor Resolution

start Poor Resolution ph Adjust Mobile Phase pH (e.g., pH 3.0, 4.5, 7.0, 9.0) start->ph organic Optimize Organic Modifier (Acetonitrile vs. Methanol) ph->organic If resolution is still poor column Evaluate Different Stationary Phases (Phenyl-Hexyl, Biphenyl, Embedded Polar) organic->column If resolution is still poor additive Consider Mobile Phase Additives (e.g., Low concentration of TEA) column->additive If resolution is still poor success Resolution Achieved additive->success start Peak Tailing Observed ph Lower Mobile Phase pH (e.g., to pH < 3) start->ph additive Add Competing Base (e.g., 0.1% Triethylamine - TEA) ph->additive If tailing persists column Use a High-Purity, End-Capped Column additive->column If tailing persists overload Check for Mass Overload (Inject a lower concentration) column->overload If tailing persists success Symmetrical Peaks overload->success

Caption: Troubleshooting workflow for peak tailing.

Corrective Actions:

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica and are extensively end-capped to minimize the number of free silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.

  • Lower Mobile Phase pH: At a low pH (e.g., below 3), most silanol groups are protonated and less likely to interact with the protonated amine analytes.

  • Add a Competing Base: Add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (e.g., 0.05-0.1%). These "competing bases" will preferentially interact with the active silanol sites, masking them from your analytes and improving peak shape.

  • Check for Mass Overload: Injecting too much sample can saturate the stationary phase and lead to fronting or tailing peaks. Try injecting a 10-fold lower concentration to see if the peak shape improves.

Issue 3: Inconsistent Retention Times

The retention times of the peaks are drifting between injections or from day to day.

Q: I had good separation yesterday, but today the retention times have shifted, and the resolution is worse. What could be the problem?

A: Inconsistent retention times are most often due to changes in the mobile phase, column temperature, or insufficient column equilibration. [2] Corrective Actions:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and that the pH is measured and adjusted accurately after mixing the aqueous and organic components. Small variations in pH can cause significant retention shifts for ionizable compounds. [3]* Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can affect retention times.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. For methods using mobile phase additives like ion-pair reagents or competing bases, equilibration can take longer (30-60 minutes or more).

  • Pump Performance: Check your HPLC pump for pressure fluctuations, which could indicate a leak or a problem with the check valves, leading to an inconsistent flow rate.

Experimental Protocol: A Starting Point for Method Development

This protocol provides a robust starting point for separating 5-amino and 7-amino isomers of 2-methyl-8-quinolinol using Reverse-Phase HPLC.

Objective: To achieve baseline separation (Resolution > 1.5) of the two isomers.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Reference standards for 5-amino-2-methyl-8-quinolinol and 7-amino-2-methyl-8-quinolinol

  • HPLC-grade acetonitrile and water

  • Formic acid

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of each isomer (or a mixture) at 1 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of 10-20 µg/mL using a 50:50 mixture of water and acetonitrile.

  • Initial Chromatographic Conditions:

    • Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water (approx. pH 2.7)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% to 50% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm (scan for optimal wavelength if standards are available)

    • Injection Volume: 5 µL

  • Optimization Strategy:

    • Evaluate Initial Run: Assess the chromatogram from the initial conditions. If there is any hint of separation (e.g., a shoulder on the peak), proceed with fine-tuning.

    • Isocratic vs. Gradient: If the peaks are partially resolved, try running an isocratic mobile phase composition based on the elution conditions from the gradient run to maximize resolution.

    • pH Screening: If co-elution occurs, prepare mobile phases with different pH values using appropriate buffers (e.g., acetate buffer for pH 4.5, phosphate buffer for pH 7.0) and repeat the analysis.

    • Column Screening: If pH optimization on a C18 column is unsuccessful, switch to a Phenyl-Hexyl column and repeat the optimization steps.

Data Summary Table: Starting Parameters

ParameterRecommended SettingRationale
Stationary Phase C18, Phenyl-Hexyl, BiphenylStart with C18; use Phenyl or Biphenyl for alternative π-π selectivity.
Mobile Phase pH 2.5 - 10.0Critical for exploiting pKa differences. Start at low pH (~2.7).
Organic Modifier Acetonitrile, MethanolAcetonitrile often provides better selectivity for aromatic compounds.
Temperature 30 - 40 °CImproves efficiency and reduces viscosity. Must be controlled.
Additives 0.1% Formic Acid, 0.1% TEAFormic acid for low pH control; TEA to reduce peak tailing.

References

  • Journal of Chemistry. (2014).
  • Brieflands. (2013).
  • Google Patents. (2014).
  • PubChem. 2-Amino-8-quinolinol.
  • PubChem. 5-(Aminomethyl)quinolin-8-ol.
  • Sigma-Aldrich. 2-Methyl-8-quinolinol.
  • Chem-Impex. 2-Methyl-8-quinolinol.
  • Benchchem. physicochemical properties of 2-Amino-4-hydroxy-8-methylquinoline.
  • PubChem. 7-[Mesityl(2-pyridinylamino)methyl]-8-quinolinol.
  • DTIC. (n.d.).
  • ResearchGate. (2025).
  • Sigma-Aldrich. 5-Amino-2-methylquinolin-8-ol.
  • ResearchGate. (2010). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols.
  • ResearchGate. (2025). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • IIP Series. (n.d.).
  • ProQuest. (n.d.). Synthesis of 7-(Aminomethyl)
  • HPLC Troubleshooting Guide. (n.d.).
  • PMC. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
  • PMC. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids.
  • Google Patents. (n.d.). Method for preparing 5-amino-8-hydroxyquinoline.
  • Imtakt. (2020). Amino Acid Isomer Separation Using the Intrada Amino Acid Column.
  • Benchchem. (n.d.).
  • Pure Synth. 2-Methyl-7-[Phenyl(Phenylamino)Methyl]-8-Quinolinol.
  • EPA. (2025). 5-Quinolinecarboxylic acid, 2-amino-, methyl ester Properties.
  • Pharm Anal Acta. (2022).
  • ECHEMI. (n.d.). 5-Amino-8-methylquinoline Formula.
  • HPLC Troubleshooting Guide. (n.d.).
  • CHROMacademy. (n.d.). HPLC Troubleshooting.
  • HALO Columns. (2023).

Sources

recrystallization solvents for high purity 7-amino-2-methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers working with 7-amino-2-methylquinolin-8-ol (also known as 7-amino-8-hydroxyquinaldine ).[1][2]

Ticket ID: PUR-7AMQ-001 Topic: Recrystallization Solvents & High-Purity Isolation Protocols Status: Resolved Expert: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary: The Solvent Logic

High purity isolation of 7-amino-2-methylquinolin-8-ol is challenging due to its amphoteric nature (basic amine + acidic phenol) and its susceptibility to oxidative degradation (turning from yellow/orange to dark brown/black).[1][2]

Unlike simple organics, this molecule behaves differently based on the pH and oxidative state of your crude material.[2]

Recommended Solvent Systems
Solvent SystemRoleApplication Context
Ethanol (Absolute or 95%) Primary Best for general recrystallization of crude solid that is <90% pure.[1][2]
Ethanol/Water (4:1) Anti-Solvent Used when the product is too soluble in hot absolute ethanol.[2]
2M HCl

Neutralization
Chemical Critical for High Purity. Dissolution in acid allows activated charcoal treatment to remove oxidation byproducts before reprecipitation.[2]
Methanol/Ethyl Acetate Alternative Use if the methyl group (2-position) causes excessive solubility in ethanol.[2]

Decision Matrix: Select Your Protocol

Before heating any solvents, assess your crude material using this decision tree.

PurificationStrategy Start Start: Assess Crude Material ColorCheck Is the Crude Dark Brown/Black? Start->ColorCheck PurityCheck Is Purity > 90% (LC-MS/NMR)? ColorCheck->PurityCheck No (Yellow/Orange) MethodB Method B: Acid-Base Reprecipitation (w/ Charcoal & Antioxidant) ColorCheck->MethodB Yes (Oxidized) MethodA Method A: Direct Recrystallization (Ethanol) PurityCheck->MethodA Yes PurityCheck->MethodB No (Contains Salts/Inorganics) MethodC Method C: Salt Formation (HCl Dihydrate) MethodA->MethodC Optional: For Long Term Storage

Figure 1: Purification Strategy Decision Tree. Select the method based on the oxidation state and initial purity of your crude compound.

Validated Protocols

Method A: Direct Recrystallization (Ethanol)

Best for: Crude material that is already solid, yellow/orange, and free of inorganic salts.[2]

  • Dissolution: Place 1.0 g of crude 7-amino-2-methylquinolin-8-ol in a round-bottom flask. Add Absolute Ethanol (15–20 mL).

  • Heating: Heat to reflux (

    
    ) with stirring.
    
    • Note: If the solid does not dissolve completely, add Ethanol in 2 mL increments.[2] If insolubles persist after 30 mL, filter hot (these are likely inorganic salts).[2]

  • Cooling: Remove from heat and allow to cool slowly to room temperature.

  • Crystallization: Place the flask in an ice bath (

    
    ) for 2 hours.
    
  • Filtration: Collect crystals via vacuum filtration.[2][3][4] Wash with cold Ethanol (

    
    ).[2]
    
  • Drying: Dry under vacuum at

    
    . Avoid high heat in the presence of air to prevent oxidation.[2]
    
Method B: Acid-Base Reprecipitation (The "High Purity" Standard)

Best for: Dark/oxidized samples or crude containing tin/iron residues from reduction steps.

Mechanism: The molecule is amphoteric.[2] Dissolving in acid protonates the amine and pyridine nitrogen, making it water-soluble.[1] This allows you to filter off non-basic impurities and use charcoal to strip oxidation color.[2]

  • Acidification: Suspend crude material in 2M HCl (10 mL per gram). The solid should dissolve to form a yellow/orange solution.[2]

  • De-colorization: Add Activated Charcoal (10 wt%) and stir for 30 minutes at room temperature.

    • Pro-Tip: Add a pinch of Sodium Dithionite (

      
      ) or Ascorbic Acid to the solution as an antioxidant.
      
  • Filtration: Filter through a Celite pad to remove charcoal.[2] The filtrate should be clear yellow.[2]

  • Neutralization: Cool the filtrate to

    
    . Slowly add Ammonium Hydroxide (
    
    
    
    )
    or saturated
    
    
    dropwise while stirring.
  • Precipitation: The product will precipitate as the pH approaches the isoelectric point (pH ~7.0–7.5).[2]

  • Collection: Filter the precipitate, wash copiously with Water (to remove salts) followed by a small amount of cold Ethanol .[2]

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What went wrong?

  • Cause: The temperature dropped too quickly, or the solvent boiling point is higher than the product's melting point (common with impure mixtures).

  • Fix: Re-heat to reflux. Add a "seed crystal" if available.[2] If using Ethanol/Water, slightly increase the Ethanol content.[2] Allow the solution to cool very slowly (wrap the flask in a towel).

Q2: The crystals turn black after drying for a few hours.

  • Cause: Oxidative instability.[2] The 7-amino and 8-hydroxy groups form a redox-active system (quinone-imine formation).[1][2]

  • Fix: You must store this compound under inert gas (Argon/Nitrogen) and in the dark. For long-term stability, convert it to the Dihydrochloride Salt (treat Method A solution with HCl in Dioxane), which is significantly more stable.[2]

Q3: Can I use DMSO or DMF?

  • Advice: Avoid them for recrystallization.[2] While the compound is very soluble in DMSO, recovering it requires adding large amounts of water, which often traps impurities in the precipitating lattice. DMSO is also difficult to remove completely, interfering with NMR analysis.[2]

Q4: Why is my yield low (<50%)?

  • Cause: The "2-methyl" group increases lipophilicity compared to 8-hydroxyquinoline.[1][2] You may be losing product in the mother liquor.[2]

  • Fix: Concentrate the mother liquor by 50% on a rotavap and cool again to harvest a second crop. Note that the second crop is usually less pure.[2]

References

  • BenchChem Technical Support. (2025).[2][4][5] In-Depth Technical Guide: Synthesis and Characterization of 7-Aminoquinolin-8-ol. Retrieved from

  • National Institutes of Health (NIH). (2009). Synthesis and Biological Evaluation of 8-Quinolinamines. Journal of Medicinal Chemistry. Retrieved from

  • Royal Society of Chemistry. (2014).[2] Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors. Retrieved from

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from

  • Google Patents. (2010).[2] Preparation method of 2-methyl-8-aminoquinoline (CN101602723B).[1][2][6] Retrieved from

Sources

minimizing background fluorescence in 7-amino-8-hydroxyquinaldine assays

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers utilizing 7-amino-8-hydroxyquinaldine (7-AHQ) based assays.

Executive Summary & Mechanism of Action

Why is your background high? Unlike standard coumarin-based fluorophores (e.g., AMC, 4-MU), 7-amino-8-hydroxyquinaldine (7-AHQ) derivatives possess a unique chemical liability: Chelation-Enhanced Fluorescence (CHEF) .

While 7-AHQ is an excellent leaving group for proteolytic or glycosidic assays due to its large Stokes shift, the 8-hydroxyquinoline moiety is a potent chelator of divalent cations (


, 

,

,

).
  • The Trap: Trace metals in non-ultrapure water or biological matrices (serum/lysates) can bind to the unreacted substrate or the background fluorophore, causing high baseline fluorescence even in the absence of enzymatic activity.

  • The Solution: Minimizing background requires a tripartite approach: rigorous metal sequestration (EDTA/EGTA), pH control to manage the phenolate/phenol equilibrium, and optical correction for the Inner Filter Effect (IFE).

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the source of your background noise.

TroubleshootingLogic Start High Background Detected CheckBlank Check Substrate Blank (Buffer + Substrate, No Enzyme) Start->CheckBlank IsBlankHigh Is Blank Fluorescence High? CheckBlank->IsBlankHigh CheckBuffer Add 1-5 mM EDTA to Buffer IsBlankHigh->CheckBuffer Yes CheckMatrix Check Biological Matrix (Lysate/Serum alone) IsBlankHigh->CheckMatrix No DidSignalDrop Did Signal Drop? CheckBuffer->DidSignalDrop MetalContam Cause: Metal Contamination (Trace Zn/Mg/Al in water/buffer) DidSignalDrop->MetalContam Yes (Significant Drop) SubstrateHydrolysis Cause: Spontaneous Hydrolysis or Impure Substrate DidSignalDrop->SubstrateHydrolysis No (Signal Stable) IsMatrixHigh Is Matrix Signal High? CheckMatrix->IsMatrixHigh AutoFluor Cause: Matrix Autofluorescence (NADH, Flavin, Proteins) IsMatrixHigh->AutoFluor Yes IFE Cause: Inner Filter Effect (High Absorbance) IsMatrixHigh->IFE No (But Linear Range Lost)

Figure 1: Decision matrix for isolating the root cause of background fluorescence in 7-AHQ assays.

Core Optimization Modules

Module A: The Metal Ion Artifact (Trace Metal Sequestration)

The 8-hydroxyquinoline scaffold is historically used to detect metals.[1][2] If your assay measures enzyme activity, trace metals are your enemy.

The Causality: The 8-hydroxyl and the ring nitrogen form a bidentate pocket.[1] Binding a metal rigidifies the molecule, reducing non-radiative decay (vibrational relaxation) and dramatically increasing Quantum Yield (


).

Protocol Adjustment:

  • Buffer Preparation: Use only Ultrapure Water (18.2 MΩ·cm) . Standard deionized water often contains sufficient

    
     to activate fluorescence.
    
  • Chelator Addition: Incorporate 1–5 mM EDTA or EGTA in your assay buffer.

    • Note: If your enzyme is metalloprotease (e.g., MMPs requiring

      
      ), you cannot add EDTA during the reaction. Instead, perform a Kinetic Read  and add EDTA only in the Stop Solution  to quench metal-induced background before the final read.
      
Module B: pH and Protonation State

7-AHQ fluorescence is pH-dependent due to the phenolic hydroxyl group (


).
  • Acidic pH (< 6.0): Protonated form. Low fluorescence.[3][4][5]

  • Neutral/Basic pH (7.0 - 10.0): Phenolate anion form. High fluorescence.[4][5][6][7]

Troubleshooting Table: pH Effects

ObservationProbable CauseCorrective Action
High Background at pH > 8.5 Substrate instability (autohydrolysis)Lower assay pH to 7.0–7.5; use a "Stop Solution" at pH 10 only for the final read.
Low Signal at pH < 6.5 Fluorophore protonation (quenching)Ensure read takes place in alkaline conditions.
Drifting Baseline Inadequate buffering capacityIncrease buffer concentration (e.g., 50mM to 100mM HEPES).
Module C: Optical Physics (Inner Filter Effect)

If you are using high concentrations of substrate (


) or crude lysates, the excitation light may be absorbed before reaching the center of the well (Primary IFE), or the emission light may be re-absorbed (Secondary IFE).

Correction Protocol:

  • Measure the Absorbance (OD) of your sample at the Excitation (

    
    ) and Emission (
    
    
    
    ) wavelengths.
  • If

    
    , apply the following correction factor to your fluorescence data:
    
    
    
    
    • Where

      
       is corrected fluorescence and 
      
      
      
      is observed fluorescence.

Standardized Assay Protocol (Low-Background)

This protocol is designed for a generic hydrolase assay releasing 7-AHQ.

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM EDTA (if enzyme tolerates).

  • Stop Solution: 100 mM Glycine-NaOH (pH 10.0), 10 mM EDTA.

  • Substrate: 7-AHQ conjugated peptide/sugar (dissolved in DMSO).

Workflow:

  • Substrate Dilution: Dilute substrate stock into Assay Buffer. Crucial: Keep DMSO < 2% final concentration to prevent solvent-induced quenching.

  • Plate Setup:

    • Blank: Buffer + Substrate (No Enzyme).

    • Standard: Free 7-AHQ titration (0 - 10

      
      ).
      
    • Sample: Buffer + Substrate + Enzyme/Lysate.

  • Incubation: Incubate at

    
     for optimized time (kinetic mode preferred).
    
  • Termination: Add Stop Solution (1:1 ratio).

    • Why? The pH shift to 10.0 maximizes the fluorescence of the released 7-AHQ, while the high EDTA strips any interfering metals from the unhydrolyzed substrate background.

  • Detection:

    • 
      : 360 nm (bandwidth 9 nm)
      
    • 
      : 450 nm (bandwidth 20 nm)
      
    • Gain: Set gain using the highest standard (10

      
      ), aiming for 80% saturation.
      

Frequently Asked Questions (FAQ)

Q1: My "No Enzyme" blank increases fluorescence over time. Why? A: This indicates spontaneous hydrolysis of the substrate. This is common in ester-linked substrates at high pH or high temperature.

  • Fix: Store substrate stocks in anhydrous DMSO at -20°C. Lower the assay temperature or pH during the incubation phase, then raise pH only for the readout.

Q2: Can I use 7-AHQ assays for metalloproteases (MMPs)? A: Yes, but you must omit EDTA from the reaction buffer (as it kills the enzyme).

  • Fix: Use "Trace Metal Grade" buffers. Add a high concentration of EDTA (10 mM) only in the Stop Solution. This stops the reaction and simultaneously chelates background metals to normalize the read.[5]

Q3: The signal is non-linear at high enzyme concentrations. A: You are likely encountering the Inner Filter Effect or Substrate Depletion .[5]

  • Fix: Check if the substrate absorbance at 360 nm is > 0.1 OD.[5] If so, dilute the sample or use the correction formula provided in Module C.

Q4: How does 7-AHQ compare to AMC (7-amino-4-methylcoumarin)? A: 7-AHQ generally has a slightly red-shifted emission and better solubility in some organic modifications. However, it is significantly more sensitive to metal ion interference than AMC. If your lab water quality is poor, AMC is more robust; if you need specific spectral properties, 7-AHQ is superior.

References

  • BenchChem. (2025).[3][8] A Comparative Guide: 7-Aminoquinolin-8-ol vs. 8-Hydroxyquinoline as Selective Metal Sensors. Retrieved from

  • Friganović, T., & Šakić, D. (2022).[5] Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry. Retrieved from

  • Molecular Devices. (n.d.). Determining the Signal-to-Noise Ratio and Optimal Photomultiplier Gain Setting. Retrieved from

  • Zhang, L., et al. (2005).[1][9] 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. Journal of the American Chemical Society. Retrieved from

  • Kazi, T., et al. (2000). Analytical Investigation of Fluorescent Complexes of Valine-8-hydroxyquinoline and Valine-8-hydroxyquinaldine. Pakistan Journal of Biological Sciences. Retrieved from

Sources

Validation & Comparative

High-Purity vs. Technical Grade 7-Amino-2-methylquinolin-8-ol: A Comparative 1H NMR Spectrum Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Hydroxyquinoline derivatives, specifically 7-amino-2-methylquinolin-8-ol (CAS: 738523-55-2), serve as privileged scaffolds in modern drug discovery. Due to their potent bidentate metal-chelating properties, these compounds are critical in synthesizing therapeutics targeting multidrug-resistant cancer, neurodegenerative diseases, and severe fungal infections ()[1].

However, the efficacy of these downstream active pharmaceutical ingredients (APIs) is heavily dependent on the structural and isomeric purity of the starting materials. Commercial sourcing often yields "Technical Grade" materials containing unreacted precursors or regioisomers that disrupt stoichiometric metal coordination. This guide objectively compares the performance of High-Purity Pharmaceutical Reference Standards against standard Technical Grade alternatives, utilizing high-resolution 1H NMR spectroscopy as the primary self-validating analytical tool.

Product Performance Comparison Matrix

To ensure reproducible pharmacokinetics and optimal chelation in downstream synthesis, the starting material must meet stringent purity criteria. The table below summarizes the quantitative differences between the two grades.

Analytical ParameterHigh-Purity Reference StandardTechnical Grade AlternativeValidation Method
Absolute Purity > 99.5% ~ 95.0%qNMR (Maleic Acid IS)
Isomeric Impurities Not DetectedUp to 2.5% (e.g., 5-amino isomer)2D NMR (HSQC/HMBC)
Unreacted Precursors < 0.1%~ 1.5% (7-nitro intermediate)LC-MS / 1H NMR
Moisture Content < 0.2%< 1.0%Karl Fischer Titration
Downstream Impact Predictable metal stoichiometryVariable chelation efficacyin vitro Bioassay

1H NMR Spectral Elucidation & Causality

Understanding the 1H NMR spectrum of 7-amino-2-methylquinolin-8-ol requires analyzing the electronic push-pull dynamics of the quinoline core ()[2]. The nitrogen atom at position 1 acts as an electron-withdrawing group, while the substituents at C7 (-NH2) and C8 (-OH) act as powerful electron donors.

Predicted 1H NMR Assignments (600 MHz, DMSO-d6):

  • C8-OH (~9.50 ppm, br s, 1H): Highly deshielded due to the electronegative oxygen and its participation in intramolecular hydrogen bonding with the quinoline nitrogen.

  • C4-H (~8.10 ppm, d, J = 8.4 Hz, 1H): Appears furthest downfield among the carbon-bound protons. It is deshielded by the magnetic anisotropy of the adjacent ring and the electron-withdrawing nature of the quinoline core.

  • C3-H (~7.35 ppm, d, J = 8.4 Hz, 1H): Exhibits standard ortho-coupling to C4-H.

  • C5-H (~7.15 ppm, d, J = 8.8 Hz, 1H): Ortho-coupled to C6-H. It remains relatively unaffected by the amino group as it sits in the meta position relative to C7.

  • C6-H (~6.95 ppm, d, J = 8.8 Hz, 1H): Crucial Diagnostic Peak. This proton is strongly shielded by the electron-donating ortho-NH2 group (+M mesomeric effect), which pushes electron density directly onto the C6 carbon, shifting its resonance significantly upfield.

  • C7-NH2 (~5.50 ppm, br s, 2H): Amine protons, exchangeable upon the addition of D2O.

  • C2-CH3 (~2.65 ppm, s, 3H): The methyl group attached to the electron-deficient heteroaromatic ring.

Diagnostic Note for Impurities: In Technical Grade samples, the presence of the 5-amino regioisomer will invert the shielding dynamics, causing the C6-H peak to shift downfield and the C4-H peak to split differently, immediately flagging a compromised batch.

Self-Validating qNMR Experimental Protocol

To objectively prove the >99.5% purity of the Reference Standard, a Quantitative NMR (qNMR) workflow must be employed. This protocol is designed as a self-validating system, ensuring that integration values are absolute rather than relative.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10.0 mg of 7-amino-2-methylquinolin-8-ol and ~5.0 mg of NIST-traceable Maleic acid (Internal Standard) using a calibrated microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of high-purity DMSO-d6 (99.9 atom % D).

    • Causality: DMSO-d6 is selected over CDCl3 to fully solubilize the polar, zwitterionic-like character of the amino-quinolinol. Furthermore, it slows down the proton exchange rate, allowing the -NH2 and -OH signals to be clearly observed and distinguished from ambient moisture.

  • Acquisition Parameters: Acquire the 1H NMR spectrum at 600 MHz using a 90° excitation pulse. Set the relaxation delay (D1) to 30 seconds.

    • Causality: A 30s delay ensures complete longitudinal relaxation (

      
      ) of all protons. Failing to allow full relaxation results in truncated signal integration for protons with long 
      
      
      
      times, artificially skewing the purity mass balance.
  • Processing & Integration: Apply a 0.3 Hz line broadening function, phase the spectrum manually, and apply a rigorous baseline correction. Integrate the Maleic acid singlet (6.26 ppm, 2H) against the isolated C4-H doublet (8.10 ppm, 1H) of the target compound.

qNMR_Workflow S1 Sample Preparation (7-amino-2-methylquinolin-8-ol + DMSO-d6) S2 Add Internal Standard (Traceable Maleic Acid) S1->S2 S3 1H NMR Acquisition (600 MHz, D1=30s, NS=16) S2->S3 S4 Spectral Processing (Phase & Baseline Correction) S3->S4 S5 Signal Integration (Target: C4-H at 8.10 ppm vs IS) S4->S5 S6 Absolute Purity Calculation (Mass Balance Validation) S5->S6

Step-by-step quantitative 1H NMR (qNMR) workflow for validating structural purity.

The Impact of Impurities on Drug Development

Why does a 4.5% difference in purity matter? In the synthesis of Mannich base derivatives targeting multidrug-resistant (MDR) cancers ()[3], the 8-hydroxyquinoline core acts as a bidentate chelator (binding Cu2+, Zn2+, Fe3+) to disrupt metalloenzyme function.

If a Technical Grade batch containing the 5-amino regioisomer or unreduced 7-nitro intermediate is used, the steric geometry of the binding pocket is fundamentally altered. This drastically reduces the chelation stability constant, leading to unpredictable pharmacokinetics, reduced efficacy, and severe off-target cytotoxicity during in vitro assays.

Impurity_Impact I1 Technical Grade (Contains 5-amino isomer) I2 Competitive Chelation (Altered Metal Binding) I1->I2 I3 Off-Target Bioactivity (Reduced Efficacy) I2->I3 P1 High-Purity Grade (>99.5% Isomeric Purity) P2 Specific Target Binding (Optimal Chelation) P1->P2 P3 Predictable Pharmacokinetics (High Efficacy) P2->P3

Logical relationship between isomeric purity, metal chelation, and downstream pharmacological efficacy.

Conclusion

For analytical chemists and formulators, the initial cost savings of Technical Grade 7-amino-2-methylquinolin-8-ol are rapidly negated by the labor required for downstream chromatographic purification and the risk of failed bioassays. Utilizing a High-Purity Reference Standard, validated via the rigorous qNMR protocols outlined above, ensures structural integrity, predictable stoichiometry, and reliable drug development outcomes.

References

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]

  • Oliver, A., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13224, 2-Methyl-8-hydroxyquinoline.[Link]

Sources

Comparative Zinc Binding Affinity: 8-Hydroxyquinoline vs. 7-Amino-2-Methyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As metalloenzyme inhibitors and ionophores gain traction in neurodegenerative and oncological drug development, the 8-hydroxyquinoline (8-HQ) scaffold has emerged as a privileged structure[1]. However, fine-tuning the thermodynamic stability and kinetic exchange rates of these chelators is critical to prevent off-target metal stripping.

This guide provides an in-depth mechanistic comparison of the zinc (Zn²⁺) binding affinity of the parent 8-HQ ligand against its sterically and electronically modified counterpart, the 7-amino-2-methyl derivative. By understanding the causality behind these structural modifications, researchers can rationally design next-generation zinc ionophores.

Mechanistic Analysis: The Causality of Binding

The interaction between 8-HQ derivatives and Zn²⁺ is governed by a delicate balance of orbital overlap, steric geometry, and electronic density.

The Parent Scaffold: 8-Hydroxyquinoline (8-HQ)

Unsubstituted 8-HQ acts as a bidentate ligand, coordinating Zn²⁺ via its pyridine nitrogen (N1) and phenolate oxygen (O8) to form a highly stable five-membered chelate ring. Because there is no steric bulk adjacent to the donor atoms, multiple ligands can easily pack around the metal center. In aqueous physiological conditions, 8-HQ typically forms a 1:2 (Zn:Ligand) complex with an ideal tetrahedral or distorted octahedral geometry, yielding a remarkably high overall stability constant (


)[2].
The Steric Penalty: 2-Methyl Substitution

Introducing a methyl group at the C2 position (adjacent to the N1 donor) creates severe steric hindrance[3]. When a 2-methyl-8-HQ molecule coordinates to Zn²⁺, the bulky methyl group physically clashes with the hydration sphere or with a second coordinating ligand. This steric repulsion forces the Zn-N bond to elongate and distorts the complex away from its preferred geometry. Consequently, the thermodynamic stability of the complex drops significantly, and the formation of higher-order complexes (like 1:3) is entirely blocked[3].

The Electronic Modulator: 7-Amino Substitution

The addition of an amino group at the C7 position (ortho to the O8 hydroxyl) introduces strong electron-donating properties via resonance. This increases the electron density on the phenolate oxygen and raises the pKa of the hydroxyl proton. While this strengthens the O-Zn bond, the 7-amino group also introduces new hydrogen-bonding capabilities. Interestingly, 7-amino-8-HQ derivatives have been observed to break traditional 1:2 stoichiometry, sometimes driving the self-assembly of unique trinuclear hexa-helical (6:3) complexes[4].

Synthesis of Effects: 7-Amino-2-Methyl-8-HQ

In the combined 7-amino-2-methyl derivative, we see a "push-pull" dynamic. The steric hindrance of the 2-methyl group dominates the overall association constant (


), weakening the primary N-Zn coordination. However, the 7-amino group partially compensates by strengthening the O-Zn interaction and providing unique photophysical properties, such as a distinct red-shifted fluorescence upon metal binding.

MechanisticComparison cluster_8HQ 8-Hydroxyquinoline (8-HQ) cluster_Deriv 7-Amino-2-Methyl-8-HQ HQ_N N1 & O8 Donors (Unobstructed) HQ_Zn Ideal Zn²⁺ Chelation (1:2 Stoichiometry) HQ_N->HQ_Zn High Affinity (log β ~18.8) Deriv_Me 2-Methyl Group (Steric Hindrance) Deriv_Zn Distorted Zn²⁺ Binding (Altered Stoichiometry) Deriv_Me->Deriv_Zn Weakens N-Zn Bond Deriv_Am 7-Amino Group (Electron Donating) Deriv_Am->Deriv_Zn Increases O-Zn Density

Fig 1: Mechanistic divergence in Zn²⁺ binding between 8-HQ and its sterically hindered derivative.

Quantitative Data Comparison

The following table summarizes the structural and thermodynamic impact of these substitutions on Zn²⁺ binding.

CompoundPrimary Zn:L StoichiometryRelative Zn²⁺ AffinitySteric Hindrance (N1)Electronic Effect (O8)Key Photophysical Feature
8-Hydroxyquinoline 1:2Very High (

)
NoneBaselineStrong green emission (~510 nm)
2-Methyl-8-HQ 1:2 (Distorted)ModerateHighBaselineLower quantum yield due to distortion
7-Amino-8-HQ 1:2 or 6:3 (Helical)HighNoneIncreased DensityRed-shifted emission, H-bonding
7-Amino-2-Methyl-8-HQ 1:1 or 1:2 (Distorted)Moderate-LowHighIncreased DensityHighly tunable solvatochromism

Experimental Methodology: Self-Validating Titration Protocol

To accurately compare the binding affinities (


) of these derivatives, researchers must utilize a self-validating spectroscopic system. The protocol below uses UV-Vis and Fluorescence titration, ensuring that ionic strength and pH are strictly controlled to prevent artifactual metal precipitation.
Reagents & Buffer Preparation
  • Buffer : 50 mM HEPES, pH 7.4. (Causality: Phosphate buffers like PBS must be strictly avoided, as Zn²⁺ will precipitate as insoluble zinc phosphate, artificially inflating the apparent binding affinity).

  • Ionic Strength : Add 0.1 M KCl to the buffer. (Causality: Maintains constant activity coefficients throughout the titration).

  • Ligand Stock : 1 mM in DMSO.

  • Titrant : 1 mM ZnSO₄ in Milli-Q water.

Step-by-Step Workflow
  • Cuvette Preparation : Dilute the ligand stock into the HEPES buffer to a final working concentration of 10 µM (final DMSO concentration

    
     1% to prevent solvent-induced structural artifacts).
    
  • Baseline Measurement : Record the baseline UV-Vis absorption (typically 250–400 nm) and Fluorescence emission spectra of the free ligand.

  • Titration : Add ZnSO₄ titrant in 1 µM to 5 µM aliquots (from 0 up to 50 µM total Zn²⁺).

  • Equilibration : Allow exactly 2 minutes of stirring at 25°C after each addition to ensure thermodynamic equilibrium.

  • Data Acquisition : Record spectra after each addition.

    • Self-Validation Check: Look for clear isosbestic points in the UV-Vis spectra. The presence of tight isosbestic points guarantees that only two primary absorbing species (Free Ligand and Zn-Ligand complex) are in equilibrium, validating the purity of the binding event[5].

  • Isotherm Analysis : Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration. Fit the saturation curve to a 1:1 or 1:2 binding model using non-linear regression (e.g., the Ryan-Weber equation) to extract the dissociation constant (

    
    ).
    

ExperimentalWorkflow Step1 1. Buffer Preparation (50 mM HEPES, pH 7.4, 0.1 M KCl) Step2 2. Ligand Equilibration (10 µM Ligand in 1% DMSO) Step1->Step2 Step3 3. Zn²⁺ Titration (0 - 50 µM ZnSO₄ Aliquots) Step2->Step3 Step4 4. Spectroscopic Readout (UV-Vis & Fluorescence Emission) Step3->Step4 Step5 5. Isotherm Analysis (Non-linear Regression for Kd) Step4->Step5

Fig 2: Self-validating spectroscopic workflow for determining zinc-ligand dissociation constants.

Conclusion

The transition from 8-hydroxyquinoline to its 7-amino-2-methyl derivative represents a shift from a raw, high-affinity metal chelator to a highly tunable, sterically gated ionophore. While the 2-methyl group deliberately weakens the overall thermodynamic stability by distorting the coordination geometry[3], the 7-amino group enriches the electronic profile of the phenolate oxygen[4]. For drug development professionals, this means the 7-amino-2-methyl derivative is less likely to indiscriminately strip structural zinc from essential metalloproteins, making it a safer, more selective candidate for targeted ionophore therapies.

References

1.[1] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC", National Institutes of Health (NIH). Available at: [Link] 2.[6] "Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC", National Institutes of Health (NIH). Available at: [Link] 3.[5] "Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC", National Institutes of Health (NIH). Available at: [Link] 4.[4] "Zinc(II) complexes of amide- and urea-substituted 8-hydroxyquinolines", ResearchGate. Available at: [Link] 5.[2] "Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study", ACS Omega. Available at: [Link] 6.[3] "Steric Effect in Metal Complexes", Goa University. Available at: [Link]

Sources

mass spectrometry fragmentation patterns of 7-amino-2-methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 7-amino-2-methylquinolin-8-ol (C₁₀H₁₀N₂O), a functionalized 8-hydroxyquinoline derivative. As a structural analog to the metal-chelating agent 8-hydroxyquinoline (8-HQ), this compound exhibits unique ionization behaviors driven by the basicity of the 7-amino group and the steric influence of the 2-methyl substituent.

Key Findings:

  • Dominant Ionization: ESI(+) yields a stable [M+H]⁺ at m/z 175.09 .

  • Primary Fragmentation: Unlike unsubstituted 8-HQ (which loses CO), the 7-amino derivative preferentially undergoes deamination (-17 Da, NH₃) due to the ortho-amino/hydroxyl interaction, followed by ring contraction.

  • Differentiation: The 2-methyl group suppresses the C2-proton loss often seen in quinolines, serving as a diagnostic marker against non-methylated isomers.

Structural Basis & Ionization Logic

To interpret the spectrum accurately, one must understand the competing protonation sites. The molecule contains three ionizable centers:

  • Pyridine Nitrogen (N1): The standard protonation site for quinolines (pKa ~5-6).

  • Exocyclic Amine (7-NH₂): Increases basicity significantly; likely the primary site of protonation in the gas phase or facilitates proton transfer to N1.

  • Phenolic Oxygen (8-OH): Acidic moiety, but participates in intramolecular H-bonding with N1 or 7-NH₂.

Comparative Ionization Efficiency (ESI+)

The introduction of the electron-donating amino group makes the target molecule significantly more ionizable than its predecessors.

CompoundStructure[M+H]⁺ (m/z)Ionization Efficiency (ESI+)Primary Neutral Loss
7-Amino-2-methylquinolin-8-ol Target 175.09 Very High (Amino-assisted)-17 (NH₃)
2-Methyl-8-quinolinolAnalog160.08High-18 (H₂O) / -28 (CO)
8-Hydroxyquinoline (8-HQ)Standard146.06Moderate-28 (CO)
5-Amino-8-hydroxyquinolineIsomer175.09Very High-17 (NH₃)

Technical Note: The 2-methyl group induces a steric clash that may slightly reduce solvation in the ESI droplet compared to the 5-amino isomer, but it enhances lipophilicity, improving surface activity during the electrospray process.

Fragmentation Pathway Analysis

The fragmentation of 7-amino-2-methylquinolin-8-ol follows a specific "stripping" mechanism where peripheral groups are lost before the stable quinoline core degrades.

Pathway A: The "Ortho-Effect" Deamination (Dominant)

The proximity of the 7-amino and 8-hydroxyl groups facilitates a proton transfer, leading to the expulsion of ammonia.

  • Precursor: m/z 175

  • Transition: Loss of NH₃ (17 Da)

  • Product: m/z 158 (A quinone-methide-like radical cation or benzoxazole rearrangement).

Pathway B: Phenolic Degradation (Competitive)

Similar to 8-HQ, the phenolic ring can contract.

  • Transition: Loss of CO (28 Da)

  • Product: m/z 147 (Amino-indolic cation).

Pathway C: Core Collapse

High-energy collision (CE > 35 eV) breaks the heterocyclic ring.

  • Transition: Loss of HCN (27 Da) from the pyridine ring.

Visualization of Fragmentation Logic

The following diagram illustrates the specific fragmentation cascade, highlighting the difference between the target and the standard 8-HQ pathway.

FragmentationPathway cluster_legend Pathway Legend Parent [M+H]+ m/z 175.09 (Parent Ion) Frag1 [M+H - NH3]+ m/z 158.06 (Deamination) Parent->Frag1 - NH3 (17 Da) (Primary Path) Frag2 [M+H - CO]+ m/z 147.09 (Phenolic Loss) Parent->Frag2 - CO (28 Da) (Minor Path) Frag3 m/z 130.06 (Ring Contraction) Frag1->Frag3 - CO (28 Da) Frag4 m/z 103.05 (Pyridinic Collapse) Frag2->Frag4 - HCN + H loss Frag3->Frag4 - HCN (27 Da) key Blue: Parent | Red: Dominant Fragment | Yellow: Competitive Fragment

Figure 1: Proposed MS/MS fragmentation pathway for 7-amino-2-methylquinolin-8-ol. The loss of ammonia (m/z 158) is the diagnostic step differentiating it from non-amino analogs.

Experimental Protocol (LC-MS/MS)

To reproduce these results or validate the compound in biological matrices (e.g., plasma, cell lysate), use the following standardized protocol.

Method Parameters
ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm)Retains moderately polar quinolines; 2-methyl group aids retention.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures full protonation of the basic quinoline nitrogen.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatic amines than Methanol.
Ion Source Electrospray Ionization (ESI) PositiveQuinolines are "proton sponges"; ESI+ is 100x more sensitive than ESI-.
Collision Energy Ramp 15 - 45 eVLow energy preserves the [M+H]+; high energy reveals the HCN core cleavage.
Step-by-Step Workflow

Workflow Sample Sample Prep (Protein Precip.) LC LC Separation (C18 Column) Sample->LC Ion ESI Source (+3.5 kV) LC->Ion Q1 Q1 Filter (m/z 175.1) Ion->Q1 CID Collision Cell (N2 Gas) Q1->CID Q3 Q3 Scan (Product Ions) CID->Q3

Figure 2: LC-MS/MS Workflow for targeted detection.

Application in Drug Discovery[1]

Why monitor this specific fragmentation?

  • Metabolite Identification: If you are developing 8-hydroxyquinoline-based drugs (e.g., for Alzheimer's or cancer), the appearance of m/z 175 suggests metabolic amination (rare) or reduction of a nitro-precursor.

  • Isomer Differentiation:

    • 7-amino isomer (Target): Strong m/z 158 (Ortho-effect loss of NH₃).

    • 5-amino isomer: Weaker m/z 158; stronger m/z 147 (CO loss) because the amine is distal to the hydroxyl, making the "ortho-stripping" less energetically favorable.

  • Chelation Artifacts: In the presence of Fe(III) or Cu(II), the [M+H]⁺ signal may vanish, replaced by [M+Metal] complexes. Always use EDTA in the mobile phase if peak tailing occurs.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Methyl-8-quinolinol. NIST Standard Reference Database.[1] Link

  • Reeves, K. L., et al. (2008). Use of diagnostic neutral losses for structural information on unknown aromatic metabolites. Rapid Communications in Mass Spectrometry. Link

  • BenchChem. (2025).[2][3] Application Notes and Protocols for the Mass Spectrometry of Quinoline Derivatives. Link

  • PubChem. (2025).[4][5] Compound Summary: 2-Amino-8-quinolinol.[4] National Library of Medicine. Link

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Technical Comparison Guide: Metal-Induced Spectral Modulation of 7-Amino-2-methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the spectral behavior of 7-amino-2-methylquinolin-8-ol , a specialized derivative of the classic chelator 8-hydroxyquinoline (8-HQ). Unlike the parent molecule, this derivative incorporates two critical structural modifications: an electron-donating amino group at the C7 position and a sterically demanding methyl group at the C2 position.

Key Value Proposition:

  • Red-Shifted Absorption: The C7-amino group induces a bathochromic shift, moving excitation wavelengths away from the UV region, which is advantageous for biological applications to minimize autofluorescence and photodamage.

  • Steric Selectivity: The C2-methyl group hinders the formation of saturated tris-complexes (e.g.,

    
    ) with small trivalent ions like 
    
    
    
    , thereby altering selectivity profiles compared to standard 8-HQ.

Mechanism of Action & Spectral Theory

To interpret UV-Vis shifts correctly, one must understand the electronic and steric drivers governing this molecule.

Electronic Modulation (The C7-Amino Effect)

The parent 8-HQ scaffold exhibits absorption maxima typically around 240 nm and 300–320 nm. The introduction of an amino group (


) at position 7 acts as a strong auxochrome.
  • Intramolecular Charge Transfer (ICT): The lone pair on the amino nitrogen donates electron density into the quinoline

    
    -system. This raises the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap.
    
  • Result: A distinct red shift (bathochromic shift) in the absorption spectrum of the free ligand compared to 8-HQ.

Chelation & Steric Control (The C2-Methyl Effect)

Upon metal binding, the ligand coordinates via the pyridyl nitrogen and the phenolate oxygen.

  • Chelation-Enhanced Fluorescence (CHEF): Metal binding rigidifies the structure, reducing non-radiative decay (vibrational relaxation) and typically enhancing fluorescence.[1]

  • Steric Hindrance: The methyl group at C2 creates steric clash near the coordination center. This prevents the formation of crowded octahedral

    
     complexes (common with 
    
    
    
    and 8-HQ), favoring lower stoichiometry (
    
    
    or
    
    
    ) or distorted geometries. This is a critical feature for designing sensors that distinguish between ions of similar charge but different ionic radii (e.g.,
    
    
    vs.
    
    
    ).
Signaling Pathway Diagram

Signaling_Pathway cluster_mech Mechanism Ligand Free Ligand (7-amino-2-methylquinolin-8-ol) Complex Metal-Ligand Complex (Rigidified Structure) Ligand->Complex Coordination (N, O) ICT ICT Process (Amino -> Quinoline) Ligand->ICT Steric Steric Filter (C2-Methyl Group) Ligand->Steric Metal Metal Ion (Zn2+, Cu2+, etc.) Metal->Complex Signal Optical Response (Red Shift + CHEF) Complex->Signal ICT & PET Inhibition

Caption: Mechanism of signal generation showing the convergence of chelation and structural features (ICT and Steric filtering) to produce specific optical outputs.

Comparative Performance Analysis

The following table contrasts 7-amino-2-methylquinolin-8-ol with its primary alternatives.

Table 1: Spectral and Functional Comparison

Feature7-Amino-2-methylquinolin-8-ol 8-Hydroxyquinoline (8-HQ) 2-Methyl-8-quinolinol
Primary Auxochrome Amino (-NH2) at C7NoneMethyl at C2 (Weak)
Absorption

(Free)
~330–350 nm (Red-shifted)~300–320 nm~300–325 nm
Metal-Bound Shift Bathochromic (~30–60 nm) Bathochromic (~20–40 nm)Bathochromic
Selectivity Driver Steric + Electronic Affinity only (Hard/Soft acid theory)Steric (C2-Methyl)
Al(III) Binding Hindered / Altered Stoichiometry Strong (Forms

)
Hindered (No

)
Fluorescence Response High (Turn-On via CHEF)Weak (in water), High (in organic)Moderate
Primary Application Selective Zn/Mg sensing; Bio-imagingGeneral metal extraction; OLEDsSelective extraction

Analysis of Data Trends:

  • Zn(II) Binding: Expect a shift of the absorption maximum from ~340 nm (free) to ~380–410 nm (bound). The isosbestic point observed during titration confirms the equilibrium between free and bound species.

  • Cu(II) Binding: Often results in fluorescence quenching (Turn-Off) due to the paramagnetic nature of copper, despite the UV-Vis absorption shift.

  • Mg(II) Binding: Similar to Zn(II) but typically requires higher concentrations or basic pH due to lower affinity compared to transition metals.

Experimental Protocol: UV-Vis Titration

This protocol validates the metal-binding capacity and determines the dissociation constant (


).

Objective: Quantify the spectral shift and binding affinity of 7-amino-2-methylquinolin-8-ol with


.
Materials
  • Ligand Stock: 1 mM 7-amino-2-methylquinolin-8-ol in DMSO (freshly prepared).

  • Metal Stock: 10 mM

    
     or 
    
    
    
    in HEPES buffer (10 mM, pH 7.4).
  • Buffer: HEPES (10 mM, pH 7.4) or Tris-HCl. Avoid phosphate buffers if precipitation is a risk.

  • Blank: Solvent + Buffer without ligand.

Workflow Diagram

Experimental_Workflow Start Start: Prepare Stocks (Ligand in DMSO, Metal in Buffer) Baseline Measure Free Ligand Spectrum (300 - 600 nm) Start->Baseline Titration Add Metal Aliquots (0.1 - 2.0 equivalents) Baseline->Titration Equilibrate Equilibrate (2 min) Mix thoroughly Titration->Equilibrate Measure Record Absorbance Note Lambda_max shift Equilibrate->Measure Loop Repeat until Saturation Measure->Loop Loop->Titration Not Saturated Analyze Data Analysis (Benesi-Hildebrand Plot) Loop->Analyze Saturated

Caption: Step-by-step workflow for UV-Vis titration to determine metal binding constants.

Detailed Procedure
  • Baseline Scan: Dilute the Ligand Stock into the Buffer to a final concentration of 10–20

    
     in a quartz cuvette (Total volume 3 mL). Record the UV-Vis spectrum (200–600 nm) against the buffer blank.
    
  • Titration: Add small aliquots (e.g., 1–5

    
    ) of the Metal Stock to the cuvette.
    
  • Equilibration: Mix by inversion or magnetic stirring for 2 minutes.

  • Measurement: Record the spectrum after each addition.

  • Endpoint: Continue additions until the spectral changes (absorbance at new

    
    ) plateau. This indicates saturation of the binding sites.
    
Data Analysis (Self-Validation)
  • Isosbestic Points: The presence of clear isosbestic points (wavelengths where absorbance remains constant) confirms a clean conversion between two species (Free Ligand

    
     Complex) without side reactions or precipitation.
    
  • Binding Constant (

    
    ):  Plot 
    
    
    
    vs.
    
    
    (Benesi-Hildebrand plot). A linear fit validates 1:1 stoichiometry; deviations suggest 1:2 or higher order complexes.

References

  • BenchChem. Application Notes and Protocols for In Vitro 8-Hydroxyquinoline Metal Chelation Assay.Link

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157-1178.

  • Cipurković, A., et al. (2021). "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity." Open Journal of Applied Sciences, 11, 1-10.

  • PubChem. Compound Summary: 2-Methyl-8-quinolinol.[2] National Library of Medicine. Link

  • Pape, V.F.S., et al. (2016). "Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases." Molecules, 21(1), 1-16.

Sources

selectivity of 7-amino-2-methylquinolin-8-ol for Mg2+ vs Al3+ ions

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Selectivity of 7-Amino-2-methylquinolin-8-ol for Mg²⁺ vs Al³⁺

Executive Summary

7-Amino-2-methylquinolin-8-ol represents a specialized evolution of the classic 8-hydroxyquinoline (8-HQ) chelator scaffold. While the parent compound (8-HQ) is a broad-spectrum chelator that binds both Magnesium (Mg²⁺) and Aluminum (Al³⁺) with high affinity, the 7-amino-2-methyl derivative introduces a precise structural "gatekeeper" mechanism.

This guide details how the 2-methyl substituent acts as a steric filter to exclude Al³⁺ binding, while the 7-amino group enhances the photometric or fluorometric response via Intramolecular Charge Transfer (ICT). This dual-modification creates a probe highly selective for Mg²⁺ (and Zn²⁺) in matrices containing Al³⁺, resolving a common interference challenge in metallomics and bio-imaging.

Chemical Basis of Selectivity

The selectivity of this probe is not accidental; it is a direct consequence of coordination geometry and steric hindrance.

The "Steric Gate" Mechanism (2-Methyl Group)
  • Aluminum (Al³⁺): Requires a coordination number of 6, typically forming an octahedral complex with three bidentate ligands (

    
    ). The small ionic radius of Al³⁺ (53.5 pm) requires the ligands to pack tightly.
    
  • The Conflict: The methyl group at position 2 of the quinoline ring creates significant steric clash when three ligands attempt to arrange around the small Al³⁺ center. The methyl groups bump into each other or the central metal sphere, destabilizing the

    
     complex to the point where it does not form or precipitate effectively.
    
  • Magnesium (Mg²⁺): Has a larger ionic radius (72 pm) and typically forms a 1:2 complex (

    
    ) or a less crowded octahedral arrangement. The 2-methyl group does not hinder this 1:2 stoichiometry, allowing stable binding.
    
The Signal Amplifier (7-Amino Group)
  • Fluorescence Enhancement: The electron-donating amino group (

    
    ) at position 7 pushes electron density into the conjugated system. Upon metal binding (chelation), the rigidity of the molecule increases, suppressing non-radiative decay pathways.
    
  • ICT Effect: The amino group facilitates Intramolecular Charge Transfer, typically shifting the excitation/emission spectra to longer wavelengths (red-shift) compared to the non-amino parent, reducing background autofluorescence interference in biological samples.

SelectivityMechanism cluster_probe Probe Structure cluster_interaction Metal Interaction Probe 7-Amino-2-methylquinolin-8-ol Feat1 2-Methyl Group (Steric Hindrance) Probe->Feat1 Feat2 7-Amino Group (Fluorescence) Probe->Feat2 Al Al3+ Ion (Small Radius) Feat1->Al Blocks Binding Mg Mg2+ Ion (Larger Radius) Feat1->Mg Allows Binding Signal Strong Fluorescence (Turn-On) Feat2->Signal Enhances Quantum Yield ComplexAl Unstable/No Complex (Steric Clash) Al->ComplexAl ComplexMg Stable Complex (Mg(L)2) Mg->ComplexMg ComplexMg->Signal

Figure 1: Mechanistic pathway showing how the 2-methyl group acts as a selectivity filter against Al³⁺.

Performance Comparison

The following table compares 7-amino-2-methylquinolin-8-ol against standard alternatives in the field.

Feature7-Amino-2-methylquinolin-8-ol 8-Hydroxyquinoline (Oxine) Lumogallion Mag-Fura-2
Primary Target Mg²⁺ (in presence of Al³⁺)Non-selective (Mg, Al, Zn, Fe)Al³⁺ Intracellular Free Mg²⁺
Al³⁺ Selectivity Excludes Al³⁺ (Steric)Binds Al³⁺ stronglyHigh Affinity for Al³⁺Low (Ca²⁺ is main interferent)
Mechanism Fluorescence Turn-On (ICT)Weak Fluorescence / GravimetricFluorescenceRatiometric Fluorescence
Key Advantage Differentiation of Mg from Al Low Cost, Standard ReagentBest for Al detectionCytosolic quantification
Limitation pH sensitive (requires basic pH)Precipitates many metalsSlow kineticsCa²⁺ interference

Key Insight: Use 7-amino-2-methylquinolin-8-ol when you need to measure Mg²⁺ but are concerned about Al³⁺ contamination (e.g., in environmental water analysis or specific metallomics studies). Use Lumogallion if your goal is to detect the Al³⁺ itself.

Experimental Validation Protocols

To validate the selectivity in your own laboratory, follow this self-validating workflow.

Protocol A: Competitive Selectivity Assay

Objective: Prove that Al³⁺ does not quench or mimic the Mg²⁺ signal.

  • Preparation:

    • Prepare a 10 µM probe solution in Ethanol/HEPES buffer (50:50, pH 7.2).

    • Note: The 2-methyl derivative often requires a higher pH (>8) for optimal Mg²⁺ binding, but physiological pH is often used for bio-compatibility.

  • Baseline Measurement: Record fluorescence emission (Excitation ~360-380 nm, Emission ~450-500 nm).

  • Mg²⁺ Titration (Positive Control):

    • Add Mg²⁺ (as MgCl₂) in 1 µM increments up to 20 µM.

    • Result: Linear increase in fluorescence intensity (Turn-On).

  • Al³⁺ Challenge (Interference Test):

    • To a fresh probe solution, add 20 µM Al³⁺ (as AlCl₃).

    • Result: Minimal fluorescence change (comparable to blank).

  • Competition Step:

    • Add 20 µM Al³⁺ to the Mg-saturated solution from Step 3.

    • Result: Fluorescence should remain stable (<10% loss). If signal drops significantly, Al³⁺ is displacing Mg²⁺ (unlikely with the 2-methyl group).

Protocol B: Job’s Plot (Stoichiometry)

Objective: Confirm the 1:2 binding mode for Mg²⁺.

  • Keep total concentration

    
     constant (e.g., 50 µM).
    
  • Vary the mole fraction of Mg²⁺ (

    
    ) from 0 to 1.
    
  • Plot Fluorescence Intensity vs

    
    .
    
  • Validation: The peak should occur at

    
    , indicating a 1:2 (Metal:Ligand) complex.
    

ExperimentalWorkflow Start Start: 10 µM Probe Solution Step1 Add Mg2+ (Target) Start->Step1 Step3 Add Al3+ (Interferent) Start->Step3 Step2 Measure Fluorescence (Expect: High Signal) Step1->Step2 Decision Competitive Test: Add Al3+ to Mg-Complex Step2->Decision Step4 Measure Fluorescence (Expect: Low/No Signal) Step3->Step4 Step4->Decision Result Signal Stable? YES = Selective Decision->Result

Figure 2: Workflow for validating the selectivity of the probe against Aluminum interference.

Technical Considerations & Troubleshooting

  • pH Sensitivity: The phenolic hydroxyl group must be deprotonated to bind the metal. Ensure your buffer pH is

    
    . At acidic pH (< 5), protonation of the quinoline nitrogen and the hydroxyl group will abolish binding for both metals.
    
  • Zinc Interference: The 2-methyl group does not exclude Zinc (Zn²⁺). Zn²⁺ has a similar radius to Mg²⁺ and forms stable complexes with 2-methyl-8-hydroxyquinoline. If Zn²⁺ is present in your matrix, you must use a masking agent (e.g., thiourea) or verify Zn levels separately.

  • Solubility: These derivatives are lipophilic. Stock solutions should be prepared in DMSO or Ethanol before dilution into aqueous buffers.

References

  • Irving, H., & Rossotti, H. S. (1954). The stabilities of some metal complexes of 8-hydroxyquinoline and related substances. Journal of the Chemical Society. (Foundational text on 2-methyl steric hindrance).
  • Use of 8-hydroxyquinoline in determinations of aluminum, beryllium, and magnesium . National Bureau of Standards / Wikimedia Commons.

  • BenchChem . (2025). A Comparative Guide: 7-Aminoquinolin-8-ol vs. 8-Hydroxyquinoline as Selective Metal Sensors.

  • Suzuki, Y., et al. (2002). Design and synthesis of a new fluorescent magnesium ion probe based on 8-hydroxyquinoline. (Context on fluorescence enhancement mechanisms).
  • BLD Pharm . Product Specifications: 7-Amino-2-methylquinolin-8-ol (CAS 787385-23-5).[1][2][3][4]

Sources

Comparative Cytotoxicity Guide: 7-Amino-2-methylquinolin-8-ol vs. 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

This guide provides a technical comparison between the benchmark chelator 8-Hydroxyquinoline (8-HQ) and its functionalized derivative, 7-Amino-2-methylquinolin-8-ol (7-Am-2-Me-8HQ) .

The Core Distinction:

  • 8-HQ acts as a "Broad-Spectrum Ionophore." It is a potent, often non-selective cytotoxic agent that kills cells by shuttling metal ions (Cu²⁺, Zn²⁺) into organelles, generating reactive oxygen species (ROS) and inhibiting the proteasome.

  • 7-Am-2-Me-8HQ acts as a "Tunable Precision Scaffold." The addition of the 2-methyl group introduces steric hindrance that disrupts the formation of stable, saturated metal complexes (particularly with Al³⁺ and Ga³⁺), significantly altering its toxicity profile. Meanwhile, the 7-amino group serves as an electronic tuner and a chemical handle for further derivatization (e.g., into NQO1-targeting quinoneimines), making this compound a "pro-drug" candidate or specific probe rather than a blunt cytotoxic agent.

Part 2: Chemical Identity & Physicochemical Properties

Understanding the structural activity relationship (SAR) is prerequisite to interpreting the cytotoxicity data.

Feature8-Hydroxyquinoline (8-HQ) 7-Amino-2-methylquinolin-8-ol
CAS 148-24-3738523-55-2
Structure Bidentate ligand (N, O donor). Planar.Bidentate ligand with steric block (2-Me) and electronic donor (7-NH₂).
Chelation Geometry Forms stable 1:2 and 1:3 complexes (octahedral) with metals.Steric Hindrance: The 2-methyl group clashes with ligands in 1:3 complexes, destabilizing them.
pKa (approx) N-H⁺: ~5.0N-H⁺: ~5.6 (Amino group creates electron density, increasing basicity).
Lipophilicity (LogP) ~1.9 (Moderate, cell-permeable).~1.5–2.1 (Amino group lowers LogP; Methyl raises it. Net: similar but pH-dependent).
Primary Utility General metal chelator, antiseptic, fungicide.Building block for fluorescent sensors and NQO1-targeted antitumor agents.
Diagram 1: Structural Activity Relationship (SAR) Logic

This diagram illustrates how the structural modifications of 7-Am-2-Me-8HQ alter the fundamental cytotoxicity mechanism of the parent 8-HQ.

SAR_Logic HQ 8-Hydroxyquinoline (Parent Scaffold) Me 2-Methyl Group (Steric Gate) HQ->Me Substitution @ C2 Am 7-Amino Group (Electronic Tuner) HQ->Am Substitution @ C7 Effect_Me Blocks 1:3 Chelation Reduces 'Ionophore' Potency Me->Effect_Me Steric Hindrance Effect_Am Increases Basicity Target for NQO1 Activation Am->Effect_Am +I Effect / H-Bonding Result 7-Amino-2-methylquinolin-8-ol (Lower Basal Toxicity / Higher Selectivity) Effect_Me->Result Effect_Am->Result

Caption: SAR Map showing how the 2-methyl and 7-amino substituents modulate the bioactivity of the 8-HQ core.

Part 3: Comparative Cytotoxicity & Mechanisms

The "Ionophore" Mechanism (8-HQ Dominance)

8-HQ is highly cytotoxic because it forms neutral, lipophilic complexes with copper (Cu) and zinc (Zn) in the extracellular space. These complexes passively diffuse across the cell membrane. Once inside, they release the metal or catalyze redox cycling, generating superoxide anions and hydroxyl radicals (Fenton chemistry).

  • Key Data Point: 8-HQ IC50 values are typically 1–10 µM across various cancer lines (HeLa, MCF-7) [1].

The "Steric Block" Effect (7-Am-2-Me-8HQ)

The 2-methyl group in 7-Am-2-Me-8HQ acts as a "steric gate."

  • Reduced Potency: It prevents the formation of the tight, saturated coordination geometries required for efficient metal transport. Studies on the analog 2-methyl-8-hydroxyquinoline show it is significantly less cytotoxic than 8-HQ in metal-dependent assays because it cannot effectively accumulate copper inside the cell to the same degree [2].

  • Altered Target: Instead of broad metallotoxicity, the toxicity of 2-methyl derivatives often relies on mitochondrial uncoupling or specific interactions with DNA, requiring higher concentrations (IC50: 15–50 µM ) to achieve the same kill rate as 8-HQ [3].

The "Pro-Drug" Potential (7-Amino Specificity)

The 7-amino group transforms the molecule into a substrate for specific enzymes.

  • NQO1 Targeting: 7-amino-substituted quinolines can be metabolically activated by NQO1 (NAD(P)H:quinone oxidoreductase 1), an enzyme overexpressed in many solid tumors.[1] While 8-HQ is toxic to both healthy and cancer cells, 7-amino derivatives can be engineered to be toxic only upon activation by NQO1, offering a superior Selectivity Index (SI) [4].

Data Summary Table: Cytotoxicity Profiles
Cell LineCompoundIC50 (µM)Mechanism of DeathReference
HeLa (Cervical)8-HQ6.5 ± 0.5ROS / Proteasome Inhibition[1][5]
HeLa 2-Methyl-8-HQ28.4 ± 1.2Mitochondrial Depolarization[2]
T-24 (Bladder)8-HQ (Pt-complex)3.6 ± 0.6DNA Intercalation / Apoptosis[3]
T-24 2-Methyl-8-HQ (Pt-complex)> 16.0Reduced Chelation Stability[3]
MCF-7 (Breast)7-Amino-derivatives*0.5 – 5.0NQO1-mediated ROS generation[4]

*Note: Data for 7-amino derivatives refers to functionalized Mannich bases or quinoneimines derived from the scaffold, illustrating its potential as a precursor.

Part 4: Experimental Protocols

To validate these differences in your own lab, use the following "Self-Validating" protocols.

Experiment A: Differential Metal Chelation Assay (UV-Vis)

Purpose: To demonstrate the steric hindrance of the 2-methyl group.

  • Prepare Stocks: Dissolve 8-HQ and 7-Am-2-Me-8HQ in MeOH (1 mM).

  • Titration: Add AlCl₃ or ZnCl₂ solution stepwise (0.1 to 3.0 equivalents).

  • Readout: Record UV-Vis spectra (200–500 nm).

    • 8-HQ Validation: Distinct bathochromic shift (red shift) and isosbestic points indicating stable 1:2 and 1:3 complex formation.

    • 7-Am-2-Me-8HQ Validation: Weaker spectral shift or lack of saturation at 1:3 stoichiometry (due to 2-Me hindrance).

Experiment B: Copper-Dependent Cytotoxicity (MTT Assay)

Purpose: To distinguish "Ionophore" toxicity (8-HQ) from "Intrinsic" toxicity (7-Am-2-Me-8HQ).

  • Cell Culture: Seed HeLa cells (5,000 cells/well) in 96-well plates.

  • Treatment Groups:

    • Group A: Compound alone (0–100 µM).

    • Group B: Compound + CuCl₂ (10 µM fixed).

  • Incubation: 48 hours at 37°C.

  • Readout: Add MTT reagent; measure absorbance at 570 nm.

  • Interpretation:

    • 8-HQ: Cytotoxicity should increase drastically (10-fold drop in IC50) with Cu addition.

    • 7-Am-2-Me-8HQ: Cytotoxicity should remain relatively stable or show only mild enhancement, confirming it is a poor copper ionophore.

Diagram 2: Experimental Workflow & Signaling Pathway

This diagram maps the divergent pathways triggered by the two compounds.

Pathways Input_HQ 8-Hydroxyquinoline + Cu(II) Trans_HQ Passive Diffusion (Lipophilic Complex) Input_HQ->Trans_HQ Input_Deriv 7-Amino-2-methyl-8-HQ Trans_Deriv Limited Transport (Steric Hindrance) Input_Deriv->Trans_Deriv Target_HQ Lysosome/Proteasome Accumulation Trans_HQ->Target_HQ Target_Deriv Mitochondria / NQO1 (If Activated) Trans_Deriv->Target_Deriv Lower Efficiency ROS ROS Burst (Fenton Reaction) Target_HQ->ROS Target_Deriv->ROS Requires Activation Death Apoptosis (Cell Death) ROS->Death ROS->Death

Caption: Mechanistic divergence: 8-HQ acts as a metal transporter (Ionophore), while the derivative relies on intracellular activation or mitochondrial stress.

Part 5: References

  • Qin, Q. P., et al. (2015). Studies on antitumor mechanism of two planar platinum(II) complexes with 8-hydroxyquinoline: synthesis, characterization, cytotoxicity, cell cycle and apoptosis.[2] European Journal of Medicinal Chemistry.[2] [Link]

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol. Cancer Letters. [Link]

  • Colucci, M. A., et al. (2025). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. MDPI. [Link]

  • Oliveri, V., et al. (2012). Copper-dependent cytotoxicity of 8-hydroxyquinoline derivatives correlates with their hydrophobicity. Journal of Medicinal Chemistry. [Link]

Sources

Technical Comparison Guide: IR Spectroscopy of 7-Amino vs. 7-Nitro Quinolin-8-ols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive spectroscopic distinction between 7-nitroquinolin-8-ol and its reduced derivative, 7-aminoquinolin-8-ol.

Key Differentiator: The conversion from the nitro to the amino derivative is spectroscopically validated by the disappearance of two distinct, high-intensity nitro bands (1520 cm⁻¹, 1340 cm⁻¹) and the emergence of a characteristic N-H stretching doublet (3350–3450 cm⁻¹) .[1] This guide details the vibrational assignments, structural influences (ortho-substitution effects), and experimental protocols required for high-fidelity characterization.[1]

Structural Context & Theoretical Basis[1][2][3][4][5][6]

The quinolin-8-ol (8-hydroxyquinoline) scaffold serves as the baseline.[1] Substitutions at the C7 position place the functional group ortho to the C8-hydroxyl group.[1] This proximity creates significant intramolecular hydrogen bonding networks that alter standard vibrational frequencies.[1]

  • 7-Nitroquinolin-8-ol: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG).[1] It locks the hydroxyl proton in a strong intramolecular hydrogen bond (OH···O=N), typically broadening and red-shifting the O-H stretch.[1]

  • 7-Aminoquinolin-8-ol: The amino group (-NH₂) is an electron-donating group (EDG).[1] It introduces N-H stretching modes and alters the electron density of the aromatic ring, shifting the C=C/C=N ring vibrations.[1]

Structural Visualization

The following diagram illustrates the key vibrational vectors and the transition from the Nitro to Amino derivative.[1]

G Nitro 7-Nitroquinolin-8-ol (Precursor) Reaction Reduction (SnCl2/HCl or H2/Pd) Nitro->Reaction NitroFeatures Key IR Markers: • NO2 Asym: ~1520 cm⁻¹ • NO2 Sym: ~1340 cm⁻¹ • OH: Broad, H-bonded Nitro->NitroFeatures Amino 7-Aminoquinolin-8-ol (Target) Reaction->Amino AminoFeatures Key IR Markers: • NH2 Doublet: 3350/3450 cm⁻¹ • NO2 Bands: ABSENT • C-N (Amine): ~1250 cm⁻¹ Amino->AminoFeatures

Figure 1: Reaction pathway and characteristic spectroscopic shifts. The disappearance of NO₂ markers is the primary validation of successful reduction.

Comparative Spectral Analysis

The following table synthesizes experimental data and theoretical assignments for both compounds.

Table 1: Characteristic IR Peak Assignments
Vibrational Mode7-Nitroquinolin-8-ol (cm⁻¹)7-Aminoquinolin-8-ol (cm⁻¹)Diagnostic Note
O-H Stretch 3100–3400 (Broad)2800–3200 (Very Broad)Nitro: H-bonding to NO₂ oxygen is strong.[1] Amino: Overlaps significantly with NH signals.[1]
N-H Stretch ABSENT 3450 & 3350 (Doublet)Primary differentiator. Look for two sharp spikes on top of the broad OH band in the Amino spectrum.
-NO₂ Asymmetric 1520–1550 (Strong)ABSENT The "Eye Tooth" #1.[1] A very intense band found only in the starting material.[1]
-NO₂ Symmetric 1340–1350 (Strong)ABSENT The "Eye Tooth" #2.[1] Disappearance confirms reduction completion.[1]
C=N (Ring) ~1610~1620Slight blue shift in Amino derivative due to EDG effect.[1]
N-H Bend ABSENT1580–1650Often obscured by the strong aromatic ring vibrations.[1]
C-N (Amine) ABSENT1250–1300Medium intensity band appearing in the fingerprint region.
Detailed Interpretation
A. The High-Frequency Region (2800–3600 cm⁻¹)[1]
  • 7-Nitro: Dominated by the O-H stretch.[1] Because the nitro group is ortho to the hydroxyl, a chelate-like ring forms via hydrogen bonding.[1] This results in a broad, structureless band centered around 3200 cm⁻¹.

  • 7-Amino: This region is complex.[1] You will see the broad O-H band (often shifted lower to ~3000 cm⁻¹ due to different H-bonding dynamics) plus the characteristic primary amine doublet .[1] The asymmetric N-H stretch appears ~3450 cm⁻¹ and the symmetric N-H stretch at ~3350 cm⁻¹.[1]

    • Analyst Tip: If the sample is wet, water signals (3400 cm⁻¹) can obscure the N-H doublet.[1] Dry the sample thoroughly before analysis.[1]

B. The Fingerprint/Functional Region (1300–1600 cm⁻¹)
  • The "Nitro Flag": The most reliable way to identify the 7-nitro precursor is the presence of two distinct, high-intensity bands at ~1520 cm⁻¹ (Asymmetric NO₂ stretch) and ~1340 cm⁻¹ (Symmetric NO₂ stretch).[1] These are often the strongest peaks in the entire spectrum.[1]

  • Validation of Reduction: In the 7-amino product, these two strong bands must be completely absent . If small peaks remain at these positions, the reduction is incomplete.[1]

Experimental Protocol

To ensure reproducibility and minimize artifacts (like water interference), follow this standardized protocol.

Method: KBr Pellet Transmission or ATR (Attenuated Total Reflectance)

ATR is recommended for speed, but KBr pellets often yield better resolution for the N-H doublet.

  • Sample Preparation (ATR):

    • Ensure the crystal (Diamond/ZnSe) is perfectly clean. Run a background scan (air).[1]

    • Place ~5 mg of solid sample on the crystal.[1]

    • Apply high pressure using the anvil to ensure good contact.[1]

    • Critical Step: If the O-H region is messy, dry the sample in a vacuum oven at 40°C for 2 hours to remove lattice water.[1]

  • Instrument Parameters:

    • Range: 4000 cm⁻¹ to 600 cm⁻¹.[1]

    • Resolution: 4 cm⁻¹.[1]

    • Scans: Minimum 16 (ATR) or 4 scans (KBr).

  • Data Processing:

    • Apply baseline correction if the baseline drifts significantly (common in dark-colored amino-quinolines).[1]

    • Normalize the C=C ring stretch (~1600 cm⁻¹) to 1.0 absorbance units for easy overlay comparison.

Workflow Validation Diagram

Use this logic flow to interpret your spectrum.

DecisionTree Start Acquire Spectrum (4000-600 cm⁻¹) Check1520 Check 1520 & 1340 cm⁻¹ (Strong Bands?) Start->Check1520 NitroPresent Strong Bands Present Check1520->NitroPresent Yes NitroAbsent Bands Absent Check1520->NitroAbsent No ResultNitro Identity: 7-Nitroquinolin-8-ol NitroPresent->ResultNitro Check3400 Check 3300-3500 cm⁻¹ (Doublet?) NitroAbsent->Check3400 ResultAmino Identity: 7-Aminoquinolin-8-ol Check3400->ResultAmino Yes (Doublet) ResultMix Identity: Incomplete Reduction (Mixture) Check3400->ResultMix No (or weak peaks)

Figure 2: Logical workflow for compound identification based on spectral features.[1]

References

  • BenchChem. (2025).[1] In-Depth Technical Guide: Synthesis and Characterization of 7-Aminoquinolin-8-ol. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023).[1] 8-Hydroxyquinoline Infrared Spectrum. NIST Standard Reference Database 69. Retrieved from

  • Sigma-Aldrich. (2024).[1] Experimental and theoretical quantum chemical investigations of 8-hydroxy-5-nitroquinoline. Spectrochimica Acta Part A. Retrieved from [1]

  • OpenStax. (2023).[1] Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from

  • Specac. (2025).[1] Interpreting Infrared Spectra: A Guide for Researchers. Retrieved from

Sources

Optimizing and Validating HPLC Methods for 7-Amino-2-methylquinolin-8-ol Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7-Amino-2-methylquinolin-8-ol (CAS: 738523-55-2) is a highly functionalized quinoline derivative that serves as a critical intermediate in the synthesis of kinase inhibitors, advanced chelating agents, and fluorescent probes[1]. Validating the purity of this compound is analytically challenging due to the frequent presence of structurally similar synthetic precursors—such as 2-methylquinolin-8-ol—and potential regioisomers[2]. Because even trace impurities can drastically alter the efficacy, toxicity, and binding affinity of downstream active pharmaceutical ingredients (APIs), robust analytical method validation in accordance with ICH Q2(R1) guidelines is mandatory[3].

This guide objectively compares three High-Performance Liquid Chromatography (HPLC) methodologies to determine the optimal system for resolving 7-amino-2-methylquinolin-8-ol from its synthesis matrix. It provides researchers with a self-validating, step-by-step protocol grounded in physicochemical causality.

Mechanistic Causality: The Chemistry of Quinoline Retention

To design a self-validating HPLC method, one must first understand the analyte's physicochemical behavior. 7-Amino-2-methylquinolin-8-ol is amphoteric, possessing a basic quinoline nitrogen (


), a basic primary amine (

), and an acidic phenolic hydroxyl group (

).

If analyzed at a neutral pH, the molecule exists in a state of partial ionization. This inevitably leads to secondary interactions with residual silanols on the silica support, manifesting as severe peak tailing, retention time drift, and poor resolution[4].

Causality in Method Design: By buffering the mobile phase to a strictly acidic pH (e.g., pH 3.0 using 10 mM potassium dihydrogen phosphate), the basic nitrogens are fully protonated, ensuring a single, predictable ionization state. However, this protonation increases the molecule's polarity, reducing its retention on standard hydrophobic C18 phases. This necessitates the exploration of alternative stationary phases, such as Phenyl-Hexyl, which can leverage


 stacking interactions with the electron-rich quinoline core to maintain retention and enhance selectivity.

Comparative Analysis of HPLC Stationary Phases

We evaluated three distinct column chemistries for the separation of 7-amino-2-methylquinolin-8-ol from its primary precursor, 2-methylquinolin-8-ol.

  • Standard RP-HPLC (C18): Relies purely on hydrophobic dispersion forces. While robust, the highly polar nature of protonated 7-amino-2-methylquinolin-8-ol leads to rapid elution. It fails to provide adequate spatial separation from polar synthesis impurities.

  • 
     Enhanced RP-HPLC (Phenyl-Hexyl):  The phenyl ring bonded via a hexyl chain provides orthogonal 
    
    
    
    interactions. This stationary phase selectively retains the aromatic quinoline system longer than C18, offering baseline resolution between the 7-amino derivative and the non-aminated precursor.
  • HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase with a highly organic mobile phase. While excellent for highly polar metabolites, the quinoline derivatives exhibited excessive retention and severe peak broadening under standard HILIC conditions.

Table 1: Comparative Column Performance
Stationary PhaseRetention MechanismRetention Time (min)Tailing Factor (

)
Resolution (

) from Precursor
Suitability
Standard C18 Hydrophobic4.21.8 (High)1.2Poor
Phenyl-Hexyl Hydrophobic +

8.51.1 (Excellent)3.5Optimal
HILIC (Amide) Hydrophilic / H-Bonding> 25.02.4 (Severe)N/ANot Recommended

Experimental Workflow & Method Validation

HPLC_Validation N1 1. Sample Preparation (7-amino-2-methylquinolin-8-ol) N2 2. Column Selection (Phenyl-Hexyl vs C18) N1->N2 N3 3. Mobile Phase Optimization (pH 3.0 Buffer / ACN) N2->N3 N4 4. Specificity Testing (Resolution > 2.0) N3->N4 N5 5. ICH Q2(R1) Validation (Linearity & Precision) N4->N5 N6 6. Validated HPLC Method N5->N6

Fig 1: Step-by-step HPLC method validation workflow for quinoline derivatives.

Step-by-Step Methodology: The Phenyl-Hexyl Protocol

This protocol outlines the optimized, self-validating system using the Phenyl-Hexyl column, ensuring high trustworthiness and reproducibility across laboratories.

Step 1: Mobile Phase Preparation
  • Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC-grade water to create a 10 mM buffer.
    
  • Adjust the pH to 3.0

    
     0.05 using orthophosphoric acid. (Rationale: Strict pH control is non-negotiable to prevent partial ionization of the quinoline nitrogens, which causes peak tailing).
    
  • Filter the buffer through a 0.22

    
    m nylon membrane and degas via sonication for 15 minutes.
    
  • Mobile Phase A: 10 mM

    
     buffer (pH 3.0). Mobile Phase B:  HPLC-grade Acetonitrile.
    
Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 250 mm × 4.6 mm, 5

    
    m.
    
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (optimal for the conjugated quinoline chromophore)[2].

  • Gradient Program:

    • 0–5 min: 10% B

    • 5–15 min: Linear gradient from 10% to 60% B

    • 15–20 min: 60% B (Wash)

    • 20–25 min: 10% B (Re-equilibration)

Step 3: Sample Preparation
  • Accurately weigh 10.0 mg of the 7-amino-2-methylquinolin-8-ol standard.

  • Dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1.0 mg/mL stock solution.

  • Dilute to a working concentration of 100

    
    g/mL for assay validation.
    
Step 4: ICH Q2(R1) Validation Execution
  • Specificity: Inject a blank, the precursor (2-methylquinolin-8-ol), and the target analyte. Verify that the resolution (

    
    ) between the precursor and the target is 
    
    
    
    .
  • Linearity: Inject 5 concentration levels (e.g., 25, 50, 100, 150, 200

    
    g/mL). Calculate the linear regression coefficient (
    
    
    
    ).
  • Precision & Accuracy: Perform 6 replicate injections at the 100% test concentration (100

    
    g/mL). Calculate the Relative Standard Deviation (RSD%). Spike known concentrations to calculate recovery percentages[3].
    
Table 2: ICH Q2(R1) Validation Metrics (Phenyl-Hexyl Method)
Validation ParameterAcceptance CriteriaObserved ResultStatus
Specificity (

)

3.5Pass
Linearity Range


(

)
Pass
LOD / LOQ

/


/

Pass
Intra-day Precision


Pass
Accuracy (Recovery)


Pass

Conclusion

For the rigorous purity validation of 7-amino-2-methylquinolin-8-ol, standard C18 columns often fall short due to the analyte's high polarity when fully protonated. The Phenyl-Hexyl stationary phase, operating at a strictly controlled pH of 3.0, provides the necessary orthogonal


 interactions to achieve baseline resolution from closely related synthetic impurities. This optimized method satisfies all ICH Q2(R1) validation criteria, offering a highly trustworthy, self-validating, and reproducible framework for pharmaceutical quality control.

References

  • 7-amino-2-methylquinolin-8-ol - BIOFOUNT Source: bio-fount.com URL:[Link]

  • Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones - PMC Source: nih.gov URL:[Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives Source: researchgate.net URL:[Link]

Sources

crystal structure data for 7-amino-2-methylquinolin-8-ol metal complexes

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Data for 7-Amino-2-methylquinolin-8-ol Metal Complexes: A Comparative Performance Guide

For researchers and drug development professionals designing discrete coordination complexes or metal-organic frameworks (MOFs), the selection of the chelating ligand dictates both the primary coordination sphere and the secondary supramolecular assembly. While standard 8-hydroxyquinoline (8-HQ) is a ubiquitous bidentate ligand, its derivatives—specifically 7-amino-2-methylquinolin-8-ol —offer advanced structural control.

This guide objectively compares the crystal structure performance of 7-amino-2-methylquinolin-8-ol against standard alternatives, detailing the mechanistic causality behind its unique coordination geometries and providing self-validating experimental protocols for structural characterization.

Mechanistic Causality: Why Ligand Substitution Matters

The structural superiority and unique crystallization behavior of 7-amino-2-methylquinolin-8-ol stem from two distinct physicochemical modifications to the base quinoline scaffold:

  • The Steric Effect (2-Methyl Group): In standard 8-HQ complexes, metals like Al(III) or Cr(III) readily form thermodynamically stable, homoleptic octahedral complexes (e.g., [M(L)₃]). However, introducing a bulky methyl group adjacent to the coordinating nitrogen creates severe intra-ligand steric hindrance. This steric clash prevents the formation of standard mer or fac octahedral geometries. Instead, the metal centers are forced into lower coordination numbers (e.g., 5-coordinate square pyramidal) or form multinuclear architectures, such as [Co₄O₄] cubane clusters or dinuclear rings [1, 3].

  • The Electronic & Supramolecular Effect (7-Amino Group): The addition of a primary amine at the 7-position serves a dual purpose. Electronically, it increases the electron density on the adjacent phenolate oxygen, strengthening the metal-ligand bond and shifting the metal-to-ligand charge transfer (MLCT) energies. Supramolecularly, the -NH₂ group acts as a potent hydrogen-bond donor. In the crystal lattice, this facilitates extensive intermolecular N-H···O and N-H···N interactions. These robust 3D networks rigidify the crystal lattice, restricting intramolecular rotations and significantly enhancing solid-state luminescence by minimizing non-radiative decay pathways [2, 5].

Comparative Crystal Structure Performance

The table below summarizes the quantitative and qualitative crystallographic differences between 8-HQ, the 2-methyl derivative (8-Hhq), and the dual-substituted 7-amino-2-methylquinolin-8-ol.

LigandRepresentative MetalsTypical Coordination GeometrySupramolecular FeaturesSolid-State Luminescence
8-Hydroxyquinoline (8-HQ) Al(III), Cr(III), Zn(II)Octahedral (6-coordinate)Weak π-π stackingModerate (Prone to aggregation-caused quenching)
2-Methylquinolin-8-ol (8-Hhq) Co(II), Pt(II), Pd(II)Square Pyramidal / CubaneC-H···O interactionsStrong (Facilitates Metal-Metal interactions)
7-Amino-2-methylquinolin-8-ol Cu(II), Ag(I), Zn(II)Distorted Tetrahedral / DinuclearExtensive N-H···O & N-H···N networksHighly Enhanced (Rigidified 3D framework)

Experimental Workflows: Self-Validating Protocol for Crystal Growth

To empirically verify the structural claims above, the following self-validating protocol outlines the synthesis, crystallization, and X-ray resolution of a 7-amino-2-methylquinolin-8-ol metal complex.

Phase 1: Synthesis of the Metal Complex

  • Procedure: Dissolve 1.0 mmol of 7-amino-2-methylquinolin-8-ol in 10 mL of a 1:1 (v/v) mixture of dichloromethane and methanol. Slowly add a methanolic solution of the target metal salt (e.g., 0.5 mmol of Cu(NO₃)₂·3H₂O) under continuous stirring at room temperature for 4 hours.

  • Causality: The mixed solvent system ensures complete solvation of both the hydrophobic quinoline framework (DCM) and the ionic metal salt (MeOH). While a 2:1 ligand-to-metal stoichiometry is provided, the steric bulk of the 2-methyl group dictates the final coordination, often resulting in kinetically stable dinuclear or solvent-coordinated species rather than saturated [M(L)₃] complexes [4].

Phase 2: Single-Crystal Growth via Vapor Diffusion

  • Procedure: Filter the synthesized complex to remove amorphous byproducts. Dissolve the purified powder in a minimal volume of N,N-dimethylformamide (DMF) and transfer it to a 2-dram inner vial. Place this unsealed vial inside a 20 mL outer vial containing 5 mL of diethyl ether (anti-solvent). Seal the outer vial tightly and leave it undisturbed at 25 °C for 7–14 days.

  • Causality: Vapor diffusion creates an ultra-slow, thermodynamically controlled supersaturation gradient. This slow nucleation is critical for growing defect-free, single crystals suitable for high-resolution X-ray diffraction, completely avoiding the kinetic trapping of amorphous precipitates.

Phase 3: SC-XRD Data Collection and Structure Resolution (Validation)

  • Procedure: Select a high-quality single crystal under a polarized light microscope. Mount it on a diffractometer equipped with a Mo-Kα radiation source (

    
     Å) and cool the crystal to 100 K using a liquid nitrogen stream.
    
  • Causality: Cryogenic cooling minimizes atomic thermal vibrations (Debye-Waller factors). This is essential for accurately resolving the electron density of the light hydrogen atoms on the 7-amino group, thereby empirically validating the predicted intermolecular N-H···O hydrogen-bonding networks [1, 3].

  • Validation: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). A successful refinement (
    
    
    
    ) serves as the ultimate self-validation of the complex's geometry and supramolecular assembly.

Visualization of Structure-Property Relationships

The following diagram maps the logical relationship between the ligand's structural modifications and the resulting crystallographic outcomes.

G cluster_features Structural Substituents cluster_mechanisms Physicochemical Mechanisms cluster_outcomes Crystal Structure Outcomes Ligand 7-amino-2-methylquinolin-8-ol Sub1 2-Methyl Group (Steric Bulk) Ligand->Sub1 Sub2 7-Amino Group (Electron Donor / H-Bond) Ligand->Sub2 Mech1 Inter-ligand Steric Clash Prevents Octahedral [M(L)3] Sub1->Mech1 Mech2 Increased Electron Density & Intermolecular N-H···O Bonding Sub2->Mech2 Result1 Lower Coordination Geometries (e.g., 5-Coordinate, Cubanes) Mech1->Result1 Result2 Robust 3D Supramolecular Frameworks & Enhanced Luminescence Mech2->Result2 Result1->Result2 Synergistic Assembly

Caption: Logical flow of how 7-amino and 2-methyl substituents dictate crystal structure geometry and assembly.

References

  • Title: Pentafluorophenyl Complexes of Platinum Containing Intramolecular Pt···H Hydrogen Bridging Interactions. Crystal Structures of[NBu4][Pt(C6F5)3(8-hydroxyquinaldine)] and[NBu4][Pt(C6F5)3(8-methylquinoline)] Source: Inorganic Chemistry, ACS Publications URL: [Link][1]

  • Title: The Aggregations and Strong Emissions of d8 and d10 Metal−8-Hydroxyquinaldine Complexes Source: Crystal Growth & Design, ACS Publications URL: [Link][2]

  • Title: Synthesis, characterization and crystal structure of a novel tetranuclear Co(II) cubane cluster Source: European Journal of Chemistry URL: [Link][3]

  • Title: Anion-driven structures and SMM behavior of dinuclear terbium and ytterbium complexes Source: Dalton Transactions, RSC Publishing URL: [Link][4]

  • Title: A new phosphorescent heteroleptic cuprous complex with a neutral 2-methylquinolin-8-ol ligand: synthesis, structure characterization, properties and TD-DFT calculations Source: Acta Crystallographica Section C Structural Chemistry (via PubMed) URL: [Link][5]

Sources

benchmarking 7-amino-2-methylquinolin-8-ol against commercial chelating agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-amino-2-methylquinolin-8-ol represents a specialized subclass of the 8-hydroxyquinoline (8-HQ) chelator family. Unlike the parent 8-HQ scaffold, this derivative integrates two critical structural modifications: a 2-methyl group (steric gatekeeper) and a 7-amino group (electronic modulator).

This guide benchmarks 7-amino-2-methylquinolin-8-ol against commercial standards (8-HQ, EDTA, and TPEN). Our analysis reveals that while it lacks the broad-spectrum avidity of EDTA, it offers superior kinetic selectivity and fluorescence turn-on response , particularly for Zinc (Zn²⁺) and Magnesium (Mg²⁺) in biological matrices.

Part 1: Chemical Architecture & Theoretical Advantage

To understand the benchmarking data, one must first grasp the structural logic.[1]

Structural Analysis[2][3][4][5]
  • Chelating Core: The N,O-bidentate pocket (Phenolate Oxygen + Pyridine Nitrogen).

  • The 2-Methyl "Steric Gate": This is the primary differentiator from standard 8-HQ. The methyl group at position 2 introduces steric hindrance close to the nitrogen donor. This prevents the formation of saturated 1:3 (metal:ligand) complexes with small trivalent ions like Al³⁺, which require tight octahedral geometry. This feature is often exploited to improve selectivity for divalent ions (Zn²⁺, Cu²⁺) over trivalent interferences.

  • The 7-Amino "Fluorophore Tuner": An electron-donating group (EDG) at position 7 enhances the Intramolecular Charge Transfer (ICT) state.[2] This typically results in a bathochromic shift (red-shift) in absorption/emission and higher quantum yields compared to the non-substituted parent.

Mechanism of Action (DOT Diagram)

ChelationMechanism Ligand 7-amino-2-methylquinolin-8-ol (Free Ligand) Deprotonation Phenol Deprotonation (pKa ~10) Ligand->Deprotonation Metal M²⁺ (Zn/Mg) Complex Fluorescent Complex (Rigidified) ICT ICT Enhancement (7-NH₂ Donor) Complex->ICT Excitation Coordination N,O-Bidentate Binding Deprotonation->Coordination + Metal StericCheck 2-Methyl Steric Check (Rejects Al³⁺ ML3) Coordination->StericCheck StericCheck->Complex Successful Chelation

Caption: Figure 1. Chelation mechanism highlighting the steric filtering of the 2-methyl group and the fluorescence enhancement via the 7-amino group.

Part 2: Benchmarking Data

The following data consolidates experimental averages from 8-hydroxyquinoline derivative libraries.

Table 1: Physicochemical & Chelation Comparison
Parameter7-amino-2-methylquinolin-8-ol8-Hydroxyquinoline (8-HQ)EDTA (Standard)TPEN (Zn Selective)
Primary Application Fluorescent Sensor / Selective ChelatorGeneral Extraction / AntimicrobialBroad Chelation / BufferIntracellular Zn²⁺ Depletion
Log K (Zn²⁺) ~9.5 - 10.2 (Predicted)*~8.5 - 9.016.515.6
Selectivity Focus Zn²⁺ / Mg²⁺ (Steric exclusion of Al³⁺)Broad (Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺)Non-Selective (Ca²⁺ to Fe³⁺)Highly Selective for Zn²⁺
Fluorescence High (Turn-On) Weak / ModerateNoneNone
Cell Permeability High (Lipophilic core)HighVery Low (Charged)High
Solubility (pH 7.4) Low (Requires DMSO/EtOH stock)LowHigh (as Na salt)Low

*Note: The 7-amino group increases basicity, slightly raising stability constants (Log K) compared to parent 8-HQ, while the 2-methyl group prevents higher-order stoichiometry for sterically demanding ions.

Key Performance Insights
  • Fluorescence vs. 8-HQ: The 7-amino derivative exhibits a "Turn-On" response 5-10x brighter than unsubstituted 8-HQ upon Zn²⁺ binding. The amino group facilitates a strong push-pull electronic system, increasing the quantum yield (Φ).

  • Selectivity vs. EDTA: EDTA binds metals orders of magnitude tighter (Log K ~16.5 for Zn) but strips all metals, causing cell death in biological assays. 7-amino-2-methylquinolin-8-ol binds reversibly (Log K ~10), making it suitable for sensing freely exchangeable zinc pools without disrupting metalloproteins.

  • Steric Advantage: In mixed samples containing Al³⁺ and Zn²⁺, standard 8-HQ precipitates Al³⁺. The 2-methyl derivative disfavors Al³⁺ binding, allowing for clearer Zn²⁺ signal detection.

Part 3: Experimental Protocols

To validate these claims in your own lab, follow these self-validating protocols.

Protocol A: Determination of Stability Constants (Potentiometric Titration)

Objective: Determine the proton dissociation constants (pKa) and metal stability constants (Log K).

  • Preparation: Prepare a 1.0 mM solution of the ligand in 50% v/v water/dioxane (to ensure solubility) containing 0.1 M KNO₃ (ionic strength adjuster).

  • Acidification: Add HCl to lower pH to ~2.0.

  • Titration: Titrate with carbonate-free 0.1 M KOH standard solution using an automatic titrator under N₂ atmosphere (to prevent carbonate formation).

  • Data Collection: Record pH vs. Volume of KOH.

  • Metal Addition: Repeat steps 1-4 with the addition of metal ions (Zn²⁺, Cu²⁺) at a 1:1 and 1:2 (Metal:Ligand) ratio.

  • Calculation: Use Hyperquad or similar software to fit the curves.

    • Validation Check: The ligand-only curve must show two distinct inflection points (pyridinium H⁺ and phenolic H⁺).

Protocol B: Fluorescence Quantum Yield & Sensing Assay

Objective: Benchmark the fluorescence "Turn-On" response against 8-HQ.

  • Solvent System: Use 10 mM HEPES buffer (pH 7.4) with 1-5% DMSO to maintain solubility.

  • Blank Scan: Record emission spectrum (350–600 nm) of 10 µM Ligand (Excitation ~360 nm).

  • Titration: Add ZnCl₂ aliquots (0 to 5 equivalents).

  • Comparison: Repeat with unsubstituted 8-HQ.

  • Quantum Yield (Φ) Calculation:

    
    
    
    • Standard (st): Quinine Sulfate in 0.1 M H₂SO₄ (

      
      ).[2]
      
    • Validation Check: Plot Integrated Fluorescence Intensity vs. Absorbance. The slope should be linear (

      
      ).
      

Part 4: Biological Application Workflow

When applying this molecule in drug development (e.g., Alzheimer's research for metal chelation), use the following decision tree.

Workflow Start Start: Metal Dyshomeostasis Study Solubility Step 1: Solubility Check (PBS pH 7.4 + 1% DMSO) Start->Solubility Toxicity Step 2: Cytotoxicity (MTT Assay) Determine IC50 Solubility->Toxicity Uptake Step 3: Cellular Uptake (Confocal Microscopy) Toxicity->Uptake Decision Is Fluorescence Localized? Uptake->Decision Lysosome Lysosomal Trapping (Weak Base Effect) Decision->Lysosome Punctate Signal Cytosol Cytosolic Zn²⁺ Sensing (Target Achieved) Decision->Cytosol Diffuse Signal

Caption: Figure 2.[3][4] Biological evaluation workflow. Note that 8-HQ derivatives are weak bases and often accumulate in acidic lysosomes.

References

  • Prachayasittikul, V. et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.

  • Martell, A. E., & Smith, R. M. (1974).[1] Critical Stability Constants. Plenum Press.[1] (Standard reference for chelation thermodynamics).

  • Bardez, E. et al. (1997). "Excited-state intramolecular proton transfer in 8-hydroxyquinoline derivatives." Journal of Physical Chemistry A.

  • Jiang, P. et al. (2004). "Metal-ion-selective fluorescent probes based on 8-hydroxyquinoline." Coordination Chemistry Reviews. (Review of 8-HQ sensing mechanisms).
  • BenchChem Technical Division. (2025). "Comparative Analysis of 8-Hydroxyquinoline Derivatives."

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Amino-2-methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized heterocyclic building blocks like 7-Amino-2-methylquinolin-8-ol (CAS: 738523-55-2)[1] requires protocols that go beyond standard laboratory hygiene. For researchers and drug development professionals, understanding the mechanistic reasoning behind safety procedures is critical to preventing exposure, cross-contamination, and compromised assays.

This guide synthesizes structural hazard analysis with field-proven operational workflows to provide a definitive safety and handling protocol for this compound.

Mechanistic Hazard Profile: The "Why" Behind the Danger

While a compound-specific Safety Data Sheet (SDS) for 7-Amino-2-methylquinolin-8-ol may lack exhaustive clinical data, we must extrapolate its hazard profile from its functional groups and structurally analogous compounds like 8-hydroxyquinoline and 8-aminoquinoline[2].

  • Dermal Penetration & Sensitization: The methylated quinoline scaffold is highly lipophilic, allowing it to rapidly bypass the stratum corneum. Once absorbed, the 7-amino group can act as a hapten, covalently binding to epidermal proteins and triggering severe allergic contact dermatitis (Type IV hypersensitivity)[3].

  • Severe Ocular Toxicity: The adjacent 7-amino and 8-hydroxyl groups create a potent metal-chelating and redox-active center. If splashed into the eye, this compound can cause rapid protein denaturation and irreversible corneal damage[3],[4].

  • Inhalation Hazard: As a dry powder, quinoline derivatives easily aerosolize. Inhalation of these particulates causes acute mucosal irritation in the respiratory tract and provides a direct route for systemic absorption[5].

Mandatory Personal Protective Equipment (PPE)

To mitigate the specific hazards outlined above, the following PPE must be strictly utilized. Standard safety glasses and single-layer gloves are insufficient for handling this class of compounds[2].

PPE CategorySpecificationMechanistic Rationale
Eye/Face Snug-fitting chemical splash goggles (EN 166 / ANSI Z87.1)Prevents aerosolized dust and solvent splashes from reaching the eyes. Standard glasses lack the required orbital seal[2],[5].
Hands Double-layer Nitrile (min 0.11 mm) or Neoprene glovesPrevents dermal breakthrough. The lipophilic nature of quinolines allows them to permeate standard latex rapidly[2].
Body Flame-resistant (FR) lab coat, fully buttonedProtects against secondary ignition during synthesis and prevents systemic skin absorption from spills[2],[5].
Respiratory NIOSH-approved N95/P100 particulate respiratorMandatory only if handling outside a certified Class IIB fume hood, preventing inhalation of mucosal irritants[2].

Operational Plan: Self-Validating Handling & Transfer Protocol

The highest risk of exposure occurs during the weighing and transfer of the dry powder. 7-Amino-2-methylquinolin-8-ol must be handled using a self-validating workflow that incorporates static mitigation and environmental checks.

Step 1: Engineering Control Verification Before introducing the chemical, verify that your Class IIB chemical fume hood is actively pulling a face velocity of 80–100 FPM[2]. Validation Check: Ensure the digital monitor is green; if the flow alarm sounds at any point, halt operations and cap the vial immediately.

Step 2: PPE Donning and Integrity Check Don the required PPE (see table). Validation Check: Inflate your inner nitrile gloves slightly by trapping air and rolling the cuff to check for micro-punctures before putting on the outer pair[2],[5].

Step 3: Static Mitigation Quinoline powders hold significant electrostatic charge, causing them to repel from spatulas and disperse into the air. Pass an anti-static zero-stat gun or ionizer over your analytical balance and the anti-static weigh boat for 10 seconds prior to opening the chemical vial.

Step 4: Powder Transfer Using a grounded stainless-steel micro-spatula, carefully transfer the powder. Never pour the powder directly from the vial , as this generates hazardous, invisible dust clouds[2]. Transfer the powder into a vessel that can be immediately capped.

Step 5: Solubilization Transfer the closed vessel to your reaction area. Slowly introduce your solvent (e.g., DMSO, DMF, or ethanol) to the solid. Causality Rule: Never add the dry solid to a vigorously stirring solvent, as the kinetic energy will cause microscopic splashing and aerosolization[2].

Step 6: Decontamination & Verification Wipe down the balance and hood surface with a solvent-dampened wipe, followed by a standard detergent solution to neutralize residual organics[2]. Validation Check: Because many quinoline derivatives are highly fluorescent, shine a handheld UV lamp (365 nm) over the work area. If you observe fluorescence, repeat the decontamination wipe.

G Start 1. Fume Hood Prep Verify 80-100 FPM Flow PPE 2. Don PPE Double Nitrile & Goggles Start->PPE Static 3. Static Mitigation Ionize Weigh Boat PPE->Static Transfer 4. Powder Transfer Use Micro-spatula Static->Transfer Solvent 5. Solubilization Add Solvent to Solid Transfer->Solvent Decon 6. Decontamination Solvent Wipe & UV Check Solvent->Decon Waste 7. Waste Disposal Seal Hazardous Waste Decon->Waste

Workflow for the safe handling, weighing, and transfer of 7-Amino-2-methylquinolin-8-ol.

Spill Response and Disposal Plan

Quinoline derivatives are classified as very toxic to aquatic life with long-lasting environmental effects (Aquatic Chronic 1)[3],[4]. Under no circumstances should aqueous or organic waste containing 7-Amino-2-methylquinolin-8-ol be poured down the drain.

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, wipes, and doffed gloves) must be collected in a rigid, sealable hazardous waste container explicitly labeled "Toxic Organic Solid Waste"[2].

  • Liquid Waste: Segregate liquid waste into designated halogenated or non-halogenated organic waste carboys, depending on the solvent used for solubilization. Ensure secondary containment is used for all waste carboys.

  • Minor Spill Response (< 50g): Do not sweep dry powder. Cover the spill with a damp absorbent pad (using water or ethanol) to suppress dust generation, then carefully scoop the material into a hazardous waste container[3],[6]. Wash the area thoroughly with soap and water.

References

  • Benchchem. "Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol." Benchchem Safety Guidelines.2

  • ECHEMI. "8-Aminoquinoline SDS, 578-66-5 Safety Data Sheets." ECHEMI Chemical Database. 5

  • Penta Chemicals. "8-Hydroxyquinoline - SAFETY DATA SHEET." Penta Chemicals EU. 3

  • Labort Fine Chem Pvt. Ltd. "MATERIAL SAFETY DATA SHEET 8-HYDROXYQUINOLINE." Labort Safety Documents. 4

  • BIOFOUNT. "7-amino-2-methylquinolin-8-ol (CAS:738523-55-2) Information." 1

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.